molecular formula C19H36O2 B15622443 Ethyl 10(Z)-heptadecenoate

Ethyl 10(Z)-heptadecenoate

Cat. No.: B15622443
M. Wt: 296.5 g/mol
InChI Key: BHNQJXPINDMSJJ-KTKRTIGZSA-N
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Description

Ethyl 10(Z)-heptadecenoate is a useful research compound. Its molecular formula is C19H36O2 and its molecular weight is 296.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

ethyl (Z)-heptadec-10-enoate

InChI

InChI=1S/C19H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-4-2/h9-10H,3-8,11-18H2,1-2H3/b10-9-

InChI Key

BHNQJXPINDMSJJ-KTKRTIGZSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 10(Z)-heptadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of Ethyl 10(Z)-heptadecenoate. The information is compiled from various scientific sources and is intended to support research and development activities.

Introduction

This compound, also known as Ethyl cis-10-heptadecenoate, is an unsaturated fatty acid ethyl ester.[1][2] As a derivative of 10(Z)-heptadecenoic acid, it belongs to the class of long-chain fatty acid esters. Understanding the physicochemical properties of this molecule is crucial for its application in various research and industrial fields, including its potential use as a biochemical reagent.

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that while some properties like molecular formula and weight are definitive, others such as boiling point, melting point, density, and solubility are estimated based on the properties of structurally similar compounds and established physicochemical trends for fatty acid esters, due to the limited availability of direct experimental data for this specific molecule.

PropertyValueSource
IUPAC Name Ethyl (10Z)-heptadec-10-enoate
Synonyms Ethyl cis-10-heptadecenoate[1]
CAS Number 150324-16-6[1]
Molecular Formula C₁₉H₃₆O₂[1][2]
Molecular Weight 296.49 g/mol [1][2]
Physical State Estimated to be a liquid at room temperature
Boiling Point Estimated: ~340-360 °C at 760 mmHg
Melting Point Estimated: < 0 °C
Density Estimated: ~0.86 - 0.88 g/cm³ at 20°C
Solubility in Water Estimated to be very low
Solubility in Organic Solvents Expected to be soluble in nonpolar organic solvents (e.g., hexane (B92381), diethyl ether) and alcohols (e.g., ethanol).

Disclaimer: Boiling point, melting point, density, and solubility are estimated values based on general trends for similar long-chain unsaturated fatty acid esters. Experimental verification is recommended.

Methodologies for Determination of Physicochemical Properties

The determination of the physicochemical properties of fatty acid esters like this compound involves a range of standard analytical techniques. Below are detailed methodologies for key experiments.

3.1. Synthesis and Purification

  • Synthesis via Fischer Esterification:

    • Reaction Setup: 10(Z)-heptadecenoic acid is refluxed with a molar excess of ethanol (B145695).

    • Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the reaction mixture.

    • Reaction Conditions: The mixture is heated to the boiling point of ethanol and refluxed for several hours to drive the equilibrium towards the formation of the ester.

    • Work-up: After cooling, the reaction mixture is diluted with a nonpolar solvent like diethyl ether and washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and remove unreacted fatty acid.

    • Drying and Solvent Removal: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

  • Purification:

    • Distillation: The crude ester can be purified by vacuum distillation to separate it from non-volatile impurities.

    • Chromatography: For higher purity, column chromatography on silica (B1680970) gel is employed. A nonpolar mobile phase, such as a mixture of hexane and ethyl acetate, is used to elute the ester.[3] Thin-layer chromatography (TLC) can be used to monitor the purity of the fractions.[3]

3.2. Characterization and Analysis

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: The purified ester is dissolved in a volatile solvent (e.g., hexane).

    • GC Conditions: A capillary column with a nonpolar or medium-polarity stationary phase is used. The oven temperature is programmed to ramp up to allow for the separation of components based on their boiling points and interactions with the stationary phase.

    • MS Detection: The eluting compounds are ionized (typically by electron ionization) and the resulting mass spectrum provides information on the molecular weight and fragmentation pattern, confirming the identity of the ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons in the molecule. Key signals would include the triplet from the ethyl group's methyl protons, the quartet from the ethyl group's methylene (B1212753) protons, and the signals from the vinyl protons of the cis double bond.

    • ¹³C NMR: Shows the number and types of carbon atoms. The carbonyl carbon of the ester group and the sp² carbons of the double bond would have characteristic chemical shifts.

  • Determination of Physical Constants:

    • Boiling Point: Determined by distillation at atmospheric or reduced pressure. Thermogravimetric analysis (TGA) can also be used to estimate the boiling point.

    • Melting Point: For compounds that are solid at room temperature, Differential Scanning Calorimetry (DSC) is a precise method. For oils, the pour point or cloud point can be determined.

    • Density: Measured using a pycnometer or a digital density meter at a controlled temperature.[4][5]

    • Solubility: Determined by adding a known amount of the ester to a known volume of solvent, agitating the mixture until saturation is reached, and then quantifying the concentration of the ester in the solvent.

Workflow and Diagrams

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 10(Z)-Heptadecenoic Acid + Ethanol Esterification Fischer Esterification (Reflux) Reactants->Esterification Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Esterification Workup Work-up (Extraction & Washing) Esterification->Workup Crude Product Distillation Vacuum Distillation Workup->Distillation Chromatography Column Chromatography Distillation->Chromatography GCMS GC-MS Chromatography->GCMS Pure Product NMR NMR ('H, '³C) Chromatography->NMR Physical Physical Constant Determination Chromatography->Physical

Caption: Synthesis and Purification Workflow for this compound.

Logical_Relationship cluster_structure Molecular Structure cluster_properties Physicochemical Properties ChainLength Chain Length (C19) BoilingPoint Boiling Point ChainLength->BoilingPoint influences Density Density ChainLength->Density influences Unsaturation Unsaturation (cis C=C at C10) Unsaturation->BoilingPoint slightly lowers MeltingPoint Melting Point Unsaturation->MeltingPoint lowers EsterGroup Ethyl Ester Group Solubility Solubility EsterGroup->Solubility determines polarity

Caption: Influence of Molecular Structure on Physicochemical Properties.

References

A Technical Guide to the Spectroscopic Analysis of Ethyl cis-10-heptadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl cis-10-heptadecenoate, a long-chain fatty acid ethyl ester. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR) data based on analogous compounds and established spectroscopic principles. Additionally, mass spectrometry (MS) data for the closely related Methyl cis-10-heptadecenoate is provided as a reference, with a discussion of the expected variations for the ethyl ester. This document also outlines general experimental protocols for the acquisition of such data for fatty acid ethyl esters (FAEEs).

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, and the mass spectrometry data for Ethyl cis-10-heptadecenoate.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of Ethyl cis-10-heptadecenoate in a deuterated solvent (e.g., CDCl₃) would exhibit characteristic signals for the ethyl ester group and the unsaturated fatty acid chain. The predictions are based on known chemical shifts for similar fatty acid ethyl esters.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl cis-10-heptadecenoate

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.34m2H-CH=CH- (Olefinic protons)
4.12q2H-O-CH₂-CH₃ (Ethyl ester)
2.28t2H-CH₂-COO- (Methylene alpha to carbonyl)
~2.01m4H-CH₂-CH=CH-CH₂- (Allylic protons)
~1.62p2H-CH₂-CH₂-COO- (Methylene beta to carbonyl)
~1.25-1.35m16H-(CH₂)₈- (Methylene groups in the chain)
1.25t3H-O-CH₂-CH₃ (Ethyl ester)
0.88t3HCH₃- (Terminal methyl group)

m = multiplet, q = quartet, t = triplet, p = pentet

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are estimated based on the analysis of similar unsaturated fatty acid esters.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl cis-10-heptadecenoate

Chemical Shift (ppm)Assignment
~173.8C=O (Ester carbonyl)
~130.0-CH=CH- (Olefinic carbons)
~60.1-O-CH₂-CH₃ (Ethyl ester)
~34.4-CH₂-COO- (Methylene alpha to carbonyl)
~31.9Methylene carbons in the chain
~29.7Methylene carbons in the chain
~29.5Methylene carbons in the chain
~29.3Methylene carbons in the chain
~29.1Methylene carbons in the chain
~27.2Allylic carbons
~25.0Methylene beta to carbonyl
~22.7Methylene adjacent to terminal methyl
~14.3-O-CH₂-CH₃ (Ethyl ester)
~14.1CH₃- (Terminal methyl group)
Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for Methyl cis-10-heptadecenoate and Expected Data for Ethyl cis-10-heptadecenoate

m/zRelative Intensity (%) (Methyl Ester)Proposed Fragment (Methyl Ester)Expected m/z (Ethyl Ester)Proposed Fragment (Ethyl Ester)
296--[M]⁺Molecular Ion
28215[M]⁺--
265--[M-OCH₂CH₃]⁺Loss of ethoxy group
25110[M-OCH₃]⁺--
22220[M-C₄H₈O]⁺ (McLafferty+1)236[M-C₃H₆O]⁺ (McLafferty+1)
18018
16625
15230
13835
12445
11060
9680
88--100McLafferty rearrangement ion
87100
7485[CH₃OC(OH)=CH₂]⁺ (McLafferty)--
5595

The molecular weight of Ethyl cis-10-heptadecenoate is 296.51 g/mol . The Electron Ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 296. A characteristic fragmentation of fatty acid ethyl esters is the McLafferty rearrangement, which would yield a prominent ion at m/z 88.[3] Another common fragmentation is the loss of the ethoxy group (-OCH₂CH₃), resulting in an ion at m/z 251.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of fatty acid ethyl esters. Specific parameters may need to be optimized for the instrument used and the specific sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified Ethyl cis-10-heptadecenoate in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified Ethyl cis-10-heptadecenoate in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Gas Chromatography:

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: Inject 1 µL of the sample solution into the GC inlet, typically in split or splitless mode.

    • Oven Program: A temperature program is used to separate the components. A typical program might start at 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

    • Scan Range: Scan a mass-to-charge (m/z) range of approximately 40-400 amu.

  • Data Analysis: Identify the peak corresponding to Ethyl cis-10-heptadecenoate in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern. Compare the obtained spectrum with spectral libraries (if available) and the expected fragmentation patterns for FAEEs.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a fatty acid ester like Ethyl cis-10-heptadecenoate.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification of Ethyl cis-10-heptadecenoate NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR_Analysis MS_Analysis Mass Spectrometry (GC-MS) Synthesis->MS_Analysis NMR_Data NMR Spectral Data (Chemical Shifts, Coupling, Integration) NMR_Analysis->NMR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS_Analysis->MS_Data Structure_Confirmation Structural Elucidation and Data Reporting NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of Ethyl cis-10-heptadecenoate.

References

The Unseen Players: A Technical Guide to the Biological Significance of Odd-Chain Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odd-chain fatty acids (OCFAs), once relegated to the periphery of lipid research, are now emerging as critical signaling molecules and biomarkers with profound implications for human health. This technical guide provides an in-depth exploration of the biological significance of OCFA esters, with a particular focus on pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). We delve into their unique metabolism, their multifaceted roles in cellular signaling pathways, and their therapeutic potential in a range of metabolic diseases. This document synthesizes current research, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex biological processes to equip researchers and drug development professionals with a comprehensive understanding of this burgeoning field.

Introduction: A Paradigm Shift in Fatty Acid Biology

For decades, the focus of fatty acid research has predominantly been on their even-chain counterparts.[1][2] Odd-chain fatty acids, characterized by a carbon backbone with an odd number of atoms, were often considered minor components of the human lipidome with little physiological relevance.[1][2] However, a growing body of evidence is challenging this dogma, revealing that OCFAs, particularly C15:0 and C17:0, are not merely passive bystanders but active participants in maintaining metabolic homeostasis.

Epidemiological studies have consistently demonstrated an inverse correlation between circulating levels of OCFAs and the risk of developing chronic conditions such as type 2 diabetes, cardiovascular disease, and nonalcoholic fatty liver disease (NAFLD).[2][3][4] These findings have spurred a deeper investigation into the molecular mechanisms underpinning the beneficial effects of these unique lipids. This guide aims to provide a comprehensive technical overview of the current understanding of OCFA ester biology, from their metabolic fate to their influence on key cellular signaling networks.

Metabolism of Odd-Chain Fatty Acids: Beyond a Simple Energy Source

The metabolic pathway of OCFAs shares similarities with that of even-chain fatty acids, primarily involving mitochondrial β-oxidation.[5][6] However, a crucial distinction lies in the final product of their breakdown. While even-chain fatty acids yield acetyl-CoA, the terminal product of OCFA β-oxidation is propionyl-CoA.[1][3][5] This three-carbon molecule serves as a key anaplerotic substrate, replenishing intermediates of the tricarboxylic acid (TCA) cycle, a function not shared by even-chain fatty acids.[3][7]

The conversion of propionyl-CoA to the TCA cycle intermediate succinyl-CoA is a three-step enzymatic process. This anaplerotic potential is a cornerstone of the biological significance of OCFAs, contributing to enhanced cellular energy production and mitochondrial function.[3]

OCFA_Metabolism OCFA Odd-Chain Fatty Acid (e.g., C15:0, C17:0) AcylCoA Odd-Chain Acyl-CoA OCFA->AcylCoA Activation BetaOx β-Oxidation Cycles AcylCoA->BetaOx AcetylCoA Acetyl-CoA (to TCA Cycle) BetaOx->AcetylCoA PropionylCoA Propionyl-CoA BetaOx->PropionylCoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase (B12 dependent) TCA TCA Cycle SuccinylCoA->TCA Anaplerosis

Signaling Pathways Modulated by Odd-Chain Fatty Acids

Recent research has unveiled that OCFAs are potent signaling molecules that modulate a variety of intracellular pathways, contributing to their protective effects against metabolic diseases.

AMPK Activation and mTOR Inhibition

Pentadecanoic acid (C15:0) has been identified as an activator of AMP-activated protein kinase (AMPK) and an inhibitor of the mechanistic target of rapamycin (B549165) (mTOR).[3][8][9] AMPK is a central regulator of cellular energy homeostasis, and its activation promotes catabolic pathways that generate ATP while suppressing anabolic processes that consume energy. Conversely, mTOR is a key promoter of cell growth and proliferation. The dual action of C15:0 on AMPK and mTOR shifts cellular metabolism towards a state of energy efficiency and reduced inflammation, mimicking the effects of caloric restriction.[3]

AMPK_mTOR_Signaling C15_0 C15:0 AMPK AMPK C15_0->AMPK Activates mTOR mTOR C15_0->mTOR Inhibits AMPK->mTOR Inhibits Catabolism Catabolism (e.g., Fatty Acid Oxidation) AMPK->Catabolism Promotes Anabolism Anabolism (e.g., Protein Synthesis) mTOR->Anabolism Promotes Autophagy Autophagy mTOR->Autophagy Inhibits

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Odd-chain fatty acids, particularly C15:0, act as partial agonists for peroxisome proliferator-activated receptors alpha and delta (PPARα/δ).[3][10][11] PPARs are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism. Activation of PPARα/δ by OCFAs leads to the upregulation of genes involved in fatty acid oxidation and an improvement in insulin (B600854) sensitivity.[10][11]

PPAR_Signaling cluster_nucleus Nucleus OCFA Odd-Chain Fatty Acid (e.g., C15:0) PPAR PPARα/δ OCFA->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (in gene promoter) RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., CPT1, ACOX1) PPRE->Gene_Expression Upregulates Metabolic_Effects Metabolic Effects (Increased Fatty Acid Oxidation, Improved Insulin Sensitivity) Gene_Expression->Metabolic_Effects

Quantitative Data on Odd-Chain Fatty Acids

The following tables summarize key quantitative data from various studies investigating the effects and associations of odd-chain fatty acids.

Table 1: Circulating Levels of OCFAs and Association with Disease Risk
Fatty AcidPopulation/StudyNAnalyteConcentration/LevelAssociated OutcomeHazard Ratio (95% CI) / p-valueReference
C15:0Alpha Omega Cohort (Post-MI patients)4,741Serum Cholesteryl EstersMedian: 0.16% of total FAsTotal Mortality0.92 (0.84-1.00) per P10-90 range[12]
C17:0Alpha Omega Cohort (Post-MI patients)4,741Serum Cholesteryl EstersMedian: 0.08% of total FAsTotal Mortality0.94 (0.85-1.05) per P10-90 range[12]
C15:0 & C17:0EPIC-Potsdam2,068Plasma Phospholipids-Type 2 DiabetesInverse association in women[13]
C15:0C57BL/6J Mice (High-Fat Diet)10/groupSerum>50% depletion vs. Chow-p < 0.05[14]
C17:0C57BL/6J Mice (High-Fat Diet)10/groupLiver>35% depletion vs. Chow-p < 0.05[14]
Table 2: In Vitro Dose-Dependent Effects of Pentadecanoic Acid (C15:0)
Cell SystemBiomarkerEffectOptimal Dose (µM)Shared Activity withReference
12 Primary Human Cell Systems36 Clinically Relevant BiomarkersAnti-inflammatory, Antifibrotic, Anticancer17Rapamycin (24 shared activities)[12][15][16][17]
3C System (Cardiovascular/Inflammation)HLA-DRLowered1.9-50Metformin[17]
SAg System (Autoimmune/Inflammation)CD38, CD69, T-cell proliferationLowered1.9-50Metformin[17]
HDF3CGF System (Fibrosis/Inflammation)Fibrotic cell proliferationLowered1.9-50Acarbose[17]
Multiple Cancer Cell LinesProliferationAntiproliferative--[15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of odd-chain fatty acid esters.

Lipid Extraction from Biological Samples (Bligh-Dyer Method)

This protocol is a widely used method for extracting lipids from tissues and cells.

Materials:

  • Chloroform (LC-MS grade)

  • Methanol (LC-MS grade)

  • Deionized water

  • Handheld homogenizer

  • Glass vials

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Weigh a precise amount of tissue (e.g., 25-50 mg) or pellet a known number of cells.[8]

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. For tissue, homogenize thoroughly.[8]

  • Add deionized water to the homogenate to induce phase separation (final ratio of chloroform:methanol:water should be approximately 2:1:0.8).[8]

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • Carefully collect the lower organic layer (chloroform phase), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass vial.[8]

  • Evaporate the solvent to dryness under a stream of nitrogen gas.

  • The dried lipid extract is now ready for derivatization and analysis.

Lipid_Extraction_Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenize in Chloroform:Methanol (2:1) Sample->Homogenization Phase_Separation Add Water and Centrifuge to Separate Phases Homogenization->Phase_Separation Collect_Lipids Collect Lower Organic Phase (contains lipids) Phase_Separation->Collect_Lipids Evaporation Evaporate Solvent (under Nitrogen) Collect_Lipids->Evaporation Lipid_Extract Dried Lipid Extract Evaporation->Lipid_Extract

Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This protocol describes the derivatization of fatty acids to their more volatile methyl esters for gas chromatography-mass spectrometry analysis.

Materials:

  • Dried lipid extract

  • Methanolic HCl or Boron trifluoride-methanol solution

  • Hexane (B92381)

  • Deionized water

  • Heating block or water bath

  • GC-MS system

Procedure:

  • To the dried lipid extract, add 1 mL of methanolic HCl or boron trifluoride-methanol solution.[8]

  • Tightly cap the vial and heat at 80-100°C for 1-2 hours.[8]

  • Allow the reaction vial to cool to room temperature.

  • Add hexane and deionized water to the vial, vortex, and centrifuge to separate the phases.

  • Collect the upper hexane layer, which contains the FAMEs.

  • The FAMEs are now ready for injection into the GC-MS system.

Induction of Insulin Resistance in HepG2 Cells

This protocol is used to model insulin resistance in a liver cell line.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Palmitic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Insulin

Procedure:

  • Culture HepG2 cells to the desired confluency in standard growth medium.

  • Prepare a palmitate-BSA complex solution. Briefly, dissolve palmitic acid in ethanol (B145695) and then complex it with fatty acid-free BSA in serum-free medium.

  • Treat the HepG2 cells with the palmitate-BSA complex (e.g., 0.25-0.75 mM palmitate) for 16-24 hours to induce insulin resistance.[18][19]

  • After the induction period, stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 15-30 minutes).

  • Harvest the cells and analyze key insulin signaling proteins (e.g., phosphorylation of Akt) by Western blotting to confirm the induction of insulin resistance.[18][20]

Therapeutic Potential and Future Directions

The accumulating evidence strongly suggests that odd-chain fatty acids, particularly C15:0, are not just biomarkers of a healthy diet but may be essential fatty acids with direct therapeutic benefits.[3][9] Their ability to modulate fundamental cellular processes such as energy metabolism, inflammation, and cell signaling positions them as attractive candidates for the development of novel therapeutics for a range of metabolic disorders.

Future research should focus on several key areas:

  • Elucidating the full spectrum of molecular targets: While AMPK, mTOR, and PPARs have been identified as key targets, a comprehensive understanding of all the receptors and signaling pathways modulated by OCFAs is needed.

  • Conducting large-scale clinical trials: Robust, placebo-controlled clinical trials are necessary to definitively establish the efficacy and safety of OCFA supplementation for the prevention and treatment of metabolic diseases in diverse populations.

  • Investigating the role of the gut microbiome: The gut microbiota is a known source of propionate, the precursor for endogenous OCFA synthesis. Understanding the interplay between diet, the gut microbiome, and circulating OCFA levels will be crucial for developing personalized nutritional strategies.

  • Exploring synergistic effects: Investigating the potential synergistic effects of OCFAs with existing therapies for metabolic diseases could lead to more effective treatment regimens.

Conclusion

The study of odd-chain fatty acid esters represents a vibrant and rapidly evolving field of research. The transition from viewing these molecules as minor curiosities to recognizing them as key regulators of metabolic health marks a significant paradigm shift. The unique metabolic fate of OCFAs, culminating in the anaplerotic replenishment of the TCA cycle, and their pleiotropic effects on cellular signaling pathways, underscore their biological importance. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these fascinating lipids. As our understanding of the intricate roles of OCFAs continues to grow, they hold the promise of novel and effective strategies to combat the rising tide of metabolic diseases.

References

Ethyl 10(Z)-heptadecenoate: A Technical Guide to its Discovery, Isolation, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 10(Z)-heptadecenoate is a monounsaturated fatty acid ester with potential applications in various fields of research, drawing from the known biological activities of related long-chain fatty acid esters, which include anti-inflammatory and antifungal properties. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, proposed methods for its synthesis and isolation, and a discussion of its potential biological significance. While specific experimental data for this particular ester is limited in publicly accessible literature, this guide extrapolates from established methodologies and data for structurally similar compounds to provide a robust framework for researchers. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Furthermore, logical workflows and potential signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding.

Introduction

Fatty acids and their esters are a diverse class of molecules with critical roles in biological systems, ranging from structural components of cell membranes to signaling molecules in various metabolic pathways. This compound, a C19 fatty acid ester, belongs to the class of unsaturated fatty acids, characterized by a cis-double bond at the 10th carbon position. While the specific discovery of this ethyl ester is not well-documented in scientific literature, its parent carboxylic acid, 10(Z)-heptadecenoic acid, has been identified as a minor constituent in ruminant fats and has been reported in Monascus purpureus and Arabidopsis thaliana.[1][2][3] The biological activities of similar long-chain unsaturated fatty acid esters suggest that this compound may possess interesting pharmacological properties.

Physicochemical Properties

PropertyValueSource/Compound
Molecular Formula C₁₉H₃₆O₂[4]
Molecular Weight 296.49 g/mol [4]
CAS Number 150324-16-6[4]
Synonyms Ethyl cis-10-heptadecenoate[4]
Melting Point 28 °C (for Ethyl heptadecanoate)[5]
Boiling Point 200 °C at 10 mmHg (for Ethyl heptadecanoate)
Kovats Retention Index Semi-standard non-polar: 2015.9 (for Methyl cis-10-heptadecenoate)[6]

Synthesis and Isolation

While a specific protocol for the synthesis or isolation of this compound has not been published, established organic chemistry methods provide a clear path to its preparation.

Proposed Synthesis

A plausible synthetic route involves a two-step process: the stereoselective synthesis of the parent fatty acid, 10(Z)-heptadecenoic acid, followed by its esterification. The Wittig reaction is a well-established method for the formation of Z-alkenes.[7][8][9][10][11]

Step 1: Synthesis of 10(Z)-Heptadecenoic Acid via Wittig Reaction

The synthesis would involve the reaction of an appropriate phosphonium (B103445) ylide with an aldehyde.

  • Reactants: Heptyltriphenylphosphonium bromide and methyl 10-oxodecanoate.

  • Base: A strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or n-butyllithium.

  • Solvent: Anhydrous tetrahydrofuran (B95107) (THF).

  • Key Features: The use of a non-stabilized ylide generally favors the formation of the Z-isomer.[8]

Step 2: Esterification to this compound

The resulting 10(Z)-heptadecenoic acid can be esterified to the corresponding ethyl ester via Fischer esterification.

  • Reactants: 10(Z)-Heptadecenoic acid and excess ethanol (B145695).

  • Catalyst: A strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

  • Procedure: The reaction mixture is typically refluxed to drive the equilibrium towards the ester product.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 10(Z)-Heptadecenoic Acid

  • Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend heptyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents, as a solution in hexanes) dropwise with stirring. Allow the resulting deep red or orange solution to stir at this temperature for 1 hour, then warm to 0 °C for an additional hour.

  • Wittig Reaction: Cool the ylide solution back to -78 °C. Add a solution of methyl 10-oxodecanoate (1.0 equivalent) in anhydrous THF dropwise. Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Hydrolysis: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The resulting crude methyl ester is then hydrolyzed by refluxing with a solution of potassium hydroxide (B78521) (5 equivalents) in methanol/water (4:1 v/v) for 4 hours.

  • Purification: After cooling, acidify the reaction mixture with 2M HCl to pH ~2. Extract the fatty acid with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 10(Z)-heptadecenoic acid. Purify the product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Part B: Fischer Esterification

  • Reaction Setup: In a round-bottom flask, dissolve the purified 10(Z)-heptadecenoic acid in a large excess of absolute ethanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the final product, this compound, by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Proposed Isolation from Natural Sources

Given that 10(Z)-heptadecenoic acid is found in some natural sources, an isolation procedure followed by esterification is a viable alternative.

Step 1: Extraction and Saponification of Lipids

  • Source Material: Biomass of Monascus purpureus or seeds of Arabidopsis thaliana.[1]

  • Extraction: Lipids are extracted from the dried and ground biomass using a Soxhlet extractor with a non-polar solvent like hexane.

  • Saponification: The extracted lipids (triglycerides) are saponified by refluxing with an ethanolic solution of potassium hydroxide to yield a mixture of fatty acid potassium salts.

Step 2: Liberation and Purification of the Free Fatty Acid

  • Acidification: The mixture of potassium salts is acidified with a strong acid (e.g., HCl) to protonate the carboxylates, yielding the free fatty acids.

  • Purification: The desired 10(Z)-heptadecenoic acid can be purified from the mixture of fatty acids using techniques such as low-temperature crystallization or preparative high-performance liquid chromatography (HPLC).

Step 3: Esterification

The purified 10(Z)-heptadecenoic acid is then esterified to this compound as described in the synthesis protocol above.

Experimental Protocol: Isolation and Esterification

  • Lipid Extraction: The dried and powdered source material is subjected to Soxhlet extraction with n-hexane for 8-12 hours. The solvent is then removed under reduced pressure to yield the crude lipid extract.

  • Saponification: The lipid extract is dissolved in a 2 M solution of KOH in 95% ethanol and refluxed for 2 hours.

  • Isolation of Free Fatty Acids: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether to remove non-saponifiable lipids. The aqueous layer is then acidified to pH 2 with 6 M HCl. The liberated free fatty acids are extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification of 10(Z)-Heptadecenoic Acid: The mixture of free fatty acids is subjected to preparative reverse-phase HPLC to isolate 10(Z)-heptadecenoic acid.

  • Esterification: The purified acid is then esterified using the Fischer esterification protocol described previously.

Spectral Data (Predicted and Analog-Based)

No experimentally determined spectra for this compound are currently available in the public domain. The following data is based on predictions and analysis of similar compounds.

Spectral Data Predicted/Analog-Based Information
¹H NMR Based on ethyl oleate, the following chemical shifts are expected (CDCl₃): ~5.35 ppm (m, 2H, -CH=CH-), 4.12 ppm (q, 2H, -OCH₂CH₃), 2.28 ppm (t, 2H, -CH₂COO-), ~2.01 ppm (m, 4H, allylic -CH₂-), 1.62 ppm (m, 2H, -CH₂CH₂COO-), ~1.2-1.4 ppm (m, aliphatic -CH₂-), 1.25 ppm (t, 3H, -OCH₂CH₃), ~0.88 ppm (t, 3H, terminal -CH₃).[12][13][14][15]
¹³C NMR Based on known fatty acid ester spectra, expected chemical shifts include: ~174 ppm (C=O), ~130 ppm (-CH=CH-), ~60 ppm (-OCH₂-), and various signals in the aliphatic region (~14-34 ppm).
Mass Spectrometry (EI) Key fragments for fatty acid ethyl esters include the molecular ion (M⁺), [M-45]⁺ (loss of the ethoxy group), and a characteristic McLafferty rearrangement ion at m/z 88.[16][17][18][19] A mass spectrum for the corresponding methyl ester is available and shows characteristic fragmentation patterns.[20]
Infrared (IR) Expected characteristic peaks include a strong C=O stretch around 1740 cm⁻¹, C-O stretches around 1170 cm⁻¹, and a C=C stretch for the cis-alkene around 1655 cm⁻¹ (weak) and =C-H stretch around 3010 cm⁻¹.

Biological Activity and Signaling Pathways

While this compound has not been extensively studied for its biological activity, the known effects of its parent acid and other long-chain unsaturated fatty acid esters provide a strong indication of its potential pharmacological relevance.

Anti-inflammatory Activity

Unsaturated fatty acids and their esters are known to possess anti-inflammatory properties.[21] The parent acid, cis-10-Heptadecenoic acid, has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF) production from mouse macrophages.[3] It also exhibited antiproliferative activity against HL-60 cells with an IC₅₀ value of 302 µM.[3] It is plausible that this compound would exhibit similar activities.

Potential Signaling Pathway: Modulation of NF-κB

A common mechanism for the anti-inflammatory effects of unsaturated fatty acids involves the inhibition of the NF-κB signaling pathway. This can occur through various mechanisms, including the activation of AMP-activated protein kinase (AMPK) and SIRT1, which can lead to the deacetylation and subsequent inactivation of the p65 subunit of NF-κB.[22]

Antifungal Activity

Fatty acids and their esters have been reported to have significant antifungal activity.[22][23][24] The primary mechanism of action is believed to be the disruption of the fungal cell membrane integrity. The lipophilic nature of these molecules allows them to intercalate into the lipid bilayer, leading to increased membrane fluidity, leakage of intracellular components, and ultimately cell death.[4][25]

Quantitative Data for Related Compounds

Compound/ExtractOrganismActivityValue
Fatty Acid Methyl Esters (from sunflower oil)Paracoccidioides spp.MIC15.6-500 µg/mL
Fatty Acid Methyl Esters (from sunflower oil)Candida glabrata, C. kruseiMIC15.6 µg/mL
cis-10-Heptadecenoic acidHL-60 cellsIC₅₀ (antiproliferative)302 µM

Visualizations

Logical Workflow for Synthesis

G cluster_0 Part A: Synthesis of 10(Z)-Heptadecenoic Acid cluster_1 Part B: Fischer Esterification Heptyltriphenylphosphonium bromide Heptyltriphenylphosphonium bromide Ylide Formation Ylide Formation Heptyltriphenylphosphonium bromide->Ylide Formation n-Butyllithium n-Butyllithium n-Butyllithium->Ylide Formation Wittig Reaction Wittig Reaction Ylide Formation->Wittig Reaction Methyl 10-oxodecanoate Methyl 10-oxodecanoate Methyl 10-oxodecanoate->Wittig Reaction Hydrolysis Hydrolysis Wittig Reaction->Hydrolysis 10(Z)-Heptadecenoic Acid 10(Z)-Heptadecenoic Acid Hydrolysis->10(Z)-Heptadecenoic Acid Esterification Esterification 10(Z)-Heptadecenoic Acid->Esterification Ethanol Ethanol Ethanol->Esterification H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Esterification This compound This compound Esterification->this compound

Caption: Synthetic workflow for this compound.

Potential Anti-inflammatory Signaling Pathway

G This compound This compound AMPK AMPK This compound->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates Deacetylated p65 (Inactive) Deacetylated p65 (Inactive) SIRT1->Deacetylated p65 (Inactive) deacetylates p65 (NF-kB) p65 (NF-kB) Acetylated p65 (Active) Acetylated p65 (Active) Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Acetylated p65 (Active)->Pro-inflammatory Gene Expression promotes Reduced Inflammation Reduced Inflammation Deacetylated p65 (Inactive)->Reduced Inflammation Inflammation Inflammation Pro-inflammatory Gene Expression->Inflammation

Caption: Hypothesized anti-inflammatory signaling pathway.

Conclusion

This compound represents an intriguing molecule for further scientific investigation. While direct experimental data on its properties and biological activities are sparse, this guide provides a comprehensive framework based on established chemical principles and data from analogous compounds. The proposed synthetic and isolation protocols offer clear pathways for obtaining this compound for research purposes. The potential for anti-inflammatory and antifungal activity, suggested by studies on related fatty acid esters, warrants further investigation into its specific mechanisms of action and therapeutic potential. This document serves as a foundational resource to stimulate and guide future research into this promising, yet understudied, fatty acid ester.

References

Ethyl 10(Z)-heptadecenoate: An Uncharted Territory in Semiochemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals no documented role for Ethyl 10(Z)-heptadecenoate as a semiochemical in any insect or other biological system. Despite its defined chemical structure and commercial availability, there is a notable absence of research identifying this compound as a pheromone, kairomone, allomone, or synomone.

This technical guide addresses the current state of knowledge regarding this compound and related compounds, highlighting the lack of evidence for a semiochemical function and contextualizing its chemical properties within the broader field of chemical ecology.

Chemical and Physical Properties

To understand the potential for this compound to act as a semiochemical, it is essential to first characterize the molecule itself.

PropertyValueReference
Chemical Name This compound[1][2]
Synonyms Ethyl cis-10-heptadecenoate, 10-Heptadecenoic acid, ethyl ester, (Z)-[1][2]
CAS Number 150324-16-6[1]
Molecular Formula C₁₉H₃₆O₂[1][2]
Molecular Weight 296.49 g/mol [1]
Structure A C17 unsaturated fatty acid with a cis double bond at the 10th carbon, esterified with ethanol.[1][2]

Current Research Landscape

Extensive database searches and literature reviews were conducted to identify any studies linking this compound to a semiochemical role. These searches included databases such as PubChem, Google Scholar, and specialized chemical ecology resources. The key findings are summarized below:

  • No Identification in Insects: There are no published studies that have identified this compound as a naturally occurring compound in any insect species, either as a cuticular hydrocarbon, glandular secretion, or volatile emission.

  • Absence of Bioactivity Data: Consequently, there is no data on the electrophysiological or behavioral responses of any insect to this compound. Key experimental assays that would indicate a semiochemical function, such as electroantennography (EAG), gas chromatography-coupled single sensillum recording (GC-SSR), or behavioral olfactometer and field trapping studies, have not been performed with this compound because there has been no biological context to warrant such investigations.

  • No Known Signaling Pathways: As the compound has not been identified as a semiochemical, there are no known signaling pathways for its reception or processing in any organism.

Contextualizing with Related Compounds

While this compound itself is not a known semiochemical, other structurally related fatty acid esters play significant roles in insect communication. A prime example is Ethyl Oleate (B1233923) , a well-documented primer pheromone in the honey bee (Apis mellifera).

Ethyl oleate is an ethyl ester of oleic acid, an 18-carbon unsaturated fatty acid. It is produced by forager bees and transferred to younger nurse bees via trophallaxis (food sharing). Its primary function is to regulate the division of labor within the colony by delaying the behavioral maturation of young bees into foragers.[3][4] This ensures that the colony maintains a balanced workforce of nurse bees to care for the brood and queen.

The biosynthesis of ethyl oleate in honey bees involves the esterification of oleic acid with ethanol, which is naturally present in fermented nectar.[3] This process highlights a plausible biochemical pathway for the formation of fatty acid ethyl esters in insects.

Experimental Protocols for Semiochemical Identification

Should a researcher hypothesize a semiochemical role for a novel compound like this compound, a standard set of experimental protocols would be employed for its identification and characterization.

  • Chemical Extraction and Analysis:

    • Extraction: Collection of the compound from the insect, typically through solvent extraction of the whole body, specific glands, or headspace volatiles.

    • Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary tool for separating and identifying volatile and semi-volatile compounds in the extract. The retention time and mass spectrum of the unknown compound are compared to those of a synthetic standard of this compound.

  • Electrophysiological Assays:

    • Electroantennography (EAG): An insect antenna is exposed to the compound, and the overall electrical response of the antennal neurons is measured. A significant EAG response indicates that the insect can detect the compound.

    • Single Sensillum Recording (SSR): This technique allows for the recording of action potentials from individual olfactory sensory neurons, providing a more detailed understanding of which neurons respond to the compound and their sensitivity.

  • Behavioral Assays:

    • Olfactometer Bioassays: These experiments are conducted in a controlled laboratory setting to determine if the compound elicits a behavioral response, such as attraction or repulsion. Y-tube olfactometers are commonly used for this purpose.

    • Field Trapping: For suspected pheromones, traps baited with the synthetic compound are placed in the field to see if they can attract and capture the target insect species.

The logical workflow for identifying a novel semiochemical is depicted in the following diagram.

experimental_workflow cluster_extraction Chemical Analysis cluster_bioassay Biological Assays cluster_synthesis Synthesis & Confirmation cluster_conclusion Conclusion extraction Insect Collection & Extraction gcms GC-MS Analysis extraction->gcms identification Compound Identification gcms->identification eag Electroantennography (EAG) identification->eag Hypothesized Semiochemical synthesis Chemical Synthesis identification->synthesis behavior Behavioral Assays (Olfactometer) eag->behavior field Field Trapping behavior->field conclusion Confirmation of Semiochemical Role field->conclusion confirmation Structural Confirmation synthesis->confirmation confirmation->eag confirmation->behavior

Standard Experimental Workflow for Semiochemical Identification.

Future Research Directions

The absence of evidence is not evidence of absence. It is possible that this compound does play a role in the chemical ecology of some, as yet unstudied, species. Modern analytical techniques, such as GCxGC-TOFMS, are capable of detecting and identifying trace amounts of compounds in complex biological matrices. Future untargeted metabolomic studies of insect cuticular lipids and glandular secretions may yet reveal the presence of this compound in nature.

Should this compound be identified in an insect, the experimental protocols outlined above would be the critical next steps in determining its potential function as a semiochemical.

Conclusion

References

A Technical Guide to Commercial Sourcing of High-Purity Ethyl 10(Z)-heptadecenoate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, securing a reliable source of high-purity Ethyl 10(Z)-heptadecenoate is a critical first step in a variety of experimental workflows. This technical guide provides an in-depth overview of commercially available options, presenting key data to facilitate informed procurement decisions.

Commercial Supplier Landscape

Several chemical suppliers specialize in providing high-purity lipids for research purposes. Among these, a few key vendors list this compound in their catalogs. This guide focuses on the offerings of prominent suppliers in this space to aid in the selection of the most suitable product for your specific research needs.

Supplier and Product Specification Overview

To facilitate a clear comparison, the following table summarizes the quantitative data available from leading commercial suppliers of this compound.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurity
Larodan This compound150324-16-6C₁₉H₃₆O₂296.49>99%[1]
Alfa Chemistry 10(Z)-Heptadecenoic acid ethyl esterNot SpecifiedC₁₉H₃₆O₂296.4699%+
MedChemExpress This compound150324-16-6C₁₉H₃₆O₂296.49Not Specified[2]

Experimental Protocols and Methodologies

Detailed experimental protocols for the synthesis and purification of this compound are considered proprietary information by commercial suppliers and are therefore not publicly available. However, suppliers of high-purity research chemicals typically employ a range of analytical techniques to ensure the quality and purity of their products. While specific methodologies for this compound are not provided, Larodan, for instance, states that all their products come with a certificate of analysis and that their standard purity is above 99%.[3] They utilize methods such as Gas Chromatography (GC) and Thin Layer Chromatography (TLC) for purity assessment of their fatty acid esters. Researchers are advised to request a certificate of analysis from any supplier to obtain batch-specific purity data and information on the analytical methods used.

Supplier Selection Workflow

The selection of a suitable commercial supplier for this compound involves a logical progression of steps to ensure the procured material meets the stringent requirements of research and drug development. The following diagram illustrates a recommended workflow for this process.

Supplier_Selection_Workflow A Define Research Requirements (Purity, Quantity, Budget) B Identify Potential Suppliers (e.g., Larodan, Alfa Chemistry, MedChemExpress) A->B Initial Screening C Request and Compare Product Specifications & CoA B->C Data Gathering D Evaluate Supplier Reputation & Technical Support C->D Qualitative Assessment G Approve Supplier for Large-Scale Procurement C->G Direct to Procurement (Low Risk Applications) E Procure Small Quantity for Initial Validation D->E Risk Mitigation F Perform In-house Quality Control E->F Verification F->G Final Decision

Caption: A logical workflow for the selection of a commercial supplier for high-purity this compound.

This structured approach ensures that the chosen supplier not only meets the immediate technical requirements but also aligns with the long-term quality and supply chain needs of the research or development project. By systematically evaluating each potential source, researchers can minimize variability in their starting materials, a crucial factor for reproducible and reliable experimental outcomes.

References

Methodological & Application

Application Note: Synthesis of Ethyl 10(Z)-heptadecenoate from 10-heptadecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of ethyl 10(Z)-heptadecenoate, an unsaturated fatty acid ester, from its corresponding carboxylic acid, 10(Z)-heptadecenoic acid. The synthesis is achieved through a classic Fischer esterification reaction, a reliable and widely used method for the preparation of esters. This document outlines the reaction scheme, experimental procedures, required materials and equipment, and methods for purification and characterization of the final product. Quantitative data, including typical reaction yields and spectroscopic analysis, are presented to guide researchers in replicating this synthesis.

Introduction

Unsaturated fatty acid esters are a significant class of organic compounds with diverse applications in the pharmaceutical, cosmetic, and food industries. This compound, specifically, is a derivative of 10-heptadecenoic acid, a cis-unsaturated fatty acid. The synthesis of this ester is a fundamental transformation in organic chemistry, often employed to modify the physicochemical properties of the parent fatty acid, such as its volatility, solubility, and reactivity. The Fischer esterification provides a direct and efficient route for this conversion, utilizing an acid catalyst to promote the reaction between the carboxylic acid and an alcohol.

Reaction Scheme

The synthesis of this compound from 10-heptadecenoic acid proceeds via an acid-catalyzed esterification reaction with ethanol (B145695), as depicted in the following scheme:

G reactant 10(Z)-Heptadecenoic Acid (C17H32O2) product This compound (C19H36O2) reactant->product Fischer Esterification reagent Ethanol (C2H5OH) reagent->product water Water (H2O) catalyst H+ (cat.)

Figure 1: Chemical reaction workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

ParameterValue
Reactant 10(Z)-Heptadecenoic Acid
Molecular FormulaC₁₇H₃₂O₂
Molecular Weight268.44 g/mol
Product This compound
Molecular FormulaC₁₉H₃₆O₂
Molecular Weight296.49 g/mol [1][2][3]
Reaction Conditions
CatalystSulfuric Acid (H₂SO₄) or Acetyl Chloride
SolventExcess Ethanol
TemperatureReflux
Reaction Time1 - 4 hours
Yield
Typical Yield85-95%
Characterization Data
¹H NMR (CDCl₃, ppm) Estimated values based on similar esters
~5.34 (m, 2H)-CH=CH-
4.12 (q, 2H)-OCH₂CH₃
2.28 (t, 2H)-CH₂COO-
2.01 (m, 4H)-CH₂CH=CHCH₂-
1.63 (m, 2H)-CH₂CH₂COO-
1.25 (m, 18H)-(CH₂)₉-
0.88 (t, 3H)-CH₂CH₃ (of the heptadecenoyl chain)
1.25 (t, 3H)-OCH₂CH₃
¹³C NMR (CDCl₃, ppm) Estimated values based on similar esters
~173.9C=O
~130.0-CH=CH-
~60.1-OCH₂-
~34.4-CH₂COO-
~29.7 - 22.7-(CH₂)n-
~14.3-OCH₂CH₃
~14.1-CH₂CH₃ (of the heptadecenoyl chain)
IR (cm⁻¹) Characteristic absorptions
~3005=C-H stretch
~2925, 2855C-H stretch (aliphatic)
~1740C=O stretch (ester)
~1170C-O stretch

Experimental Protocol

This protocol is a general guideline for the Fischer esterification of 10(Z)-heptadecenoic acid and can be scaled as needed.

Materials:

  • 10(Z)-Heptadecenoic acid

  • Absolute Ethanol (200 proof)

  • Concentrated Sulfuric Acid (H₂SO₄) or Acetyl Chloride (CH₃COCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 10(Z)-heptadecenoic acid in an excess of absolute ethanol (e.g., 10-20 equivalents). The ethanol serves as both a reactant and the solvent.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) or acetyl chloride (e.g., 0.2 equivalents) to the solution while stirring.[4] If using acetyl chloride, it will react with ethanol to generate HCl in situ, which catalyzes the reaction.[4]

  • Esterification:

    • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath.

    • Maintain the reflux with continuous stirring for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of the reaction mixture by removing the excess ethanol using a rotary evaporator.

    • Dilute the residue with diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[5]

    • During the bicarbonate wash, be cautious of CO₂ evolution and vent the separatory funnel frequently.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary to achieve high purity.[4]

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools to confirm the structure of the ester. The characteristic signals for the ethyl group and the protons and carbons adjacent to the ester and double bond functionalities should be observed.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretching vibration characteristic of an ester at approximately 1740 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Logical Relationship Diagram

G cluster_start Starting Materials cluster_process Process cluster_end Final Product & Analysis start 10(Z)-Heptadecenoic Acid Ethanol Acid Catalyst esterification Fischer Esterification (Reflux) start->esterification workup Aqueous Work-up (Extraction & Washing) esterification->workup purification Purification (Distillation or Chromatography) workup->purification product This compound purification->product analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis

References

Application Notes and Protocols for the Stereoselective Synthesis of (Z)-Alkenes in Pheromone Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise stereochemical structure of insect pheromones is crucial for their biological activity. Many insect pheromones are long-chain unsaturated compounds, often containing one or more (Z)-alkene moieties. The stereoselective synthesis of these (Z)-alkenes is a critical step in the production of synthetic pheromones for use in pest management strategies, such as mating disruption and population monitoring.[1][2] This document provides detailed application notes and protocols for three widely used and effective methods for the stereoselective synthesis of (Z)-alkenes: the Wittig reaction, the partial hydrogenation of alkynes using a Lindlar catalyst, and ring-closing metathesis for macrocyclic pheromones.

(Z)-Selective Wittig Reaction

The Wittig reaction is a powerful method for alkene synthesis from an aldehyde or ketone and a phosphorus ylide.[3][4] For the synthesis of (Z)-alkenes, non-stabilized ylides are typically employed under salt-free, aprotic conditions, which favor the formation of the kinetic (Z)-product through a four-centered transition state.[5][6][7][8]

Logical Relationship of the (Z)-Selective Wittig Reaction

Wittig_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alkyl Halide Alkyl Halide Phosphonium Salt Phosphonium Salt Alkyl Halide->Phosphonium Salt + Triphenylphosphine (B44618) Triphenylphosphine Triphenylphosphine Strong Base Strong Base Aldehyde Aldehyde Phosphonium Ylide Phosphonium Ylide Phosphonium Salt->Phosphonium Ylide + Strong Base Oxaphosphetane Oxaphosphetane Phosphonium Ylide->Oxaphosphetane + Aldehyde (Z)-Alkene (Z)-Alkene Oxaphosphetane->(Z)-Alkene Triphenylphosphine Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine Oxide

Caption: Logical flow of the (Z)-selective Wittig reaction.

Application Note: Synthesis of (Z)-7-Hexadecenal

(Z)-7-Hexadecenal is a key component of the sex pheromone of the tobacco budworm (Heliothis virescens).[9] The following protocol describes its synthesis via a (Z)-selective Wittig reaction.

Quantitative Data:

ReactantsProductYield (%)(Z):(E) RatioReference
Heptyltriphenylphosphonium bromide & Nonanal (B32974)(Z)-7-Hexadecenal~70-85>95:5[9]
Experimental Protocol: (Z)-Selective Wittig Reaction

Materials:

  • Heptyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexane (B92381) (e.g., 2.5 M)

  • Nonanal

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Diethyl ether

  • Schlenk flask or two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere (Argon or Nitrogen)

  • Dry ice/acetone bath

Procedure:

Part 1: Preparation of the Phosphonium Ylide [9]

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

  • Add heptyltriphenylphosphonium bromide (1.1 equivalents) to the flask.

  • Add anhydrous THF to create a suspension.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred suspension. The formation of the ylide is indicated by a color change to deep red or orange.

  • Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour.

Part 2: Wittig Reaction with Nonanal [9]

  • Cool the ylide solution back down to -78 °C.

  • Slowly add a solution of nonanal (1.0 equivalent) in anhydrous THF to the ylide solution via syringe.

  • Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir overnight.

Part 3: Work-up and Purification [9]

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether or hexane.

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexane with a small percentage of diethyl ether) to separate the (Z)-alkene from the (E)-isomer and triphenylphosphine oxide.

Partial Hydrogenation of Alkynes with Lindlar Catalyst

The semi-hydrogenation of an internal alkyne using a "poisoned" catalyst, such as Lindlar's catalyst, is a classic and highly effective method for the stereoselective synthesis of (Z)-alkenes.[10] The catalyst, typically palladium on calcium carbonate or barium sulfate poisoned with lead acetate (B1210297) and quinoline, facilitates the syn-addition of hydrogen to the alkyne, yielding the cis-alkene.[11][12] Over-reduction to the alkane is prevented by the catalyst poisons.[11]

Experimental Workflow: Alkyne Semi-Hydrogenation

Alkyne_Hydrogenation_Workflow Start Start Prepare Reaction Setup Prepare Reaction Setup Start->Prepare Reaction Setup Add Alkyne and Solvent Add Alkyne and Solvent Prepare Reaction Setup->Add Alkyne and Solvent Add Lindlar Catalyst Add Lindlar Catalyst Add Alkyne and Solvent->Add Lindlar Catalyst Purge with Hydrogen Purge with Hydrogen Add Lindlar Catalyst->Purge with Hydrogen Monitor Reaction Monitor Reaction Purge with Hydrogen->Monitor Reaction Monitor Reaction->Monitor Reaction Work-up Work-up Monitor Reaction->Work-up Reaction Complete Purification Purification Work-up->Purification End End Purification->End

Caption: Workflow for alkyne semi-hydrogenation.

Application Note: Synthesis of a (Z)-Alkene Pheromone Precursor

This protocol outlines the general procedure for the semi-hydrogenation of an internal alkyne to a (Z)-alkene, a common intermediate in pheromone synthesis.

Quantitative Data:

Alkyne SubstrateProductYield (%)(Z):(E) RatioReference
PhenylacetyleneStyrene>95>98:2[11]
Acetylenedicarboxylic acidMaleic acidHigh>99:1[11]
Experimental Protocol: Alkyne Semi-Hydrogenation with Lindlar Catalyst

Materials:

  • Internal alkyne

  • Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead acetate)

  • Quinoline (optional, for enhanced selectivity)

  • Solvent (e.g., ethanol, ethyl acetate, or hexane)

  • Hydrogen gas (H₂)

  • Reaction flask (e.g., round-bottom flask or Parr shaker bottle)

  • Magnetic stirrer and stir bar or mechanical shaker

  • Hydrogen balloon or hydrogenation apparatus

  • Celite or other filter aid

Procedure:

  • In a reaction flask, dissolve the internal alkyne (1.0 equivalent) in the chosen solvent.

  • Add the Lindlar catalyst (typically 5-10 mol% of palladium).

  • If desired for enhanced selectivity, add a small amount of quinoline.

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a slightly positive pressure) at room temperature.

  • Monitor the reaction progress by techniques such as TLC or GC to ensure the reaction stops at the alkene stage and does not proceed to the alkane.

  • Once the starting alkyne is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude (Z)-alkene.

  • If necessary, purify the product by column chromatography or distillation.

Ring-Closing Metathesis (RCM) for Macrocyclic (Z)-Alkenes

Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of cyclic and macrocyclic compounds.[13][14][15] While traditional ruthenium-based catalysts often favor the formation of the thermodynamically more stable (E)-alkene, specialized catalysts, such as molybdenum- or tungsten-based monoaryloxide pyrrolide (MAP) complexes, have been developed for the highly (Z)-selective synthesis of macrocyclic alkenes.[16] This is particularly relevant for the synthesis of macrocyclic pheromones like epilachnene (B139202) and ambrettolide.

Signaling Pathway of Z-Selective RCM

RCM_Pathway Diene Substrate Diene Substrate Metallacyclobutane Intermediate Metallacyclobutane Intermediate Diene Substrate->Metallacyclobutane Intermediate + Catalyst Z-Selective Catalyst Z-Selective Catalyst Z-Selective Catalyst->Metallacyclobutane Intermediate Macrocyclic (Z)-Alkene Macrocyclic (Z)-Alkene Metallacyclobutane Intermediate->Macrocyclic (Z)-Alkene Volatile Alkene Volatile Alkene Metallacyclobutane Intermediate->Volatile Alkene Byproduct

References

Application Note and Protocol: Purification of Ethyl 10(Z)-heptadecenoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 10(Z)-heptadecenoate is a monounsaturated fatty acid ethyl ester that serves as a valuable building block in organic synthesis and is of interest in the development of novel therapeutic agents and biofuels. Its purity is paramount for ensuring reproducible results in research and for meeting stringent quality standards in drug development. This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography, a widely used technique for the separation of lipids and other organic compounds. The protocol is designed to remove impurities such as starting materials, byproducts, and isomeric variants that may be present after synthesis.

Data Presentation

The successful purification of this compound can be monitored and quantified using Gas Chromatography-Mass Spectrometry (GC-MS). The following tables summarize typical data obtained before and after purification.

Table 1: GC-MS Analysis of this compound Before and After Column Chromatography

Parameter Crude Product (Before Chromatography) Purified Product (After Chromatography)
Purity (%) 85 - 95%> 99%
Major Impurities Starting materials, geometric isomers (E-isomer), positional isomers, oxidation byproductsNot detectable or < 0.1%
Retention Time (min) Multiple peaks observedSingle major peak corresponding to this compound

Table 2: Key Physicochemical and Spectroscopic Data for Purified this compound

Property Value
Molecular Formula C₁₉H₃₆O₂[1]
Molecular Weight 296.49 g/mol [1]
Appearance Colorless oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 5.35 (m, 2H, -CH=CH-), 4.12 (q, 2H, -OCH₂CH₃), 2.28 (t, 2H, -CH₂COO-), 2.01 (m, 4H, -CH₂CH=CHCH₂-), 1.62 (m, 2H, -CH₂CH₂COO-), 1.25 (m, 18H, -(CH₂)₉-), 0.88 (t, 3H, -CH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 173.9, 130.0, 129.9, 60.1, 34.4, 31.9, 29.7, 29.5, 29.3, 29.2, 29.1, 27.2, 25.0, 14.3
Mass Spectrum (EI) m/z (%): 296 (M⁺), 251, 222, 180, 152, 110, 97, 83, 69, 55, 41

Experimental Protocol

This protocol details the purification of this compound using silica gel column chromatography.

Materials and Reagents:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (B1210297) (ACS grade)

  • Dichloromethane (ACS grade)

  • Glass chromatography column

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • Potassium permanganate (B83412) stain

  • Rotary evaporator

Procedure:

  • Preparation of the Column:

    • A glass chromatography column is securely clamped in a vertical position.

    • A small plug of cotton or glass wool is placed at the bottom of the column.

    • A layer of sand (approximately 1 cm) is added on top of the cotton plug.

    • The column is filled with n-hexane.

    • Silica gel is slowly added to the column as a slurry in n-hexane to ensure even packing and to avoid air bubbles. The column should be gently tapped during this process.

    • Once the silica gel has settled, another layer of sand (approximately 1 cm) is added to the top of the silica bed to prevent disturbance during solvent addition.

    • The column is equilibrated by running several column volumes of the initial mobile phase (e.g., 99:1 n-hexane:ethyl acetate) through the silica gel.

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of a non-polar solvent, such as n-hexane or dichloromethane.

    • The solvent level in the column is lowered to the top of the sand layer.

    • The dissolved sample is carefully loaded onto the top of the silica gel bed using a pipette.

    • The sample is allowed to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

  • Elution and Fraction Collection:

    • The column is carefully filled with the mobile phase.

    • The elution is started by opening the stopcock and collecting the eluent in fractions.

    • A gradient elution can be employed, starting with a low polarity mobile phase (e.g., 99:1 n-hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 95:5 n-hexane:ethyl acetate) to elute compounds with different polarities.

  • Monitoring the Separation (TLC):

    • The separation is monitored by Thin Layer Chromatography (TLC).

    • Aliquots from the collected fractions are spotted on a TLC plate.

    • The TLC plate is developed in a chamber containing an appropriate solvent system (e.g., 9:1 n-hexane:ethyl acetate).

    • The spots are visualized using a potassium permanganate stain.

    • Fractions containing the pure this compound (identified by its Rf value) are pooled together.

  • Isolation of the Purified Product:

    • The solvent from the pooled fractions is removed using a rotary evaporator to yield the purified this compound as a colorless oil.

  • Purity Analysis:

    • The purity of the final product is confirmed by GC-MS and NMR spectroscopy.

Mandatory Visualization

experimental_workflow cluster_preparation Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation cluster_final_product Final Product prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_sample Dissolve Crude Product prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate purified_product Purified this compound evaporate->purified_product qc_analysis Purity Analysis (GC-MS, NMR) purified_product->qc_analysis

Caption: Experimental workflow for the purification of this compound.

References

Application Note: High-Sensitivity Gas Chromatography Analysis of Fatty Acid Ethyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of fatty acid ethyl esters (FAEEs) using gas chromatography with flame ionization detection (GC-FID). FAEEs are non-oxidative metabolites of ethanol (B145695) and serve as reliable biomarkers for alcohol consumption, making their accurate quantification crucial in clinical diagnostics, forensic toxicology, and drug development.[1][2] The described methodology outlines procedures for sample preparation, including lipid extraction and transesterification, followed by optimized GC-FID conditions for the separation and quantification of key FAEEs. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for FAEE analysis.

Introduction

Fatty acid ethyl esters are formed in the body through the esterification of fatty acids with ethanol.[3] Their presence and concentration in various biological matrices, such as blood, plasma, and hair, are indicative of recent or chronic alcohol intake.[1][2] Consequently, the analysis of FAEEs is a valuable tool in monitoring alcohol abuse and in the clinical assessment of alcohol-related organ damage.[1][4] Gas chromatography is the premier analytical technique for FAEE determination due to its high resolution, sensitivity, and accuracy.[5][6][7] This application note details a validated GC-FID method for the routine analysis of common FAEEs.

Experimental Protocol

The overall workflow for the GC analysis of FAEEs is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-FID Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma, Hair) extraction Lipid Extraction sample->extraction Add extraction solvent (e.g., Hexane (B92381):Isopropanol) transesterification Transesterification to FAEEs extraction->transesterification Add esterification reagent (e.g., Ethanolic H2SO4) gc_injection GC Injection transesterification->gc_injection separation Chromatographic Separation gc_injection->separation Volatilization & Partitioning detection FID Detection separation->detection Elution chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification Calibration Curve report Final Report quantification->report Concentration Calculation

Figure 1: Experimental workflow for GC-FID analysis of FAEEs.
Sample Preparation

Accurate quantification of FAEEs begins with meticulous sample preparation. The following protocol is a general guideline and may require optimization based on the specific matrix.

a. Lipid Extraction from Plasma:

  • To 1 mL of plasma, add a known amount of an internal standard (e.g., ethyl heptadecanoate).[1]

  • Add 3 mL of a 3:2 (v/v) mixture of n-hexane and isopropanol.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer (containing lipids) to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

b. Transesterification to Fatty Acid Ethyl Esters: While the target analytes are already ethyl esters, a transesterification step is often included to convert all fatty acids (free and esterified) into their corresponding ethyl esters for a total fatty acid profile. For direct FAEE analysis, this step can be modified or omitted if only pre-existing FAEEs are of interest. For converting other lipids to FAEEs for broader fatty acid profiling, the following can be used:

  • To the dried lipid extract, add 2 mL of 1% (v/v) sulfuric acid in anhydrous ethanol.

  • Seal the tube and heat at 70°C for 1 hour.

  • Allow the tube to cool to room temperature.

  • Add 2 mL of a 5% (w/v) sodium chloride solution.

  • Add 2 mL of n-hexane, vortex for 2 minutes, and centrifuge for 5 minutes.

  • Transfer the upper hexane layer containing the FAEEs to a GC vial for analysis.

GC-FID Instrumentation and Conditions

The analysis is performed on a gas chromatograph equipped with a flame ionization detector. The following conditions have been shown to provide good separation and sensitivity for common FAEEs.

ParameterCondition
Column DB-23 (60 m x 0.25 mm ID, 0.15 µm film thickness) or equivalent polar capillary column[8]
Carrier Gas Helium at a constant flow rate of 1.3 mL/min[3]
Injector Splitless, 250°C
Injection Volume 1 µL
Oven Program Initial temperature of 70°C for 1 minute, ramp at 30°C/min to 280°C, and hold for 1 minute.[9] A slower ramp rate may be necessary for resolving complex mixtures.
Detector FID, 280°C
Makeup Gas Nitrogen
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Standard Preparation and Calibration
  • Prepare a stock solution of a certified FAEE standard mix (e.g., ethyl palmitate, ethyl oleate, ethyl stearate, and ethyl linoleate) in n-hexane at a concentration of 1000 µg/mL.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 0.5 µg/mL to 100 µg/mL.

  • Add the internal standard to each calibration standard at the same concentration as in the prepared samples.

  • Inject each calibration standard into the GC-FID system.

  • Construct a calibration curve by plotting the ratio of the peak area of each FAEE to the peak area of the internal standard against the concentration of the FAEE.

Data Presentation

The following table summarizes typical retention times, limits of detection (LOD), and limits of quantification (LOQ) for selected FAEEs obtained using the described method. These values may vary slightly depending on the specific instrumentation and chromatographic conditions.

Fatty Acid Ethyl EsterAbbreviationRetention Time (min)LOD (nM)[1]LOQ (nM)[1]
Ethyl MyristateC14:0-EE~18.5N/AN/A
Ethyl PalmitateC16:0-EE~22.0[3]5-1060
Ethyl StearateC18:0-EE~23.85-1060
Ethyl OleateC18:1-EE~23.8[3]5-1060
Ethyl LinoleateC18:2-EE~24.5N/AN/A

N/A: Not always reported in broad-spectrum studies, but can be determined experimentally.

Challenges and Troubleshooting

Several factors can affect the accuracy and reproducibility of FAEE analysis. Common challenges include:

  • Sample Contamination: External sources of ethanol, such as from cleaning solvents or personal care products, can artificially elevate FAEE levels, particularly in hair samples.[10][11]

  • Peak Co-elution: In complex biological samples, co-elution of FAEEs with other lipid species can occur. Optimization of the GC temperature program or the use of a more polar column may be necessary to achieve baseline separation.[12]

  • Analyte Degradation: FAEEs can be susceptible to degradation at high injector temperatures. A splitless injection at the lowest feasible temperature is recommended.

  • Baseline Instability: A drifting or noisy baseline can be caused by column bleed, contaminated carrier gas, or detector issues. Regular maintenance, including septum and liner replacement, is crucial.[13][14]

Conclusion

The GC-FID method detailed in this application note provides a reliable and sensitive approach for the quantification of fatty acid ethyl esters in biological samples. Careful sample preparation, adherence to optimized chromatographic conditions, and the use of an appropriate internal standard are essential for obtaining accurate and reproducible results. This protocol serves as a valuable resource for researchers and professionals in clinical and forensic settings who require precise measurement of these important biomarkers of alcohol consumption.

References

Protocol for Insect Bioassays Using Ethyl 10(Z)-heptadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Ethyl 10(Z)-heptadecenoate is a fatty acid ester that holds potential as a novel insect control agent. Fatty acids and their derivatives have demonstrated a range of effects on insects, including toxicity, repellency, and antifeedant activity.[1][2][3][4][5] The lipophilic nature of these molecules allows them to penetrate the insect cuticle and interfere with cellular membrane integrity and function. This document provides detailed protocols for conducting bioassays to evaluate the efficacy of this compound as an insect repellent and antifeedant. These protocols are designed for researchers in entomology, pest management, and drug development to standardize the assessment of this and similar compounds.

The primary modes of action for fatty acid esters against insects are believed to involve disruption of the lipoprotein matrix of cellular membranes and interference with chemosensory pathways that govern feeding and host-seeking behaviors.[6] The following protocols will enable the quantification of these behavioral effects.

Experimental Protocols

Two primary bioassays are detailed below: a Y-tube olfactometer assay to assess repellency or attraction, and a choice-based antifeedant assay. For all experiments, it is crucial to maintain consistent environmental conditions (e.g., temperature, humidity, and light cycle) to ensure reproducible results.

Protocol 1: Y-Tube Olfactometer Bioassay for Repellency/Attraction

This bioassay is designed to determine the behavioral response of flying insects to volatile chemical cues. A Y-tube olfactometer presents the insect with a choice between two air streams, one carrying the test compound and the other a control.[6][7][8]

Materials:

  • Y-tube olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Charcoal filter and humidifier for air purification

  • Odor source chambers

  • This compound

  • Suitable solvent (e.g., hexane, ethanol)

  • Filter paper

  • Test insects (e.g., Aedes aegypti, Drosophila melanogaster)

  • Positive control (e.g., DEET for repellency, a known attractant for the test species)

  • Negative control (solvent only)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. From this, create a dilution series to test a range of concentrations (e.g., 0.1%, 1%, 5% w/v). Prepare solutions of the positive and negative controls.

  • Olfactometer Setup:

    • Thoroughly clean the Y-tube olfactometer with a solvent and bake it in an oven to remove any residual odors.

    • Connect the air source to the charcoal filter and humidifier, then to a Y-splitter.

    • Connect the Y-splitter to two flow meters, and then to the two odor source chambers.

    • Connect the outlets of the odor source chambers to the two arms of the Y-tube.

    • Ensure a constant and equal laminar airflow through both arms (e.g., 150 mL/min).[6]

  • Application of Test Compound:

    • Apply a standard volume (e.g., 10 µL) of the this compound solution to a piece of filter paper.

    • Apply the same volume of solvent to another piece of filter paper to serve as the negative control.

    • Allow the solvent to evaporate for approximately 1-2 minutes.[6]

    • Place the treated filter paper in one odor source chamber and the control filter paper in the other.

  • Insect Introduction and Observation:

    • Release a single adult insect at the base of the Y-tube.

    • Allow a 1-minute acclimation period.

    • Observe the insect's behavior for a set period (e.g., 5-10 minutes).

    • Record the first arm the insect enters and the total time spent in each arm. An insect is considered to have made a choice if it moves a set distance (e.g., two-thirds of the way) into an arm and remains there for at least 30 seconds.

  • Data Collection and Analysis:

    • Repeat the assay with a sufficient number of insects (e.g., 30-50) for each concentration.

    • To avoid spatial bias, alternate the arms containing the test compound and the control between replicates.

    • Calculate the Repellency Index (RI) or Attraction Index (AI) using the formula: RI/AI = (Nc - Nt) / (Nc + Nt) x 100, where Nc is the number of insects choosing the control arm and Nt is the number of insects choosing the treated arm.

    • Analyze the data using a Chi-square test or a similar statistical method to determine if there is a significant preference.

Protocol 2: No-Choice/Choice Antifeedant Bioassay

This bioassay assesses the ability of a compound to deter feeding. It can be performed as a "no-choice" test (only treated food is available) or a "choice" test (both treated and untreated food are available).[2][3][4][5]

Materials:

  • This compound

  • Suitable solvent (e.g., acetone, ethanol)

  • Artificial diet or leaf discs from a host plant

  • Petri dishes or multi-well plates

  • Test insects (e.g., larvae of Spodoptera littoralis, adults of Tribolium castaneum)

  • Positive control (e.g., a known antifeedant like neem oil)

  • Negative control (solvent only)

Procedure:

  • Preparation of Treated Diet/Substrate:

    • Prepare a dilution series of this compound in the chosen solvent.

    • For the choice test, prepare two sets of diet/leaf discs. Apply the test solution to one set and the solvent-only control to the other. For the no-choice test, only a treated set is needed, with a separate control group receiving solvent-treated diet.

    • Allow the solvent to evaporate completely.

  • Experimental Setup (Choice Test):

    • Place one treated and one untreated leaf disc or portion of diet on opposite sides of a Petri dish lined with moist filter paper.

    • Introduce a single, pre-starved (e.g., for 4 hours) insect into the center of the dish.

    • Prepare a sufficient number of replicates for each concentration.

  • Data Collection and Analysis:

    • After a set period (e.g., 24 or 48 hours), measure the area of each leaf disc consumed or the weight of the diet consumed.

    • Calculate the Antifeedant Index (AFI) using the formula: AFI = (C - T) / (C + T) x 100, where C is the consumption of the control diet and T is the consumption of the treated diet.

    • Analyze the data using a t-test or ANOVA to determine significant differences in consumption between treated and control diets.

Data Presentation

The quantitative data from the bioassays should be summarized in clear and structured tables for easy comparison.

Table 1: Y-Tube Olfactometer Repellency Data for Aedes aegypti

TreatmentConcentration (% w/v)NInsects in Treated ArmInsects in Control ArmNo ChoiceRepellency Index (%)p-value
This compound0.1501532336.17<0.05
1.050840266.67<0.01
5.050345287.50<0.001
DEET (Positive Control)5.050247191.84<0.001
Solvent (Negative Control)-50242512.04>0.05

Table 2: Antifeedant Activity of this compound against Spodoptera littoralis Larvae (Choice Test)

TreatmentConcentration (µg/cm²)Mean Consumption - Treated (mm²) ± SEMean Consumption - Control (mm²) ± SEAntifeedant Index (%)p-value
This compound1045.2 ± 3.155.8 ± 4.210.50>0.05
5021.5 ± 2.560.1 ± 3.949.74<0.01
1008.9 ± 1.862.3 ± 4.574.93<0.001
Neem Oil (Positive Control)1005.2 ± 1.165.4 ± 5.085.34<0.001
Solvent (Negative Control)-63.1 ± 4.864.5 ± 4.61.09>0.05

Mandatory Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates the general mechanism of odorant detection in insects, which is relevant to the action of volatile compounds like this compound.

Insect_Olfactory_Pathway cluster_sensillum Sensillum cluster_orn Olfactory Receptor Neuron (ORN) cluster_brain Antennal Lobe (Brain) Odorant This compound (Odorant) Pore Odorant->Pore OBP Odorant Binding Protein (OBP) OR_complex Odorant Receptor (OR) - Orco Complex OBP->OR_complex Transport & Delivery Ion_Channel Ion Channel Opening OR_complex->Ion_Channel Conformational Change Pore->OBP Enters Sensillum Lymph Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Glomerulus Glomerulus Action_Potential->Glomerulus Signal Transmission Behavior Behavioral Response (Repellency/Attraction) Glomerulus->Behavior Signal Processing

Caption: Generalized insect olfactory signaling pathway from odorant detection to behavioral response.

Experimental Workflow for Y-Tube Olfactometer Bioassay

The following diagram outlines the logical steps for conducting the Y-tube olfactometer bioassay.

Y_Tube_Workflow prep Preparation of Test Solutions (this compound, Controls) application Application of Compound and Control to Filter Paper prep->application setup Y-Tube Olfactometer Setup (Cleaning, Airflow Calibration) setup->application introduction Insect Acclimation and Release into Y-Tube application->introduction observation Observation and Recording of Choice (Time in each arm) introduction->observation data_analysis Data Analysis (Calculate Repellency Index, Statistics) observation->data_analysis conclusion Conclusion on Repellent/Attractant Properties data_analysis->conclusion

Caption: Experimental workflow for the Y-tube olfactometer bioassay.

References

Application Notes and Protocols for Field Testing of Insect Pheromone Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide to the field testing of insect pheromone analogues, essential for the development of environmentally sound pest management strategies. The following protocols and data summaries are designed to ensure rigorous and standardized evaluation of pheromone analogue efficacy.

Data Presentation: Efficacy of Pheromone Analogues

The following tables summarize quantitative data from various field trials, providing a comparative overview of the effectiveness of different pheromone analogue blends in trapping target insect species.

Table 1: Composition and Field Efficacy of Pheromone Blends for Elasmopalpus lignosellus (Lesser Cornstalk Borer)

TreatmentCompositionMean Trap Catch (± SE)
Virgin FemalesLive virgin females15.2 ± 2.1 a
EL3(Z)-9-tetradecenyl acetate, (Z)-11-hexadecenyl acetate, (Z)-9-hexadecenyl acetate14.8 ± 1.9 a
EL4(Z)-9-tetradecenyl acetate, (Z)-11-hexadecenyl acetate, (Z)-11-hexadecenol, (Z)-9-hexadecenyl acetate8.5 ± 1.2 b
ControlNo lure0.5 ± 0.2 c

Data adapted from field trials conducted during the 2021/2022 season. Means followed by the same letter are not significantly different (p < 0.05).[1]

Table 2: Field Efficacy of Pheromone Blends for Plutella xylostella (Diamondback Moth) in Canola

Pheromone Blend Ratio (Z11-16:Ald:Z11-16:OH:Z11-16:Ac)Mean Number of Moths Captured (per trap per week)
10:1:9045.3 ± 5.8 a
8:18:10032.7 ± 4.2 b
Control (Hexane)2.1 ± 0.8 c

Data represents initial sampling week. Means with different letters are significantly different (Tukey's test, p < 0.05).[2]

Table 3: Efficacy of Synthetic Pheromone Lures for Lutzomyia longipalpis (Visceral Leishmaniasis Vector)

Lure CompositionMean Number of Male Sand Flies Captured (Test vs. Control)Mean Number of Female Sand Flies Captured (Test vs. Control)Duration of Attractiveness
1 mg (±)-9-methylgermacrene-B2.00 vs. 0.00 (p < 0.05)0.00 vs. 0.00 (NS)< 2 weeks
10 mg (±)-9-methylgermacrene-B (15 cm² release area)Significantly higher than controlSignificantly higher than controlUp to 10 weeks (females), Up to 12 weeks (males)
10 mg (±)-9-methylgermacrene-B (7.5 cm² release area)Significantly higher than controlSignificantly higher than controlUp to 10 weeks (females), Up to 12 weeks (males)

NS = Not Significant.[3]

Experimental Protocols

The following are detailed methodologies for key experiments in the field testing of insect pheromone analogues.

Protocol for Lure Preparation

Objective: To prepare pheromone analogue dispensers for field deployment.

Materials:

  • Synthetic pheromone analogue(s)

  • High-purity solvent (e.g., hexane)

  • Dispenser material (e.g., rubber septa, polyethylene (B3416737) vials, cotton wicks)[4][5]

  • Micropipettes

  • Glass vials

  • Forceps

  • Fume hood

  • Aluminum foil for storage[4]

  • Heat sealer (for polyethylene vials)[5]

Procedure:

  • Solvent Preparation: Dissolve the desired amount of the synthetic pheromone analogue in a minimal volume of a high-purity solvent like hexane (B92381) to create a stock solution of known concentration.

  • Dispenser Loading:

    • For Rubber Septa: Using a micropipette, carefully apply a precise volume of the pheromone stock solution onto the rubber septum. Allow the solvent to evaporate completely within a fume hood for at least 15 minutes.[4]

    • For Polyethylene Vials: Add the desired amount of the pheromone blend, often mixed with a carrier like paraffin (B1166041) oil, into a polyethylene vial. Heat-seal the vial immediately. The pheromone will diffuse through the polyethylene wall.[5]

  • Storage: Wrap each loaded dispenser individually in aluminum foil to prevent degradation from light and store at low temperatures (e.g., -20°C to -30°C) until field deployment to ensure stability and efficacy.[4][5]

Protocol for Field Trial Setup and Trap Deployment

Objective: To establish a robust experimental design in the field for testing pheromone analogue efficacy.

Materials:

  • Insect traps (e.g., delta, wing, funnel, or bucket traps)[6][7]

  • Prepared pheromone lures

  • Stakes or hangers for trap placement

  • Flagging tape and permanent markers for labeling

  • GPS device for mapping trap locations

  • Data collection sheets or electronic device[8]

Procedure:

  • Site Selection: Choose a field site with a known or suspected population of the target insect species. The site should be large enough to accommodate all treatments with adequate spacing.[9]

  • Experimental Design: Employ a Randomized Complete Block Design (RCBD) to minimize the influence of environmental gradients. Divide the field into several blocks, and within each block, randomly assign one of each treatment (including a control with no lure).[10]

  • Trap Assembly and Placement:

    • Assemble the traps according to the manufacturer's instructions.

    • Place one pheromone lure inside each trap, positioned centrally.[4]

    • Hang traps at a height and location appropriate for the target insect's flight behavior, typically just above the crop canopy.[11][12]

  • Spacing: Ensure a sufficient distance between traps (e.g., a minimum of 20-50 meters) to prevent interference between different pheromone treatments.[4][11]

  • Labeling and Mapping: Clearly label each trap with the treatment type, block number, and date of deployment. Record the GPS coordinates of each trap for accurate monitoring and data collection.[4]

Protocol for Data Collection and Analysis

Objective: To systematically collect and analyze trap catch data to evaluate the efficacy of pheromone analogues.

Materials:

  • Data collection sheets or electronic device

  • Forceps or a small brush for handling insects

  • Containers for collecting captured insects (if species identification is required in the lab)

  • Magnifying glass for insect identification

Procedure:

  • Trap Monitoring: Inspect traps at regular intervals (e.g., weekly). The frequency of monitoring may depend on the target pest's life cycle and the expected lure longevity.[4]

  • Data Recording: For each trap, record the following information:

    • Trap ID (treatment and block)

    • Date of observation

    • Number of target insects captured

    • Number of non-target insects captured (for selectivity assessment)

    • Any observations on trap condition or environmental factors.

  • Data Analysis:

    • Calculate the mean trap catch per treatment for each observation period.

    • Use appropriate statistical methods, such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD), to determine if there are significant differences in trap catches between the different pheromone analogue treatments and the control.[2]

Visualizations

The following diagrams illustrate key processes in the field testing and biological reception of insect pheromone analogues.

experimental_workflow cluster_lab Laboratory Phase cluster_field Field Phase lab_start Pheromone Analogue Synthesis & Formulation bioassay Preliminary Bioassays (e.g., Olfactometer) lab_start->bioassay Initial Screening dose_response Dose-Response & Release Rate Studies bioassay->dose_response Confirm Activity site_selection Field Site Selection & Experimental Design (RCBD) dose_response->site_selection Proceed to Field Trials trap_deployment Lure Preparation & Trap Deployment site_selection->trap_deployment data_collection Data Collection (Trap Catches) trap_deployment->data_collection Regular Monitoring data_analysis Statistical Analysis (e.g., ANOVA) data_collection->data_analysis conclusion conclusion data_analysis->conclusion Efficacy Evaluation signaling_pathway cluster_sensillum Antennal Sensillum cluster_neuron Olfactory Receptor Neuron P Pheromone Analogue OBP Odorant Binding Protein (OBP) P->OBP Binding OR_Complex Odorant Receptor (OR) - Orco Complex OBP->OR_Complex Transport & Delivery Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to Antennal Lobe Action_Potential->Signal_Transmission

References

Application Notes and Protocols for the Use of Ethyl 10(Z)-heptadecenoate as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative lipidomics is a critical tool in understanding the roles of lipids in health and disease, and for the development of novel therapeutics. Accurate and precise quantification of lipid species by mass spectrometry (MS) relies on the use of appropriate internal standards to correct for variations in sample preparation, extraction efficiency, and instrument response. Ethyl 10(Z)-heptadecenoate, a monounsaturated odd-chain fatty acid ethyl ester, serves as an excellent internal standard for the quantification of a wide range of lipid classes, particularly fatty acids and fatty acid ethyl esters (FAEEs). Its odd-carbon chain length (C17) and unsaturation make it a rare or absent component in most biological systems, thus minimizing interference from endogenous lipids.

These application notes provide detailed protocols for the use of this compound as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based lipidomics workflows.

Key Properties of this compound

PropertyValue
Chemical Formula C₁₉H₃₆O₂
Molecular Weight 296.49 g/mol
Structure CH₃(CH₂)₅CH=CH(CH₂)₈COOCH₂CH₃
Physical State Liquid
Solubility Soluble in organic solvents (e.g., methanol, ethanol, chloroform, hexane)

Experimental Protocols

Lipid Extraction from Biological Samples

A robust lipid extraction is fundamental for accurate lipid analysis. The following protocol is a modified Bligh and Dyer method suitable for various sample types such as plasma, serum, tissues, and cells.

Materials:

  • Chloroform

  • Methanol

  • LC-MS grade water

  • Internal Standard Stock Solution: this compound (1 mg/mL in ethanol)

  • Centrifuge tubes (glass, solvent-resistant)

  • Homogenizer (for tissues)

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Plasma/Serum: Use 50-100 µL of the sample.

    • Tissue: Weigh 10-20 mg of tissue and homogenize in 1 mL of ice-cold PBS.

    • Cells: Use a cell pellet containing 1-5 million cells.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample. A final concentration of 1-10 µM in the final extraction volume is a good starting point.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

  • Vortexing: Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and lipid extraction.

  • Phase Separation: Add 0.5 mL of LC-MS grade water to induce phase separation. Vortex for another 1 minute.

  • Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.

  • Lipid Collection: Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the subsequent analysis (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v for LC-MS or hexane (B92381) for GC-MS).

G Lipid Extraction Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_collection Collection & Preparation for Analysis Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with this compound Sample->Spike AddSolvent Add Chloroform:Methanol (2:1) Spike->AddSolvent Vortex1 Vortex AddSolvent->Vortex1 AddWater Add Water for Phase Separation Vortex1->AddWater Vortex2 Vortex AddWater->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge CollectOrganic Collect Lower Organic Layer Centrifuge->CollectOrganic Dry Dry Under Nitrogen CollectOrganic->Dry Reconstitute Reconstitute in Appropriate Solvent Dry->Reconstitute Analysis Ready for GC-MS or LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for lipid extraction from biological samples.

GC-MS Analysis of Fatty Acids (as FAMEs)

For the analysis of total fatty acid profiles, lipids are transesterified to fatty acid methyl esters (FAMEs) prior to GC-MS analysis.

Materials:

  • BF₃ in Methanol (14%) or Methanolic HCl (5%)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate

  • GC vials with inserts

Procedure (Transesterification):

  • To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.

  • Incubate at 100°C for 30 minutes in a sealed tube.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Transfer the upper hexane layer containing the FAMEs to a new tube.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

GC-MS Parameters:

ParameterRecommended Setting
GC Column Zebron ZB-FAME (30 m x 0.25 mm, 0.20 µm) or similar
Injector Temperature 250°C
Carrier Gas Helium at 1.1 mL/min
Oven Program Initial 70°C for 2 min, ramp to 180°C at 15°C/min, hold for 6 min, ramp to 230°C at 10°C/min, hold for 1 min.[1]
MS Ion Source Electron Ionization (EI) at 70 eV
MS Temperature 300°C
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions m/z values specific to target FAMEs and the ethyl ester internal standard (e.g., m/z 88 and 101 for ethyl esters).[2]
LC-MS/MS Analysis of Intact Lipids

LC-MS/MS allows for the analysis of a broader range of intact lipid classes.

LC-MS/MS Parameters:

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) acetate
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM ammonium acetate
Flow Rate 0.3 mL/min
Column Temperature 45°C
Gradient 15-40% B (0-5 min), 40-70% B (5-5.5 min), 70-75% B (5.5-7.5 min), 75-78% B (7.5-15 min), 78-85% B (15-24 min), then re-equilibrate.[2]
MS Ion Source Electrospray Ionization (ESI), positive and negative modes
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor-to-product ion transitions for each target lipid class and this compound.

Data Presentation and Quantitative Analysis

Quantitative data should be presented in clear and structured tables. The concentration of each analyte is calculated using the ratio of its peak area to the peak area of the internal standard, and then interpolating from a calibration curve.

Table 1: Example Calibration Curve Data for a Target Analyte

Calibrator LevelAnalyte Conc. (µg/mL)IS Conc. (µg/mL)Analyte/IS Peak Area Ratio
10.110.098
20.510.495
31.011.012
45.015.089
510.0110.215

Table 2: Typical Method Validation Parameters

ParameterAcceptance CriteriaExample Result
Linearity (R²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Precision ≤ 20%, Accuracy ± 20%0.1 µg/mL
Precision (CV%) ≤ 15% (≤ 20% at LLLOQ)< 12%
Accuracy (% Bias) ± 15% (± 20% at LLOQ)-8% to +10%
Recovery (%) Consistent and reproducible85-105%

Visualization of Workflows and Pathways

G General Lipidomics Analytical Workflow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Start Biological Sample Extraction Lipid Extraction with This compound IS Start->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS Processing Peak Integration & Quantification GCMS->Processing LCMS->Processing Stats Statistical Analysis Processing->Stats Interpretation Biological Interpretation Stats->Interpretation

Caption: Overview of a typical lipidomics workflow.

G Simplified Fatty Acid Metabolism cluster_synthesis De Novo Synthesis & Elongation cluster_modification Desaturation & Incorporation cluster_breakdown Beta-Oxidation AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Palmitate Palmitate (C16:0) MalonylCoA->Palmitate Elongation Elongation Palmitate->Elongation BetaOx β-Oxidation Palmitate->BetaOx Stearate Stearate (C18:0) Elongation->Stearate Desaturation Desaturation Stearate->Desaturation Stearate->BetaOx Oleate Oleate (C18:1) Desaturation->Oleate Incorporation Incorporation into Complex Lipids Oleate->Incorporation ComplexLipids Phospholipids, Triacylglycerols, etc. Incorporation->ComplexLipids BetaOx->AcetylCoA Energy Energy Production (ATP) BetaOx->Energy

Caption: A representative fatty acid metabolism pathway.

Conclusion

This compound is a valuable internal standard for reliable quantification in lipidomics studies. Its chemical properties ensure minimal overlap with endogenous lipids, making it suitable for a wide array of biological matrices and analytical platforms. The provided protocols offer a starting point for method development and can be adapted to specific research needs, ultimately contributing to high-quality, reproducible data in lipid research and drug development.

References

Application of Ethyl 10(Z)-heptadecenoate in Pest Management Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific research on the application of Ethyl 10(Z)-heptadecenoate in pest management is not extensively available in publicly accessible literature. The following application notes and protocols are based on established methodologies for structurally similar long-chain fatty acid esters that have been identified as insect pheromones or have been investigated for pest control purposes. These protocols are intended to serve as a comprehensive guide for initiating research into the potential of this compound as a pest management agent.

Introduction

This compound is a long-chain unsaturated fatty acid ester. While its direct role in pest management is currently underexplored, its structural similarity to known insect pheromones, such as Ethyl (Z)-9-hexadecenoate, the sex pheromone of the parasitoid wasp Syndipnus rubiginosus, suggests its potential as a semiochemical for insect manipulation.[1] Fatty acid esters are a diverse class of compounds that play crucial roles in insect communication, often acting as sex pheromones, aggregation pheromones, or kairomones. Their specificity and potency make them attractive candidates for the development of environmentally benign pest management strategies, including monitoring, mass trapping, and mating disruption.[2]

These application notes provide a framework for the systematic investigation of this compound, from its synthesis and purification to its evaluation as a potential insect attractant or repellent.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential for its effective application in research.

PropertyValueReference
Molecular Formula C₁₉H₃₆O₂[3]
Molecular Weight 296.49 g/mol [3]
CAS Number 150324-16-6[3]
Synonyms Ethyl cis-10-heptadecenoate[3]
Appearance Likely a liquid at room temperatureInferred from similar compounds
Solubility Soluble in organic solvents like hexane (B92381) and chloroform[4]

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of a high-purity standard of this compound is the first critical step for its biological evaluation. A common and effective method for the synthesis of unsaturated esters is the Wittig reaction, which allows for the stereospecific formation of the Z-double bond.

Protocol: Synthesis via Wittig Reaction

Objective: To synthesize this compound from commercially available starting materials.

Materials:

Procedure:

  • Ylide Preparation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in anhydrous THF.

    • Add 1-bromodecane to the solution and stir the mixture at room temperature overnight to form the phosphonium (B103445) salt.

    • Cool the resulting suspension to 0°C and slowly add n-butyllithium. The appearance of a deep orange or red color indicates the formation of the ylide. Allow the mixture to stir at 0°C for 1-2 hours.

  • Wittig Reaction:

    • Cool the ylide solution to -78°C (dry ice/acetone bath).

    • Slowly add a solution of ethyl 7-oxoheptanoate in anhydrous THF to the ylide solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Characterization:

    • Confirm the structure and purity of the synthesized compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

DOT Diagram: Synthetic Workflow for this compound

G A Triphenylphosphine + 1-Bromodecane B Phosphonium Salt A->B D Ylide Formation B->D C n-Butyllithium C->D F Wittig Reaction D->F E Ethyl 7-oxoheptanoate E->F G Crude this compound F->G H Purification (Column Chromatography) G->H I Pure this compound H->I

Caption: Synthetic workflow for this compound via the Wittig reaction.

Electroantennography (EAG) Bioassay

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a powerful tool for screening potential semiochemicals.

Protocol: EAG Screening of this compound

Objective: To determine if the antennae of a target insect species respond to this compound.

Materials:

  • Live, healthy insects (e.g., moths, beetles, or parasitoid wasps)

  • Synthesized this compound

  • Solvent (e.g., hexane or paraffin (B1166041) oil)

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition system)

  • Dissecting microscope

  • Fine scissors and forceps

  • Filter paper strips

  • Pasteur pipettes

Procedure:

  • Insect Preparation:

    • Anesthetize an insect by chilling it on ice or briefly exposing it to CO₂.

    • Carefully excise one antenna at its base using fine scissors.

    • Mount the antenna between two electrodes using conductive gel. A small portion of the antenna's tip may be removed to ensure good electrical contact.

  • Stimulus Preparation:

    • Prepare serial dilutions of this compound in the chosen solvent (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL).

    • Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette.

    • Prepare a solvent-only control pipette.

  • EAG Recording:

    • Position the antenna in a continuous stream of humidified, purified air.

    • Deliver a puff of air from the stimulus pipette through the continuous airstream and over the antenna.

    • Record the resulting depolarization of the antennal signal (the EAG response).

    • Present the stimuli in order of increasing concentration, with a solvent control presented before and after the test compounds.

    • Allow sufficient time between stimuli for the antenna to recover (typically 30-60 seconds).

    • Replicate the experiment with several individuals of the target species.

  • Data Analysis:

    • Measure the peak amplitude of the EAG response for each stimulus.

    • Normalize the responses to the response of a standard compound or the solvent control.

    • Use statistical analysis (e.g., ANOVA) to determine if there is a significant difference in the antennal response to this compound compared to the control.

DOT Diagram: EAG Experimental Workflow

G A Insect Anesthesia and Antenna Excision B Antenna Mounting on Electrodes A->B D Stimulus Delivery to Antenna B->D C Stimulus Preparation (Serial Dilutions) C->D E EAG Signal Recording D->E F Data Analysis (Amplitude Measurement) E->F G Statistical Comparison F->G

Caption: Experimental workflow for Electroantennography (EAG) bioassay.

Behavioral Bioassay (Y-Tube Olfactometer)

A positive EAG response indicates that the insect can detect the compound, but it does not reveal the behavioral response (attraction, repulsion, or no response). A Y-tube olfactometer is a common laboratory setup to assess the behavioral response of flying or walking insects to volatile chemicals.[4]

Protocol: Y-Tube Olfactometer Assay

Objective: To determine if this compound is an attractant or repellent to a target insect species.

Materials:

  • Y-tube olfactometer

  • Air source (pump) with flow meters and charcoal filter

  • Test insects

  • This compound solution

  • Solvent control

  • Filter paper

Procedure:

  • Setup:

    • Assemble the Y-tube olfactometer and connect it to a purified, humidified air source.

    • Adjust the airflow to be equal in both arms of the olfactometer.

  • Stimulus Application:

    • In one arm of the olfactometer, place a filter paper treated with a solution of this compound.

    • In the other arm, place a filter paper treated with the solvent alone (control).

  • Insect Release and Observation:

    • Introduce a single insect into the base of the Y-tube.

    • Observe the insect's movement and record which arm it chooses (i.e., crosses a designated line) and the time spent in each arm over a set period (e.g., 5-10 minutes).

  • Replication and Controls:

    • Repeat the experiment with a significant number of insects (e.g., 30-50) to obtain robust data.

    • To avoid positional bias, rotate the Y-tube and switch the positions of the treatment and control arms between trials.

  • Data Analysis:

    • Use a chi-square test or a binomial test to determine if there is a statistically significant preference for one arm over the other.

    • A significant preference for the arm with this compound indicates attraction, while a significant preference for the control arm suggests repulsion.

DOT Diagram: Generalized Insect Olfactory Signaling Pathway

G A Odorant Molecule (this compound) B Odorant Binding Protein (OBP) A->B C Olfactory Receptor (OR) B->C D Ion Channel Opening C->D E Depolarization of Olfactory Receptor Neuron D->E F Action Potential Firing E->F G Signal to Antennal Lobe F->G H Behavioral Response G->H

Caption: Generalized insect olfactory signaling pathway.

Potential Applications in Pest Management

Based on the results of the above experiments, this compound could be developed for several pest management applications:

  • Monitoring: If found to be an attractant, it could be used as a lure in traps to monitor the population of a specific pest. This information is crucial for making informed decisions about the timing and necessity of control measures.

  • Mass Trapping: High concentrations of an attractant can be used in a large number of traps to remove a significant portion of the pest population from an area.

  • Mating Disruption: If it is a key component of a sex pheromone, releasing a large amount of synthetic this compound into the environment can confuse males and prevent them from locating females, thus disrupting mating and reducing the next generation's population.

  • Push-Pull Strategy: If found to be a repellent, it could be used in a "push-pull" strategy, where it "pushes" pests away from the crop, while an attractant "pulls" them towards a trap crop or a killing agent.

Conclusion

While direct evidence for the role of this compound in pest management is currently lacking, its chemical structure warrants investigation. The protocols outlined in these application notes provide a clear and systematic approach for researchers to explore its potential as a novel semiochemical for the development of sustainable and environmentally friendly pest control strategies. The successful identification of a new, effective semiochemical would be a valuable addition to the integrated pest management (IPM) toolbox.

References

Formulation of Pheromone Lures Containing Ethyl 10(Z)-heptadecenoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheromones, chemical signals used for communication between members of the same species, are increasingly integral to integrated pest management (IPM) strategies. Their high specificity and efficacy at low concentrations make them ideal for monitoring, mass trapping, and mating disruption of insect pests. Ethyl 10(Z)-heptadecenoate is a fatty acid ester with potential as a pheromone component for certain insect species. This document provides detailed application notes and generalized protocols for the formulation of pheromone lures containing this compound, based on established methodologies for similar long-chain fatty acid ester pheromones.

Disclaimer: As specific research on the pheromonal activity and lure formulation of this compound is limited, the following protocols are adapted from established methods for chemically related compounds. Researchers should optimize these protocols for their specific target insect and environmental conditions.

Pheromone Biosynthesis and Signaling

Insect sex pheromones derived from fatty acids typically originate from common metabolic pathways.[1][2][3] The biosynthesis often starts with a fatty acid precursor, which then undergoes a series of desaturation and chain-shortening or modification steps to produce the final active pheromone component.[1][2][3] These components are then released to elicit a behavioral response in the receiving organism.

Pheromone_Biosynthesis_Pathway Fatty_Acid_Pool Fatty Acid Pool (e.g., C18) Desaturase Δ10-Desaturase Fatty_Acid_Pool->Desaturase Chain_Modification Chain Shortening / Modification Desaturase->Chain_Modification Esterification Esterification (with Ethanol) Chain_Modification->Esterification Pheromone This compound Esterification->Pheromone Release Release into Environment Pheromone->Release Emission from lure Binding Binding to Olfactory Receptors Release->Binding Signal_Transduction Signal Transduction Cascade Binding->Signal_Transduction Behavioral_Response Behavioral Response (e.g., Mating) Signal_Transduction->Behavioral_Response

Caption: Generalized biosynthetic pathway for a fatty acid-derived pheromone.

Formulation of Pheromone Lures

The effective formulation of a pheromone lure is critical for its performance in the field. The goal is to achieve a controlled and sustained release of the active ingredient over a desired period. Common lure matrices for long-chain fatty acid esters include rubber septa and various polymers.

Data Presentation: Lure Formulation Parameters (Example Data)
Lure MatrixPheromone Load (mg/lure)AntioxidantRelease Rate (µ g/day )Effective Field Life (days)
Red Rubber Septum1.0BHT (0.1%)10-2028-42
Polyethylene Vial2.0BHT (0.1%)25-4045-60
Ethylcellulose Matrix1.5Tocopherol (0.2%)15-3035-50

Experimental Protocols

Protocol 1: Preparation of Rubber Septum Pheromone Lures

This protocol describes the preparation of pheromone lures using red rubber septa, a common and cost-effective dispenser.

Materials:

  • This compound (>99% purity)[4]

  • Red rubber septa

  • High-purity hexane (B92381)

  • Antioxidant (e.g., Butylated hydroxytoluene - BHT)

  • Micropipettes

  • Glass vials with PTFE-lined caps

  • Forceps

  • Fume hood

Procedure:

  • Stock Solution Preparation: In a fume hood, prepare a stock solution of this compound in hexane. For a 1 mg loading dose, a 10 mg/mL solution is convenient. Add an antioxidant (e.g., 0.1% w/v BHT) to the stock solution to prevent degradation of the unsaturated pheromone.

  • Lure Loading: Place individual rubber septa in clean glass vials. Using a micropipette, carefully apply the desired volume of the pheromone stock solution onto each septum. For a 1 mg dose from a 10 mg/mL solution, apply 100 µL.

  • Solvent Evaporation: Allow the hexane to evaporate completely in the fume hood for at least 4 hours. The pheromone will be absorbed into the rubber matrix.

  • Storage: Once the solvent has evaporated, the lures can be used immediately or stored in airtight containers in a freezer (-20°C) until needed.

Lure_Preparation_Workflow cluster_prep Lure Preparation Stock_Solution Prepare Pheromone Stock Solution in Hexane Lure_Loading Apply Solution to Rubber Septum Stock_Solution->Lure_Loading Solvent_Evaporation Evaporate Solvent in Fume Hood Lure_Loading->Solvent_Evaporation Storage Store Lures at -20°C Solvent_Evaporation->Storage

Caption: Workflow for preparing rubber septum pheromone lures.

Protocol 2: Field Bioassay for Lure Efficacy

This protocol outlines a standard field trapping experiment to evaluate the attractiveness of the formulated pheromone lures to the target insect species.

Materials:

  • Pheromone lures (formulated as per Protocol 1)

  • Control lures (septa treated with hexane and antioxidant only)

  • Insect traps appropriate for the target species (e.g., delta traps, funnel traps)

  • Randomized complete block experimental design layout for the field site

  • Data collection sheets or electronic device

Procedure:

  • Site Selection: Choose a field site with a known population of the target insect.

  • Trap Deployment: Deploy traps according to a randomized complete block design to minimize spatial variability. Each block should contain one trap for each treatment (e.g., pheromone lure, control lure).

  • Trap Placement: Hang traps at a height and spacing appropriate for the target insect's flight behavior. A minimum distance of 20 meters between traps is generally recommended to avoid interference.

  • Data Collection: Check traps at regular intervals (e.g., weekly). Count and record the number of target insects captured in each trap.

  • Lure and Trap Maintenance: Replace sticky liners or collection chambers as needed. Replace lures at the end of their expected field life.

  • Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to determine if there is a significant difference in attraction between the pheromone lures and the controls.

Field_Bioassay_Workflow Site_Selection Select Field Site Trap_Setup Deploy Traps in Randomized Blocks Site_Selection->Trap_Setup Data_Collection Weekly Trap Monitoring and Data Recording Trap_Setup->Data_Collection Data_Analysis Statistical Analysis of Trap Catches Data_Collection->Data_Analysis Conclusion Determine Lure Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for a field bioassay to test lure efficacy.

Protocol 3: Quantification of Pheromone Release Rate

This protocol describes a laboratory-based method using gas chromatography-mass spectrometry (GC-MS) to quantify the release rate of this compound from the lure over time.

Materials:

  • Aged pheromone lures (collected from the field or aged in a controlled environment)

  • Fresh (un-aged) pheromone lures

  • Solvent for extraction (e.g., hexane or dichloromethane)

  • Internal standard (e.g., a stable isotope of the pheromone or a related compound not present in the lure)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Vials for extraction

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Place an individual lure (aged or fresh) into a glass vial. Add a precise volume of extraction solvent containing a known concentration of the internal standard.

  • Extraction: Agitate the vial for a set period (e.g., 1 hour) to extract the remaining pheromone from the lure matrix.

  • GC-MS Analysis: Inject a sample of the extract into the GC-MS. Develop a temperature program that effectively separates the pheromone from other compounds.

  • Quantification: Create a calibration curve using standards of known concentrations of this compound and the internal standard.

  • Calculation: By comparing the peak area of the pheromone to the internal standard in the aged lures and the fresh lures, calculate the amount of pheromone released over time. The release rate can then be determined.

Conclusion

The formulation and evaluation of pheromone lures containing this compound can be approached using established methodologies for similar long-chain fatty acid esters. The provided protocols for lure preparation, field bioassays, and release rate quantification offer a solid foundation for researchers. It is imperative to optimize these generalized protocols for the specific target insect and local environmental conditions to ensure the development of an effective and reliable pheromone-based monitoring or control tool.

References

Application Notes and Protocols for the Quantification of Ethyl 10(Z)-heptadecenoate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 10(Z)-heptadecenoate is a fatty acid ethyl ester (FAEE), a product of the non-oxidative metabolism of ethanol (B145695). While it is considered a minor FAEE, the quantification of specific FAEEs in biological matrices is of growing interest in clinical and forensic toxicology as biomarkers of alcohol consumption and in research exploring the pathological effects of ethanol. This document provides detailed analytical methods and protocols for the quantification of this compound in biological samples such as plasma, serum, and tissues. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and specificity for the analysis of these esters.

Analytical Methods

The quantification of this compound in biological samples typically involves three key stages: sample preparation (extraction and purification), chromatographic separation, and mass spectrometric detection.

Sample Preparation

The goal of sample preparation is to isolate the non-polar this compound from the complex biological matrix and remove interfering substances. Two common and effective methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

  • Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent, typically aminopropyl-silica, to retain polar components of the sample while allowing the non-polar FAEEs to be eluted with a non-polar solvent. SPE is known for its efficiency and the ability to provide clean extracts.

  • Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte between two immiscible liquid phases. A common approach for FAEEs is the use of a non-polar solvent like hexane (B92381) to extract the esters from the aqueous biological sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and quantification of volatile and semi-volatile compounds like FAEEs.

  • Gas Chromatography (GC): The extracted and purified sample is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) transports the sample through a capillary column. The separation of different FAEEs is based on their boiling points and interaction with the stationary phase of the column.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron ionization - EI), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is characteristic of the molecule and allows for its identification. For quantification, Selected Ion Monitoring (SIM) is often employed, where the instrument is set to detect only specific ions known to be characteristic of the target analyte and the internal standard, significantly enhancing sensitivity and selectivity.

Quantitative Data

Due to its status as a minor FAEE, specific quantitative data for this compound in biological samples is not widely available in the published literature. The majority of studies focus on the more abundant FAEEs such as ethyl oleate, ethyl palmitate, and ethyl stearate. However, the following table provides an example of how quantitative data for this compound could be presented, based on typical concentration ranges observed for other minor FAEEs.

Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual concentrations will vary depending on the individual, the amount of ethanol consumed, and the time of sample collection.

Sample TypeSubject GroupNMean Concentration (ng/mL)Standard Deviation (ng/mL)Concentration Range (ng/mL)
Plasma Healthy Controls (Abstinent)50Not Detected--
Moderate Alcohol Consumers505.22.11.5 - 9.8
Heavy Alcohol Consumers5015.86.55.7 - 30.2
Serum Healthy Controls (Abstinent)50Not Detected--
Moderate Alcohol Consumers504.91.91.2 - 9.1
Heavy Alcohol Consumers5014.56.15.1 - 28.9
Adipose Tissue Post-mortem (History of Alcohol Abuse)20150.345.280.5 - 250.1

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma/Serum using SPE and GC-MS

1. Materials and Reagents:

  • Human plasma or serum samples

  • This compound analytical standard

  • Ethyl heptadecanoate (Internal Standard - IS)

  • Hexane (HPLC grade)

  • Acetone (B3395972) (HPLC grade)

  • Aminopropyl-silica SPE cartridges (e.g., 500 mg, 3 mL)

  • Nitrogen gas for evaporation

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

2. Sample Preparation (Solid-Phase Extraction):

  • Thaw plasma/serum samples at room temperature.

  • To 1 mL of plasma/serum in a glass tube, add 100 µL of the internal standard solution (Ethyl heptadecanoate in hexane, e.g., at 1 µg/mL).

  • Vortex for 30 seconds.

  • Add 2 mL of acetone to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the supernatant to a clean glass tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Condition an aminopropyl-silica SPE cartridge by washing with 5 mL of hexane.

  • Reconstitute the dried extract in 1 mL of hexane and load it onto the conditioned SPE cartridge.

  • Elute the FAEEs with 5 mL of hexane.

  • Collect the eluate and evaporate to a final volume of 100 µL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

3. GC-MS Analysis:

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 5°C/min to 300°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor (example):

      • This compound (m/z): Based on fragmentation pattern, likely ions would be the molecular ion (296.3) and characteristic fragments (e.g., m/z 88, 101, and fragments from cleavage around the double bond).

      • Ethyl heptadecanoate (IS) (m/z): 298.3 (molecular ion), 88, 101.[1]

4. Quantification:

  • Generate a calibration curve using known concentrations of this compound standard spiked into a blank matrix (e.g., FAEE-free serum) and processed through the entire extraction procedure.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.

Protocol 2: Quantification of this compound in Adipose Tissue using LLE and GC-MS

1. Materials and Reagents:

  • Adipose tissue samples

  • This compound analytical standard

  • Ethyl heptadecanoate (Internal Standard - IS)

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Homogenizer

  • Nitrogen gas for evaporation

  • GC-MS system (as in Protocol 1)

2. Sample Preparation (Liquid-Liquid Extraction):

  • Weigh approximately 100 mg of adipose tissue into a glass homogenization tube.

  • Add 100 µL of the internal standard solution (Ethyl heptadecanoate in hexane, e.g., at 10 µg/mL).

  • Add 2 mL of a hexane:isopropanol (3:2, v/v) mixture.

  • Homogenize the tissue until a uniform consistency is achieved.

  • Centrifuge at 3000 x g for 10 minutes to pellet the tissue debris.

  • Carefully transfer the supernatant (organic layer) to a clean glass tube.

  • Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to a final volume of 100 µL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

3. GC-MS Analysis and Quantification:

  • Follow the GC-MS parameters and quantification steps as outlined in Protocol 1. Adjust the calibration curve range to be appropriate for the expected higher concentrations in adipose tissue.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Plasma, Serum, Tissue) Add_IS Add Internal Standard (Ethyl heptadecanoate) Biological_Sample->Add_IS Spike Extraction Extraction (SPE or LLE) Add_IS->Extraction Purification Purification/ Concentration Extraction->Purification GC_MS GC-MS Analysis Purification->GC_MS Inject Data_Processing Data Processing GC_MS->Data_Processing Acquire Data Quantification Quantification Data_Processing->Quantification Peak Integration & Ratio Calculation

Caption: Experimental workflow for this compound quantification.

Odd_Chain_Fatty_Acid_Metabolism Diet Dietary Intake (Ruminant Fats) C17_0 Heptadecanoic Acid (C17:0) Diet->C17_0 Endogenous Endogenous Synthesis (α-oxidation of C18:0) Endogenous->C17_0 C17_1 10-Heptadecenoic Acid (C17:1) C17_0->C17_1 Desaturation Beta_Oxidation β-oxidation C17_0->Beta_Oxidation Ethyl_10Z This compound C17_1->Ethyl_10Z Ethanol Ethanol Ethanol->Ethyl_10Z FAEE_Synthase FAEE Synthase / Non-enzymatic Ethyl_10Z->FAEE_Synthase Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle

Caption: Metabolism of odd-chain fatty acids and FAEE formation.[2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 10(Z)-heptadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 10(Z)-heptadecenoate. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and effective methods for the synthesis of this compound are the Wittig reaction and olefin cross-metathesis. The Wittig reaction is a classic and reliable method for forming a carbon-carbon double bond, typically yielding the desired Z-isomer with unstabilized ylides.[1][2][3][4] Olefin cross-metathesis, a more modern approach utilizing ruthenium-based catalysts, offers high efficiency and scalability.[5][6][7][8][9]

Q2: How can I improve the Z-selectivity of the Wittig reaction for this synthesis?

A2: To favor the formation of the (Z)-alkene in a Wittig reaction, it is crucial to use non-stabilized ylides. The reaction should be performed under salt-free conditions, as lithium salts can lead to the formation of side products.[2][3] Using a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium amide (NaNH₂) to generate the ylide at low temperatures can also enhance Z-selectivity.[2]

Q3: What are the key advantages of using olefin cross-metathesis over the Wittig reaction?

A3: Olefin cross-metathesis often provides several advantages, including higher yields, shorter reaction times, and the use of less harsh reagents.[5][8] This method is also more scalable and may require fewer purification steps.[5][8] Furthermore, the development of Z-selective catalysts offers greater control over the stereochemical outcome.

Q4: How do I remove the triphenylphosphine (B44618) oxide byproduct from my Wittig reaction mixture?

A4: Triphenylphosphine oxide can be challenging to remove due to its polarity and tendency to co-crystallize with the product. Several methods can be employed for its removal:

  • Crystallization: In some cases, the product can be selectively crystallized, leaving the byproduct in the mother liquor.

  • Chromatography: Column chromatography on silica (B1680970) gel is a common and effective method for separation.

  • Precipitation: The reaction mixture can be concentrated and triturated with a non-polar solvent like hexane (B92381) or a mixture of hexane and diethyl ether to precipitate the triphenylphosphine oxide.

Troubleshooting Guides

Wittig Reaction Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete ylide formation. 2. Deactivated aldehyde. 3. Ylide is too stable. 4. Reaction conditions are not optimal.1. Ensure the use of a strong, fresh base and anhydrous conditions. 2. Use freshly distilled or purified aldehyde. 3. For Z-selectivity, a non-stabilized ylide is necessary.[2] 4. Optimize temperature and reaction time. Consider running the reaction at a lower temperature for an extended period.
Low Z-selectivity (High E-isomer content) 1. Presence of lithium salts. 2. Ylide is semi-stabilized. 3. Reaction temperature is too high.1. Use sodium or potassium-based strong bases to avoid lithium salt formation.[2] 2. Ensure the ylide is non-stabilized. 3. Perform the reaction at lower temperatures to favor kinetic control, which leads to the Z-isomer.[4]
Difficulty in Removing Triphenylphosphine Oxide 1. High polarity of the byproduct. 2. Co-elution with the product during chromatography.1. After the reaction, precipitate the byproduct by adding a non-polar solvent like pentane (B18724) or hexane. 2. Optimize the solvent system for column chromatography; a gradient elution may be necessary.
Olefin Cross-Metathesis Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield 1. Catalyst deactivation. 2. Impure starting materials. 3. Suboptimal reaction conditions.1. Use a higher catalyst loading or a more robust catalyst. Ensure all reagents and solvents are thoroughly degassed and free of impurities. 2. Purify alkenes and solvents prior to use. 3. Optimize temperature, concentration, and reaction time. For cross-metathesis, higher concentrations are generally preferred.[10][11]
Formation of Homodimers 1. Inherent reactivity of the olefin partners. 2. Suboptimal ratio of reactants.1. Use a slow addition of one of the olefin partners to the reaction mixture. 2. Use a large excess of the more volatile or less valuable olefin partner to drive the reaction towards the desired cross-product.
Low Z-selectivity 1. Use of a non-selective catalyst. 2. Isomerization of the product.1. Employ a Z-selective Grubbs-type catalyst. 2. Monitor the reaction closely and stop it once the desired product is formed to prevent subsequent isomerization to the more stable E-isomer.[12]

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol is a representative procedure and may require optimization.

Materials:

Procedure:

  • Ylide Formation: To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add heptyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the orange-red ylide indicates a successful reaction.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of ethyl 9-oxononanoate (1.0 eq) in anhydrous THF dropwise over 30 minutes. After the addition, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL). Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Add hexane to the residue to precipitate the triphenylphosphine oxide. Filter the solid and wash with cold hexane. Concentrate the filtrate and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Synthesis of this compound via Olefin Cross-Metathesis

This protocol is a representative procedure and may require optimization.

Materials:

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 1-octene (1.0 eq) and ethyl acrylate (1.2 eq). Add anhydrous and degassed solvent (DCM or toluene) to achieve a concentration of 0.1-0.5 M.

  • Catalyst Addition: Add the ruthenium catalyst (1-5 mol%) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature to 40 °C. Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 2-12 hours.

  • Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

  • Purification: Concentrate the reaction mixture under reduced pressure and directly purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Visualizations

Wittig Reaction Workflow

Wittig_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_purification Work-up & Purification reagent1 Heptyltriphenylphosphonium bromide ylide_formation Ylide Formation reagent1->ylide_formation reagent2 Ethyl 9-oxononanoate wittig_reaction Wittig Reaction reagent2->wittig_reaction base Strong Base (e.g., NaH) base->ylide_formation ylide_formation->wittig_reaction workup Aqueous Work-up wittig_reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Olefin Cross-Metathesis Workflow

Metathesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction & Quenching olefin1 1-Octene metathesis Cross-Metathesis olefin1->metathesis olefin2 Ethyl acrylate olefin2->metathesis catalyst Ruthenium Catalyst catalyst->metathesis quenching Catalyst Quenching metathesis->quenching purification Column Chromatography quenching->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via olefin cross-metathesis.

Troubleshooting Logic for Low Yield in Wittig Reaction

Troubleshooting_Wittig start Low or No Yield in Wittig Reaction check_ylide Check for Ylide Formation (Color Change to Orange/Red) start->check_ylide no_ylide No Ylide Formed check_ylide->no_ylide No ylide_ok Ylide Formed check_ylide->ylide_ok Yes check_base Is the base fresh and strong enough? Are conditions anhydrous? no_ylide->check_base check_aldehyde Is the aldehyde pure? ylide_ok->check_aldehyde check_temp Optimize reaction temperature and time check_aldehyde->check_temp

Caption: Troubleshooting logic for addressing low yield in the Wittig synthesis.

References

Technical Support Center: Esterification of 10-Heptadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 10-heptadecenoic acid. The information provided is based on established principles of organic chemistry and fatty acid analysis, with oleic acid often used as a proxy for 10-heptadecenoic acid due to their structural similarities as monounsaturated fatty acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction in the esterification of 10-heptadecenoic acid?

The primary reaction is the Fischer-Speier esterification, a reversible acid-catalyzed reaction between the carboxylic acid group of 10-heptadecenoic acid and an alcohol (e.g., methanol (B129727), ethanol) to form the corresponding fatty acid ester and water.[1][2] The reaction's equilibrium is typically shifted towards the product (ester) by using an excess of the alcohol or by removing water as it is formed.[1][3]

Q2: What are the common byproducts in the esterification of 10-heptadecenoic acid?

Besides the intended ester, the primary byproducts arise from reactions involving the carbon-carbon double bond within the 10-heptadecenoic acid chain. These include:

  • Positional Isomers: Migration of the double bond from the 10th position to other positions along the carbon chain.

  • Geometric Isomers: Conversion of the naturally occurring cis isomer to the trans isomer.

  • Polymers/Oligomers: Dimerization or polymerization of the fatty acid molecules, particularly at elevated temperatures.

The formation of these byproducts is influenced by reaction conditions such as temperature, catalyst type, and reaction time.

Q3: What are the typical catalysts used for this esterification?

Commonly used acid catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids such as p-toluenesulfonic acid (p-TsOH).[2][4][5] Solid acid catalysts are also employed to simplify catalyst removal after the reaction.[6][7][8]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Ester

Symptoms:

  • The reaction does not go to completion, with a significant amount of unreacted 10-heptadecenoic acid remaining.

  • Analysis of the crude product shows a low percentage of the target ester.

Possible Causes and Solutions:

CauseRecommended Solution
Equilibrium Not Shifted Towards Products The Fischer esterification is a reversible reaction. To drive it to completion, use a large excess of the alcohol (it can often be used as the solvent).[1][3] Alternatively, remove the water byproduct as it forms using a Dean-Stark apparatus.[9][10][11]
Insufficient Catalyst Ensure an adequate amount of acid catalyst is used. For laboratory-scale reactions, this is typically a small percentage of the carboxylic acid's molar amount.
Low Reaction Temperature The reaction rate is temperature-dependent. Ensure the reaction is heated to the reflux temperature of the alcohol being used. For higher boiling point alcohols, ensure the temperature is appropriate to facilitate the reaction without causing significant byproduct formation.
Presence of Water in Reactants The presence of water at the start of the reaction will inhibit the forward reaction. Use anhydrous alcohol and ensure the 10-heptadecenoic acid is dry.
Issue 2: Formation of Isomeric Byproducts

Symptoms:

  • GC-MS analysis shows multiple peaks with the same mass-to-charge ratio as the desired ester, but with different retention times.

  • ¹H NMR spectroscopy may show complex signals in the olefinic region, indicating the presence of different double bond isomers.

Possible Causes and Solutions:

CauseRecommended Solution
Cis-Trans Isomerization This can be promoted by certain acid catalysts and higher temperatures. To minimize, use the mildest effective reaction temperature and consider catalyst choice. For instance, some studies suggest that certain solid acid catalysts may offer better selectivity.
Double Bond Migration Strong acid catalysts and prolonged reaction times at elevated temperatures can promote the migration of the double bond. Minimize reaction time by monitoring the reaction progress closely (e.g., by TLC or GC) and stopping it once the starting material is consumed.
Issue 3: Formation of Polymeric Byproducts

Symptoms:

  • The product mixture is unusually viscous or appears oily and thick.

  • Difficulty in isolating the pure ester by distillation due to high-boiling point residues.

  • ¹H NMR may show a decrease in the relative intensity of the olefinic proton signals compared to the aliphatic signals, and broadening of signals.

Possible Causes and Solutions:

CauseRecommended Solution
High Reaction Temperature Polymerization is more likely at higher temperatures. Avoid excessive heating. If a higher boiling alcohol is used, consider performing the reaction under reduced pressure to lower the boiling point.
Prolonged Reaction Time Extended heating can lead to polymerization. Monitor the reaction and work it up as soon as it is complete.
Presence of Oxygen While not a direct cause of polymerization in this context, the presence of oxygen at high temperatures can lead to oxidative side reactions that may contribute to the formation of complex mixtures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[12]

Experimental Protocols

Protocol 1: Fischer Esterification of 10-Heptadecenoic Acid with Methanol using Sulfuric Acid

This protocol aims to maximize the yield of methyl 10-heptadecenoate while minimizing byproduct formation.

Materials:

  • 10-heptadecenoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or hexane)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 10-heptadecenoic acid in a 10-20 fold molar excess of anhydrous methanol.

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of fatty acid).

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C for methanol) using a heating mantle.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting fatty acid is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent like diethyl ether.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 10-heptadecenoate.

  • If necessary, purify the product by column chromatography or distillation.

Protocol 2: Esterification with Removal of Water using a Dean-Stark Apparatus

This method is particularly useful when using higher boiling alcohols or when it is critical to drive the reaction to completion.[9][10][11]

Materials:

  • 10-heptadecenoic acid

  • Alcohol (e.g., butanol)

  • An azeotropic solvent (e.g., toluene)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Dean-Stark apparatus, round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add 10-heptadecenoic acid, the alcohol (in a slight excess, e.g., 1.5-2 equivalents), the azeotropic solvent (e.g., toluene), and the acid catalyst.

  • Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap. Upon cooling, the water will separate and collect at the bottom of the trap, while the toluene (B28343) will overflow back into the reaction flask.

  • Continue the reaction until no more water is collected in the trap.

  • Cool the reaction mixture and proceed with a standard aqueous workup as described in Protocol 1 to remove the catalyst and isolate the crude ester.

Data Presentation

Table 1: Analytical Techniques for Monitoring Esterification and Byproduct Formation

Analytical TechniqueInformation Provided
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of the desired ester, unreacted fatty acid, and isomeric byproducts. Highly polar columns (e.g., SP™-2560) are effective for separating cis/trans isomers.[13][14][15][16][17]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Quantification of the conversion to ester by integrating the signals of the ester's alkoxy group and specific protons of the fatty acid chain. Can also indicate the presence of isomers through changes in the olefinic proton signals and polymerization through signal broadening.[18][19][20][21]
Thin-Layer Chromatography (TLC) Rapid monitoring of the disappearance of the starting carboxylic acid, which is more polar than the resulting ester.

Mandatory Visualization

Esterification_Workflow General Workflow for Esterification of 10-Heptadecenoic Acid start Start: 10-Heptadecenoic Acid + Alcohol reaction Acid-Catalyzed Esterification (e.g., H₂SO₄, p-TsOH) Heat to Reflux start->reaction monitoring Monitor Reaction Progress (TLC, GC) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup - Neutralize Acid - Wash with Water/Brine - Dry Organic Layer monitoring->workup Reaction Complete isolation Isolation of Crude Product (Solvent Evaporation) workup->isolation purification Purification (Column Chromatography or Distillation) isolation->purification product Pure Ester Product purification->product analysis Characterization (GC-MS, NMR) product->analysis

Caption: General experimental workflow for the esterification of 10-heptadecenoic acid.

Troubleshooting_Logic Troubleshooting Logic for Byproduct Formation start Esterification Product Analysis check_yield Low Yield? start->check_yield check_isomers Isomers Detected (GC-MS)? check_yield->check_isomers No solution_yield Optimize Reaction Conditions: - Use Excess Alcohol - Remove Water (Dean-Stark) - Check Catalyst/Temperature check_yield->solution_yield Yes check_polymers High Viscosity / Polymerization? check_isomers->check_polymers No solution_isomers Modify Conditions: - Lower Temperature - Shorter Reaction Time - Consider Alternative Catalyst check_isomers->solution_isomers Yes solution_polymers Prevent Polymerization: - Lower Reaction Temperature - Minimize Reaction Time - Use Inert Atmosphere check_polymers->solution_polymers Yes ok Product Meets Specifications check_polymers->ok No solution_yield->start solution_isomers->start solution_polymers->start

Caption: A logical diagram for troubleshooting common issues in the esterification of 10-heptadecenoic acid.

References

Technical Support Center: Purification of Z-Isomers of Unsaturated Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of Z-isomers of unsaturated esters.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of Z-isomers of unsaturated esters so challenging?

The primary challenge lies in the similar physicochemical properties of Z- and E-isomers.[1] Because they share the same molecular weight and connectivity, their physical characteristics such as boiling point, solubility, and polarity are often very close.[2][3] This similarity makes their separation by traditional methods like fractional distillation or standard chromatography difficult and expensive.[1][3]

Q2: Is fractional distillation a viable method for separating E/Z isomers of unsaturated esters?

While theoretically possible, fractional distillation is generally inefficient for separating E/Z isomers.[2] The boiling points of these isomers are often very similar, sometimes differing by only a few degrees, which would necessitate a highly efficient and lengthy distillation column to achieve even partial separation.[1][3][4] Furthermore, some unsaturated esters may be thermally unstable and can decompose or isomerize at the high temperatures required for distillation.[3]

Q3: What are the most effective methods for purifying Z-isomers?

Chromatographic techniques are the most effective and widely used methods for separating Z- and E-isomers of unsaturated esters.[1][3][5] These methods exploit subtle differences in the spatial arrangement and polarity of the isomers.[1] The most successful techniques include:

  • High-Performance Liquid Chromatography (HPLC): Particularly effective, with various stationary phases available to optimize separation.[1][5][6][7] Reversed-phase (e.g., C18) and normal-phase (e.g., silica (B1680970) gel) are common, while silver ion (Ag+) chromatography can offer excellent selectivity for unsaturated compounds.[3][6]

  • Gas Chromatography (GC): A powerful technique, especially for volatile esters. The choice of a capillary column with a polar stationary phase is crucial for resolving closely eluting isomers.[1][2][8]

  • Fractional Crystallization: This method can be used if the isomers are solid and have different solubilities in a specific solvent.[2]

Q4: How can I confirm the identity and purity of my separated Z-isomer?

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive tool for identifying E- and Z-isomers and determining the isomeric ratio.[1] The coupling constants (J-values) of the vinylic protons are typically different for E- and Z-isomers; J-constants for E-isomers are generally larger than for Z-isomers.[9] The relative integrals of specific, well-resolved signals corresponding to each isomer can be used to calculate the E/Z ratio.[9][10] GC and HPLC can also be used to assess purity by observing the presence of a single, sharp peak at the expected retention time.[1]

Q5: Can Z/E isomerization occur during the purification process?

Yes, isomerization is a significant risk. Exposure to heat, light (UV), or the presence of acid/base catalysts can promote the conversion of the thermodynamically less stable Z-isomer to the more stable E-isomer.[11][12][13] It is crucial to use mild conditions during purification and storage to preserve the desired isomer.

Troubleshooting Guides

This section addresses common problems encountered during the purification of Z-isomers of unsaturated esters.

Issue 1: Poor or No Separation in HPLC
Potential Cause Recommended Solution
Inappropriate stationary phase. The column chemistry is critical. If a standard C18 column fails, consider a phenyl-based column for aromatic compounds or a cholesterol-based column for shape-based selectivity.[7][14] For challenging separations, silver ion chromatography (Ag-HPLC) can be highly effective due to the interaction of silver ions with the π-electrons of the double bond.[3]
Mobile phase is not optimized. Systematically vary the mobile phase composition. For reversed-phase, adjust the ratio of water to organic solvent (e.g., acetonitrile (B52724) or methanol).[1] For normal phase, alter the ratio of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or dioxane).[1][6]
Column temperature is not optimal. Temperature can significantly affect selectivity. Try running the separation at different temperatures (e.g., 25°C, 40°C, or even sub-ambient temperatures) to see if resolution improves.[1]
Gradient is too steep. If using a gradient elution, a shallower gradient can often improve the resolution between closely eluting peaks.[14]
Issue 2: Co-elution or Poor Resolution in GC
Potential Cause Recommended Solution
Inadequate column resolution. Use a longer capillary column or a column with a smaller internal diameter to increase theoretical plates.[1]
Incorrect stationary phase. The polarity of the stationary phase is key. A more polar stationary phase (e.g., those containing cyanopropyl or polyethylene (B3416737) glycol functionalities) often provides better separation for geometric isomers.[1][8]
Suboptimal temperature program. Optimize the temperature ramp. A slower ramp rate (e.g., 2-5°C/min) can significantly improve the separation of isomers with close boiling points.[1][8]
Carrier gas flow rate is not optimal. Ensure the carrier gas (e.g., Helium, Hydrogen) flow rate is set to the optimal value for the column dimensions to achieve maximum efficiency.
Issue 3: Isomerization of the Z-Isomer During Workflow
Potential Cause Recommended Solution
Exposure to UV light. Protect the sample from light at all stages of the experiment and storage. Use amber vials and cover glassware with aluminum foil.[13][15]
Presence of acid or base. Ensure all solvents and reagents are neutral. If the sample was exposed to acidic or basic conditions during synthesis, perform a careful workup to neutralize it before purification.
High temperatures. Avoid excessive heat during solvent evaporation (e.g., use a rotary evaporator at low temperature and pressure) and during chromatographic separation if possible.[3]

Experimental Protocols

Protocol 1: HPLC Separation of Z/E Isomers

This protocol is a general guideline and should be optimized for the specific unsaturated ester.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[1]

  • Column:

    • Option A (Reversed-Phase): C18 column (e.g., 4.6 mm I.D. x 250 mm, 5 µm particle size).[16]

    • Option B (Normal-Phase): Silica gel column (e.g., Si 60).[6]

  • Mobile Phase:

    • Option A (Reversed-Phase): Isocratic mixture of acetonitrile and water or methanol (B129727) and water. The exact ratio must be optimized (e.g., start with 80:20 acetonitrile:water).[16]

    • Option B (Normal-Phase): Isocratic mixture of n-hexane and a polar modifier like dioxane or isopropanol (e.g., start with 99:1 hexane:dioxane).[6]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C (can be varied to optimize separation).[1]

  • Detection: UV detection at a wavelength appropriate for the ester's chromophore (e.g., 210 nm or 240 nm).[1][8]

  • Procedure:

    • Dissolve the E/Z mixture in the mobile phase to a concentration of ~1 mg/mL.[1]

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10-20 µL of the prepared sample.

    • Monitor the chromatogram and identify the peaks corresponding to the Z- and E-isomers. The elution order will depend on the relative polarity of the isomers and the chromatographic mode.

    • Adjust the mobile phase composition to achieve baseline separation (Resolution > 1.5).

Protocol 2: GC-MS Analysis of Z/E Isomer Ratio
  • Instrumentation: Gas Chromatography system coupled with a Mass Spectrometer (GC-MS).

  • Column: Capillary column with a polar stationary phase (e.g., DB-23, 0.25 mm ID x 30 m).[8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.[1]

    • Ramp: Increase to 150°C at a rate of 5°C/min.[1]

    • Hold at 150°C for 5 minutes.[1]

  • Injection: 1 µL of a ~100 ppm solution in a suitable volatile solvent (e.g., dichloromethane), with a split ratio of 50:1.[1]

  • MS Parameters:

    • Ion Source Temperature: 230°C.[1]

    • Mass Range: m/z 35-200 (adjust based on the molecular weight of the compound).[1]

  • Procedure:

    • Condition the column as per the manufacturer's instructions.

    • Set up the GC-MS with the specified parameters.

    • Inject the sample.

    • Acquire the chromatogram and identify the peaks for the Z- and E-isomers based on their retention times. The mass spectra should be identical.

    • Determine the isomer ratio by integrating the peak areas.

Visualizations

G General Workflow for Z-Isomer Purification cluster_start cluster_purification Purification Method cluster_analysis Analysis & Final Product start Mixture of E/Z Isomers HPLC HPLC start->HPLC Select Method GC Preparative GC start->GC Select Method Crystallization Fractional Crystallization start->Crystallization Select Method Analysis Purity & Identity Check (NMR, GC, HPLC) HPLC->Analysis GC->Analysis Crystallization->Analysis Product Isolated Z-Isomer Analysis->Product Purity Confirmed

Caption: A generalized workflow for the purification and analysis of Z-isomers of unsaturated esters.

G Troubleshooting Poor Chromatographic Separation Problem Problem: Poor Isomer Separation (Resolution < 1.5) Cause1 Is the mobile phase optimized? Problem->Cause1 Cause2 Is the stationary phase appropriate? Cause1->Cause2 Yes Solution1a Adjust solvent ratio or use additives Cause1->Solution1a No Solution1b Try a shallower gradient Cause1->Solution1b No Cause3 Is the temperature optimal? Cause2->Cause3 Yes Solution2 Change column chemistry (e.g., C18 to Phenyl, or use Ag-HPLC) Cause2->Solution2 No Solution3 Vary column temperature (e.g., 25°C -> 40°C or sub-ambient) Cause3->Solution3 No

Caption: A decision-making flowchart for troubleshooting poor separation of E/Z isomers in chromatography.

G Principle of Chromatographic Separation of E/Z Isomers cluster_column Chromatography Column cluster_elution start_point Injection of E/Z Mixture stationary_phase Stationary Phase (e.g., C18 Silica Beads) start_point->stationary_phase Mobile Phase Flow Z_Isomer Z-Isomer stationary_phase->Z_Isomer Weaker Interaction (Elutes Faster) E_Isomer E-Isomer stationary_phase->E_Isomer Stronger Interaction (Elutes Slower) end_point Detector Z_Isomer->end_point E_Isomer->end_point

References

Technical Support Center: Ethyl 10(Z)-heptadecenoate Stability for Field Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Ethyl 10(Z)-heptadecenoate for field use.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and application of this compound in a field setting.

Issue 1: Rapid Degradation of this compound in Solution

  • Question: My this compound solution is showing signs of degradation (e.g., changes in color, odor, or performance) shortly after preparation. What are the likely causes and how can I prevent this?

  • Answer: Rapid degradation is most commonly due to oxidation, hydrolysis, or exposure to light. Unsaturated fatty acid esters like this compound are particularly susceptible to oxidation at the double bond.

    • Troubleshooting Steps:

      • Inert Atmosphere: Prepare and store all solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

      • Solvent Purity: Use high-purity, anhydrous solvents to prevent hydrolysis of the ester linkage.

      • Light Protection: Store solutions in amber glass vials or wrap containers in aluminum foil to protect the compound from light-induced degradation.

      • Temperature Control: Store stock solutions and working solutions at or below -20°C. For field use, minimize exposure to high ambient temperatures.

      • Antioxidant Addition: Consider the addition of a suitable antioxidant to the formulation.

Issue 2: Inconsistent Experimental Results in the Field

  • Question: I am observing high variability in my experimental results when using this compound in the field. Could this be related to compound stability?

  • Answer: Yes, inconsistent results are a strong indicator of compound degradation. The extent of degradation can vary between aliquots and over time, leading to variable effective concentrations of the active compound.

    • Troubleshooting Steps:

      • Aliquotting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and contamination of the bulk supply.

      • Fresh Preparations: For critical experiments, prepare fresh dilutions from a stock solution immediately before use.

      • Field Storage: Transport and store aliquots in a portable freezer or a well-insulated container with cold packs to maintain a low temperature.

      • Quality Control: Periodically test the purity of your stock solution and a representative field sample using a suitable analytical method like GC-MS to assess for degradation products.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal long-term storage conditions for neat this compound?

    • A1: For long-term stability, neat this compound should be stored at -20°C or lower in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).

  • Q2: What type of container is best for storing this compound solutions?

    • A2: Use glass containers with Teflon-lined caps. Avoid plastic containers, as plasticizers can leach into the solution and the compound may adsorb to the plastic surface. For light-sensitive applications, use amber glass vials.

Formulation and Stabilization

  • Q3: Which antioxidants are recommended for stabilizing this compound, and at what concentrations?

    • A3: Common antioxidants for lipid-based formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and alpha-tocopherol. A typical starting concentration is 0.01% to 0.1% (w/w). The optimal antioxidant and its concentration should be determined experimentally for your specific formulation and application.

  • Q4: Can I sterilize solutions of this compound by autoclaving?

    • A4: No, autoclaving involves high temperatures that will likely cause significant degradation of the unsaturated ester. Sterilization should be performed by filtration through a compatible 0.22 µm filter if required.

Degradation

  • Q5: What are the primary degradation products of this compound?

    • A5: The primary degradation pathway is oxidation of the double bond, leading to the formation of hydroperoxides, which can further break down into secondary oxidation products such as aldehydes, ketones, and shorter-chain fatty acid esters. Hydrolysis of the ester bond can also occur, yielding 10(Z)-heptadecenoic acid and ethanol.

  • Q6: How can I detect and quantify the degradation of this compound?

    • A6: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for separating and identifying this compound and its degradation products. The peroxide value (PV) is a useful measure of the initial stages of oxidation.

Data Presentation

Table 1: Recommended Antioxidants for Stabilization of Unsaturated Fatty Acid Esters

AntioxidantRecommended Starting Concentration (w/w)SolubilityKey Characteristics
Butylated Hydroxytoluene (BHT)0.01% - 0.05%Lipid-solubleEffective free radical scavenger.
Butylated Hydroxyanisole (BHA)0.01% - 0.05%Lipid-solubleOften used in combination with BHT for synergistic effects.
Alpha-Tocopherol (Vitamin E)0.02% - 0.1%Lipid-solubleNatural antioxidant, may be preferred for biological applications.[1]
Propyl Gallate0.01% - 0.03%Slightly soluble in lipidsOften used in combination with BHA and BHT.

Table 2: Typical Purity Specifications for this compound for Research Use

ParameterSpecificationAnalytical Method
Purity>98%Gas Chromatography (GC)
Peroxide Value (PV)< 5 meq/kgTitration
Acid Value< 1 mg KOH/gTitration
Water Content< 0.1%Karl Fischer Titration

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound Formulation

Objective: To evaluate the stability of an this compound formulation under stressed conditions to predict its shelf-life.

Materials:

  • This compound formulation

  • Stability chamber (e.g., 40°C / 75% RH)

  • Amber glass vials with Teflon-lined caps

  • GC-MS system

  • Reagents for peroxide value and acid value determination

Procedure:

  • Place multiple aliquots of the formulation in amber glass vials and seal tightly.

  • Place the vials in a stability chamber set to accelerated conditions (e.g., 40°C and 75% relative humidity).

  • Store a control set of vials at the recommended long-term storage condition (-20°C).

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove a vial from the stability chamber and the control condition.

  • Visually inspect the samples for any changes in color, clarity, or for the presence of precipitates.

  • Analyze the samples for the purity of this compound and the presence of degradation products using a validated GC-MS method.

  • Determine the peroxide value and acid value of the samples.

  • Compare the results from the stressed samples to the control samples to determine the rate of degradation.

Protocol 2: Quantitative Analysis of this compound by GC-MS

Objective: To quantify the purity of this compound and detect degradation products.

Instrumentation and Columns:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separation.

Sample Preparation:

  • Accurately prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample for analysis by diluting it to a concentration within the calibration range.

  • Add an internal standard (e.g., Ethyl heptadecanoate) to all standards and samples for improved quantitation.[2]

GC-MS Conditions (Example):

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/minute.

    • Hold at 250°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Scan Range: m/z 40-500

Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Determine the concentration of this compound in the sample using the calibration curve.

  • Screen for the presence of potential degradation products by examining the chromatogram for new peaks and analyzing their mass spectra.

Mandatory Visualizations

Lipid_Degradation_Pathway This compound This compound Initiation Initiation This compound->Initiation Light, Heat, Metal Ions Hydrolysis Hydrolysis This compound->Hydrolysis Water, Acid/Base Lipid Radical Lipid Radical Initiation->Lipid Radical Peroxy Radical Peroxy Radical Lipid Radical->Peroxy Radical + O2 Oxygen Oxygen Propagation Propagation Peroxy Radical->Propagation + another lipid molecule Termination Termination Peroxy Radical->Termination + another radical Hydroperoxides Hydroperoxides Propagation->Hydroperoxides Secondary Oxidation Products Aldehydes Ketones Alcohols Hydroperoxides->Secondary Oxidation Products Decomposition Non-radical Products Non-radical Products Termination->Non-radical Products 10(Z)-heptadecenoic acid + Ethanol 10(Z)-heptadecenoic acid + Ethanol Hydrolysis->10(Z)-heptadecenoic acid + Ethanol

Caption: Primary degradation pathways for this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation Problem Observed Instability (e.g., color change, precipitation, inconsistent results) Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Problem->Check_Storage Check_Formulation Examine Formulation (Solvent, pH, Excipients) Problem->Check_Formulation Analytical_Testing Perform Analytical Testing (GC-MS, Peroxide Value) Problem->Analytical_Testing Optimize_Storage Optimize Storage: - Aliquot - Inert Gas - Protect from Light Check_Storage->Optimize_Storage Reformulate Reformulate: - Add Antioxidant - Use Anhydrous Solvent - Adjust pH Check_Formulation->Reformulate Implement_QC Implement QC: - Regular Purity Checks - Use Fresh Solutions Analytical_Testing->Implement_QC

Caption: A logical workflow for troubleshooting stability issues.

Fatty_Acid_Signaling Unsaturated_Fatty_Acid This compound (or its active form) GPCR G-Protein Coupled Receptor (e.g., FFAR1/GPR40, GPR120) Unsaturated_Fatty_Acid->GPCR G_Protein Gq/11 Protein Activation GPCR->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG cleaves PIP2 PIP2 PIP2->PLC Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Downstream Cellular Responses (e.g., Insulin Secretion, Anti-inflammatory Effects) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: A simplified signaling pathway for unsaturated fatty acids via GPCRs.

References

Technical Support Center: Degradation of Long-Chain Unsaturated Esters Under UV Light

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and experimental protocols for researchers studying the degradation pathways of long-chain unsaturated esters under ultraviolet (UV) light.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for long-chain unsaturated esters under UV irradiation?

A1: Exposure to UV light, particularly in the presence of oxygen, initiates a cascade of reactions. The primary degradation pathways include:

  • Photooxidation: This is a major pathway where UV light initiates the formation of free radicals at the allylic positions (carbon atoms adjacent to the double bonds). This leads to a chain reaction with oxygen, forming hydroperoxides. These hydroperoxides are unstable and can decompose into a variety of secondary products, including aldehydes, ketones, and shorter-chain carboxylic acids.

  • Isomerization: UV energy can cause the cis double bonds, commonly found in natural unsaturated esters, to convert to their trans isomers. This changes the molecule's three-dimensional structure and can alter its physical and biological properties.

  • Cyclization: In some cases, particularly with polyunsaturated esters, intramolecular reactions can occur, leading to the formation of cyclic products like hydroperoxy cyclic peroxides.[1]

  • Polymerization: The free radicals generated during photooxidation can also react with other unsaturated ester molecules, leading to the formation of cross-linked polymers. This is often observed as an increase in the viscosity or even solidification of the sample.

Q2: What are the common degradation products I should expect to see in my analysis?

A2: The specific products will depend on the structure of your ester and the experimental conditions. However, common classes of degradation products include:

  • Hydroperoxides: These are the primary products of photooxidation.[1][2]

  • Aldehydes and Ketones: Formed from the cleavage of hydroperoxides. Volatile aldehydes like hexanal (B45976) are common secondary products from the degradation of linoleates.[1]

  • Hydroxylated Esters: Reduction of hydroperoxides (either intentionally during sample prep or through subsequent reactions) will yield hydroxylated versions of the original ester.

  • Epoxides: These can be formed through secondary reactions of the double bonds.

  • Isoprostanes and Neuroprostanes: These are prostaglandin-like compounds formed from the free-radical-catalyzed peroxidation of polyunsaturated fatty acids.[3]

Q3: My sample is becoming viscous and difficult to handle after UV exposure. What is happening?

A3: Increased viscosity is a strong indicator of photopolymerization. The free radicals generated on the ester chains are likely initiating cross-linking reactions between molecules, forming larger oligomers and polymers. To mitigate this, you can try reducing the UV intensity, shortening the exposure time, or conducting the experiment at a lower concentration.

Q4: I am seeing unexpected peaks in my HPLC/GC-MS analysis. How can I identify them?

A4: Unexpected peaks are common in degradation studies due to the complex mixture of products formed. Here's a systematic approach to identification:

  • Analyze a non-irradiated control sample: This will help you distinguish between impurities in your starting material and true degradation products.

  • Use Mass Spectrometry (MS): GC-MS or LC-MS are powerful tools for identifying unknown compounds. The fragmentation patterns can provide structural information.[4][5]

  • Consider derivatization: Derivatizing your sample, for example, by reducing hydroperoxides to more stable alcohols with sodium borohydride (B1222165) or converting polar compounds to volatile trimethylsilyl (B98337) (TMS) derivatives, can make them more amenable to GC-MS analysis and aid in identification.[4]

  • Consult the literature: Many studies have characterized the degradation products of common unsaturated esters like methyl linoleate (B1235992).[1][6] Comparing your mass spectra with published data can help in identification.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Degradation Observed Insufficient UV energy reaching the sample.Verify the output of your UV lamp. Ensure your reaction vessel is UV-transparent (e.g., quartz).[7] Check that the wavelength of your lamp is appropriate for absorption by the ester.
Sample concentration is too high (self-shielding).Dilute the sample.
Presence of UV-absorbing impurities.Purify the starting ester before irradiation.
Reaction is Too Fast/Uncontrolled UV intensity is too high.Reduce the lamp intensity or increase the distance between the lamp and the sample.
Presence of photosensitizers.Purify the starting material to remove any photosensitizing agents. If a sensitizer (B1316253) is intended, reduce its concentration.
Inconsistent Results/Poor Reproducibility Fluctuations in lamp intensity.Allow the lamp to warm up and stabilize before starting the experiment. Monitor the lamp output.
Temperature variations.Use a temperature-controlled setup, as heat can also influence degradation rates.
Oxygen availability is not controlled.For photooxidation studies, ensure consistent aeration (e.g., by bubbling air or oxygen at a controlled rate). For photolysis studies, thoroughly degas the solvent and maintain an inert atmosphere (e.g., with nitrogen or argon).
Difficulty in Separating Products Co-elution of isomers or similar products.Optimize your chromatography method (e.g., change the column, gradient, or mobile phase).[8] Consider using a different analytical technique (e.g., switching from reverse-phase to normal-phase HPLC).[6]
Products are too polar for GC analysis.Derivatize the sample to increase volatility (e.g., silylation).[4]

Experimental Protocols & Data

Protocol 1: General UV Irradiation of a Long-Chain Unsaturated Ester

This protocol outlines a general procedure for the controlled UV degradation of an ester in solution.

Materials:

  • Long-chain unsaturated ester (e.g., methyl linoleate)

  • UV-transparent solvent (e.g., ethanol, hexane, acetonitrile)

  • Quartz reaction vessel or cuvette

  • UV lamp with a specific wavelength output (e.g., 254 nm or a broad-spectrum lamp)

  • Stirring mechanism (e.g., magnetic stir bar)

  • Temperature control system (optional but recommended)

Procedure:

  • Prepare a solution of the ester in the chosen solvent at a known concentration (e.g., 10-100 mM).[7]

  • Transfer the solution to the quartz reaction vessel.

  • If studying photooxidation, gently bubble air or oxygen through the solution for a set period to ensure oxygen saturation. If studying photolysis in the absence of oxygen, degas the solution by bubbling with an inert gas like nitrogen or argon.

  • Place the vessel in the irradiation chamber at a fixed distance from the UV lamp.

  • Begin stirring and turn on the UV lamp.

  • Withdraw aliquots at specific time intervals for analysis.

  • Store the aliquots protected from light and at a low temperature to quench further reactions before analysis.

Protocol 2: Analysis of Degradation Products by GC-MS

This protocol is for the analysis of volatile and semi-volatile degradation products.

Sample Preparation:

  • Take a known volume of the irradiated sample.

  • Optional Reduction Step: To analyze hydroperoxides, they are often first reduced to their more stable corresponding alcohols. Treat the sample with a reducing agent like sodium borohydride (NaBH₄).[4][6]

  • Optional Derivatization Step: For polar products (e.g., hydroxylated compounds), derivatization is necessary to increase volatility. A common method is trimethylsilylation, using reagents like a mixture of TMSCl/pyridine/hexamethyldisilazane.[4]

  • Evaporate the solvent under a gentle stream of nitrogen and redissolve the residue in a suitable solvent for GC injection (e.g., hexane).

GC-MS Conditions (Example for Methyl Linoleate Products):

  • Column: A polar capillary column is often used for separating fatty acid methyl esters and their oxidation products.

  • Injector Temperature: 250 °C

  • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to elute all compounds.

  • Carrier Gas: Helium

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Mass Range: Scan from m/z 40 to 500.

Quantitative Data Example: UV-initiated Autoxidation of Methyl Linoleate

The following table summarizes data on the UV-induced dissociation of hydroperoxides present in methyl linoleate.

ConditionRate Constant (k)Notes
Homogeneous solution(2.0 +/- 0.1) x 10⁻³ s⁻¹Fluence rate of 0.82 mW.cm⁻² at 240 nm.[2]
Homogeneous solution with α-tocopherol(3.4 +/- 0.2) x 10⁻³ s⁻¹Limiting value reached with the addition of the antioxidant.[2]

Visualizations

Degradation Pathways and Workflows

The following diagrams illustrate key processes in the study of ester degradation.

DegradationPathways UnsaturatedEster Unsaturated Ester (cis double bond) UV_O2 UV Light (hν) + Oxygen (O₂) Isomerization Trans Isomer UnsaturatedEster->Isomerization UV Light (hν) Radical Allylic Radical UV_O2->Radical Initiation PeroxyRadical Peroxy Radical (LOO•) Radical->PeroxyRadical + O₂ Polymerization Polymerization (Cross-linking) Radical->Polymerization Hydroperoxide Hydroperoxide (LOOH) PeroxyRadical->Hydroperoxide + LH (Propagation) SecondaryProducts Secondary Products (Aldehydes, Ketones, etc.) Hydroperoxide->SecondaryProducts Decomposition

Caption: Primary photodegradation pathways of unsaturated esters.

ExperimentalWorkflow start Start: Prepare Ester Solution irradiate UV Irradiation (Controlled Time & Intensity) start->irradiate sample Withdraw Aliquots at Time Intervals irradiate->sample prep Sample Preparation (e.g., Reduction, Derivatization) sample->prep analysis Analytical Separation (HPLC or GC) prep->analysis detection Detection & Identification (UV-Vis, MS) analysis->detection data Data Analysis detection->data

Caption: General experimental workflow for degradation studies.

TroubleshootingLogic problem Problem Encountered: Inconsistent Results check_lamp Check UV Lamp Stability (Warm-up, Output) problem->check_lamp Possible Cause check_temp Check Temperature Control problem->check_temp Possible Cause check_atm Check Atmosphere Control (O₂/Inert Gas Flow) problem->check_atm Possible Cause resolve System Stabilized check_lamp->resolve check_temp->resolve check_atm->resolve

Caption: Troubleshooting logic for inconsistent experimental results.

References

Troubleshooting low response rates in insect electroantennography (EAG) with fatty acid esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low response rates during insect electroantennography (EAG) experiments with fatty acid esters.

Frequently Asked Questions (FAQs)

Q1: What are typical EAG response amplitudes for fatty acid esters?

A1: EAG response amplitudes to fatty acid esters are highly variable and depend on several factors, including the insect species, the specific ester, its concentration, and the experimental setup. Responses can range from a few hundred microvolts (µV) to several millivolts (mV). For example, in some moth species, responses to pheromone components, which are often fatty acid esters, can be in the range of 0.1 to 0.8 mV.[1] It is crucial to establish a baseline for your specific insect-stimulus system.

Q2: How does the chemical purity of a fatty acid ester sample affect EAG responses?

A2: The purity of the fatty acid ester is critical. Impurities or incorrect isomeric ratios can significantly reduce or even inhibit the antennal response.[2] Insects' olfactory systems are often highly specific, and contaminants can act as inhibitors or antagonists to the receptors for the target compound. It is advisable to verify the purity of your fatty acid esters using analytical methods like gas chromatography-mass spectrometry (GC-MS).

Q3: What is the impact of the solvent on EAG responses to fatty acid esters?

A3: The choice of solvent is important as it can affect the volatility of the fatty acid ester.[3] Common solvents include hexane (B92381), paraffin (B1166041) oil, and silicone oil. The solvent should be of high purity to avoid any response to the solvent itself. Always run a solvent blank as a negative control to ensure it does not elicit an antennal response. If a response is observed with the solvent control, it may indicate contamination in the solvent, the delivery system, or the syringe.[4]

Q4: How can I prevent contamination when working with fatty acid esters?

A4: Fatty acid esters can be "sticky" and contaminate your EAG setup. To prevent this, meticulous cleaning is essential. All parts of the stimulus delivery system, including glassware and tubing, should be thoroughly cleaned between experiments. Rinsing with a high-purity solvent like hexane is a common practice. Dedicated glassware for different compounds or compound classes is also recommended.

Q5: How long should the inter-stimulus interval be when testing fatty acid esters?

A5: A sufficient inter-stimulus interval is necessary to prevent antennal fatigue or adaptation.[1][5] For many insects, an interval of 45 seconds to 2 minutes is common, but this should be optimized for your specific preparation. A longer recovery time may be necessary for high concentrations of stimuli or for compounds that elicit a strong and prolonged response.

Troubleshooting Guides for Low EAG Responses

This section provides a step-by-step guide to diagnosing and resolving common issues leading to low response rates in EAG experiments with fatty acid esters.

Problem 1: No or Very Low Response to the Fatty Acid Ester Stimulus
Possible Cause Troubleshooting Step Success Indicator
Poor Electrode Contact Ensure good electrical contact between the electrodes and the antenna. Use an appropriate electrolyte solution and check the positioning of the antenna.[1]A stable baseline with minimal noise is observed.
Antennal Preparation Health Use fresh and healthy insect antennae. Avoid damage during dissection and mounting. Ensure the preparation is not desiccated.[1]The antenna shows a strong response to a known positive control compound.
Incorrect Stimulus Concentration Verify the concentration of your fatty acid ester solution. It may be too low to elicit a detectable response or so high that it causes receptor saturation or inhibition.A dose-response curve shows increasing response with increasing concentration up to a certain point.
Stimulus Delivery Failure Check the stimulus delivery system for leaks or blockages. Ensure the stimulus is being delivered to the antenna.You can smell the odorant at the outlet of the delivery tube (for non-toxic compounds at safe concentrations).
Low Volatility of the Ester For esters with low volatility, gentle warming of the stimulus cartridge or using a carrier solvent that enhances volatilization might be necessary.An increased response is observed after adjusting the delivery method.
Problem 2: Inconsistent and Variable EAG Responses
Possible Cause Troubleshooting Step Success Indicator
Antennal Fatigue Increase the time between stimuli to allow for full recovery of the antennal receptors.[1]The response amplitude to repeated stimuli of the same concentration becomes more consistent.
Fluctuating Environmental Conditions Maintain a stable temperature and humidity in the recording chamber, as these can affect antennal sensitivity.[1]The baseline remains stable throughout the experiment, and response variability decreases.
Inconsistent Stimulus Delivery Ensure the duration and airflow of the stimulus puff are consistent for each presentation. Use a stimulus controller for precise timing.The response to the positive control is consistent across multiple presentations.
Lack of Data Normalization Normalize your data to a standard reference compound presented periodically throughout the experiment. This accounts for the natural decline in the antenna's responsiveness over time.[5]Normalized data shows clearer dose-response relationships and reduced variability between preparations.

Quantitative Data Summary

The following table provides representative EAG response data. Note that these are example values and actual responses will vary.

Fatty Acid EsterInsect Species (Example)Concentration (µg on filter paper)Mean EAG Response (mV)Standard Deviation (mV)
(Z)-9-Tetradecenyl acetateSpodoptera litura (male)101.20.2
Methyl JasmonateAphis gossypii100.80.15
Ethyl PalmitateDrosophila melanogaster200.50.1
Methyl LinoleateTribolium castaneum200.40.08

Experimental Protocols

Detailed Methodology: Electroantennography (EAG) with Fatty Acid Esters

This protocol outlines a general procedure for obtaining EAG recordings in response to fatty acid esters.

Materials:

  • Intact insect

  • Dissection microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Electrode puller

  • Amplifier and data acquisition system

  • Stimulus delivery system (air pump, charcoal filter, humidifier, stimulus controller)

  • Fatty acid ester solutions of known concentrations in a high-purity solvent (e.g., hexane)

  • Filter paper strips

  • Pasteur pipettes or disposable stimulus cartridges

  • Saline solution (e.g., Ringer's solution)

  • Conductive gel (optional)

Procedure:

  • Prepare Electrodes: Pull glass capillaries to a fine point using an electrode puller. Fill the capillaries with saline solution, avoiding air bubbles.

  • Immobilize the Insect: Gently restrain the insect (e.g., in a pipette tip with the head exposed) to prevent movement.

  • Antenna Preparation: Excise an antenna at the base of the scape or use an intact preparation. Mount the antenna between the two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base or the head capsule.

  • Establish Airstream: Position the mounted antenna in a continuous, clean, humidified airstream.

  • Prepare Stimulus: Apply a known amount of the fatty acid ester solution onto a filter paper strip and place it inside a stimulus cartridge. Allow the solvent to evaporate completely.

  • Stimulus Delivery: Insert the stimulus cartridge into the air stream path. Use a stimulus controller to deliver a precise puff of air through the cartridge and over the antenna.

  • Record and Analyze: The change in voltage (the EAG response) is amplified, recorded, and measured.

  • Normalization: Periodically test a standard reference compound to normalize the data and account for any decline in the antenna's responsiveness over time.[5]

Visualizations

Troubleshooting_Workflow start_node Start: Low EAG Response decision_node1 decision_node1 start_node->decision_node1 Check Basic Setup process_node_check_setup Check Grounding, Shielding, and Airflow decision_node decision_node process_node process_node end_node Problem Resolved fail_node Consult Further/Re-evaluate Hypothesis process_node1 Is there a response to the positive control? decision_node1->process_node1 Yes decision_node1->process_node_check_setup No decision_node2 Is the solvent blank clean? process_node1->decision_node2 Yes process_node2 Troubleshoot Antennal Preparation & Electrode Contact process_node1->process_node2 No process_node_check_setup->decision_node1 Fix Setup decision_node3 decision_node3 decision_node2->decision_node3 Yes process_node3 Clean Delivery System / Use Fresh Solvent decision_node2->process_node3 No process_node2->process_node1 process_node4 Verify Purity & Concentration of Fatty Acid Ester decision_node3->process_node4 Check Stimulus process_node3->decision_node2 decision_node4 Is response consistent? process_node4->decision_node4 decision_node4->end_node Yes process_node5 Optimize Inter-stimulus Interval & Environmental Conditions decision_node4->process_node5 No process_node5->decision_node4

Caption: A logical workflow for troubleshooting low EAG responses.

EAG_Experimental_Workflow cluster_prep Preparation cluster_stimulus Stimulus Delivery cluster_recording Data Acquisition step_node step_node input_node input_node output_node output_node Insect Immobilization Insect Immobilization Antenna Excision & Mounting Antenna Excision & Mounting Electrode Placement Electrode Placement Amplify Signal Amplify Signal Electrode Placement->Amplify Signal Prepare Fatty Acid Ester Solution Prepare Fatty Acid Ester Solution Apply to Filter Paper Apply to Filter Paper Prepare Fatty Acid Ester Solution->Apply to Filter Paper Deliver Pulsed Airflow Deliver Pulsed Airflow Apply to Filter Paper->Deliver Pulsed Airflow Deliver Pulsed Airflow->Amplify Signal Record EAG Response Record EAG Response Amplify Signal->Record EAG Response Data Analysis Data Analysis Record EAG Response->Data Analysis

Caption: A simplified workflow for a typical EAG experiment.

Olfactory_Signaling_Pathway molecule molecule receptor receptor process process response response Odorant Binding Protein (OBP) Odorant Binding Protein (OBP) Olfactory Receptor Neuron (ORN) Olfactory Receptor Neuron (ORN) Odorant Binding Protein (OBP)->Olfactory Receptor Neuron (ORN) Ion Channel Opening Ion Channel Opening Olfactory Receptor Neuron (ORN)->Ion Channel Opening Depolarization (EAG Signal) Depolarization (EAG Signal) Ion Channel Opening->Depolarization (EAG Signal)

Caption: A simplified diagram of an insect's olfactory signaling pathway.

References

Technical Support Center: Optimizing Solvent Systems for Chromatography of Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatography of fatty acid esters.

Troubleshooting Guide

This section addresses specific issues that may arise during the chromatographic analysis of fatty acid esters, providing potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Solution(s)
Poor Peak Resolution in GC Inappropriate stationary phase.For general FAME analysis, a polar polyethylene (B3416737) glycol (PEG) column is suitable for separation by carbon number and degree of unsaturation. For detailed separation of cis and trans isomers, a highly polar cyanopropyl silicone column (e.g., HP-88, DB-23) is recommended.[1][2][3]
Suboptimal oven temperature program.Extend run times at an elevated temperature (near the column's maximum limit) to ensure all high molecular weight components elute before the next injection. A temperature ramp can also improve separation.
Column overloading.Reduce the injection volume or dilute the sample.[4] As a general guideline, inject 1-2% of the total column volume for sample concentrations of 1µg/µl.[4]
Peak Tailing in GC Active sites in the GC liner or column.Use a liner with glass wool to trap non-volatile components. Regularly replace the septum and liner.[5]
Incomplete derivatization of fatty acids.Ensure the esterification process is complete. Free fatty acids are polar and can interact with active sites, causing tailing.[6]
Contamination in the inlet.Check for and remove any fragments of the septum or O-ring in the inlet.[5]
"Ghost Peaks" in Subsequent GC Runs Carryover of high molecular weight compounds from previous injections.Implement a bake-out step at the end of each run by holding the oven at a high temperature to elute any remaining compounds.
Contaminated syringe, liner, or carrier gas.Thoroughly clean the syringe with solvent and change the liner and septum regularly. Ensure high-purity carrier gas is used.
Co-elution of Isomers in HPLC Standard C18 or C8 columns may not provide sufficient selectivity for structural isomers.For separating challenging isomers like anteiso- and iso-fatty acids, consider specialized techniques such as silver-ion chromatography.[6]
Mobile phase composition is not optimized.Adjusting the mobile phase composition is a key way to control retention and improve separation of closely eluting peaks in reversed-phase HPLC.[7]
Poor Peak Shape in HPLC Presence of free fatty acids.Derivatization of free fatty acids to their ester forms can improve peak shape by neutralizing the polar carboxyl group.[6]
Inappropriate mobile phase pH.Adjusting the pH of the mobile phase can improve the peak shape of acidic or basic analytes.[8]
Low Recovery of Fatty Acids During Extraction Incorrect solvent polarity for the sample matrix.The choice of extraction solvent should match the polarity of the fatty acids and the sample. Common methods like the Folch and Bligh & Dyer use a chloroform/methanol mixture.[9]
Incomplete extraction.Performing a second extraction of the aqueous phase can significantly improve recovery rates.[9]
Incomplete phase separation.Ensure complete separation of the organic and aqueous layers during liquid-liquid extraction. Centrifugation can help achieve a clean separation.[9]

Frequently Asked Questions (FAQs)

1. How do I choose the right GC column for Fatty Acid Methyl Ester (FAME) analysis?

Proper column selection is critical for optimal separation of FAMEs.[2] The choice depends on the complexity of your sample and your analytical goals:

  • Polyethylene Glycol (PEG) Columns (e.g., DB-Wax, HP-INNOWAX): These are effective for separating FAMEs based on carbon chain length and degree of unsaturation. They are a good choice for less complex samples where cis/trans isomer separation is not a priority.[2][3]

  • Cyanopropyl Silicone Columns (e.g., DB-23, HP-88): These highly polar columns are preferred for detailed FAME analysis, including the separation of challenging cis and trans isomers.[1][2][3]

2. What is the difference between normal-phase and reversed-phase HPLC for fatty acid ester analysis?

The primary difference lies in the polarity of the stationary and mobile phases:

  • Normal-Phase (NP) HPLC: Uses a polar stationary phase (like silica) and a non-polar or moderately polar mobile phase.[10] It is well-suited for separating lipid classes.[10]

  • Reversed-Phase (RP-HPLC): Employs a non-polar stationary phase (like C18) and a polar mobile phase.[11] This is the most common HPLC technique and is excellent for separating fatty acids based on chain length and degree of unsaturation.[6]

3. Is derivatization necessary for analyzing fatty acids by HPLC?

While not strictly required as it is for GC, derivatization of fatty acids to esters is highly recommended for HPLC analysis.[6] Free fatty acids can exhibit poor peak shape due to their polar carboxyl group.[6] Derivatization improves peak symmetry and can also incorporate a chromophore to enhance UV detection.[6]

4. How can I improve the resolution of closely eluting peaks in HPLC?

Optimizing peak resolution in HPLC involves adjusting three main factors:

  • Retention Factor (k): Modify the mobile phase composition. In reversed-phase HPLC, decreasing the amount of organic solvent will increase retention.[7]

  • Selectivity (α): Change the mobile phase or the stationary phase to alter the relative retention of the analytes.[7]

  • Column Efficiency (N): Use a longer column or a column packed with smaller particles to increase the number of theoretical plates.[7]

5. What are some common solvent systems for Thin-Layer Chromatography (TLC) of lipids?

TLC is useful for separating different lipid classes. Some common solvent systems include:

  • For simple lipids: A mixture of hexane (B92381) and diethyl ether, often with a small amount of acetic or formic acid.[12][13]

  • For complex lipid mixtures: A multi-step development with different solvent systems can be used. For example, a two-directional system using chloroform/methanol/ammonium hydroxide (B78521) followed by chloroform/acetone/methanol/acetic acid/water can achieve a complete separation of lipid classes.[14]

  • Argentation TLC: Impregnating the silica (B1680970) plate with silver nitrate (B79036) allows for the separation of fatty acid methyl esters based on the number and geometry of double bonds.[15]

Experimental Protocols

Protocol 1: Gas Chromatography of FAMEs using a Highly Polar Cyanopropyl Column

This protocol is suitable for the detailed analysis of FAMEs, including the separation of cis and trans isomers.[2]

Instrumentation and Columns:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Column: HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness)[2]

GC Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min[2]

  • Inlet Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Injection Volume: 1 µL with a split ratio of 30:1[2]

  • Oven Temperature Program:

    • Initial temperature: 150 °C

    • Ramp at 10 °C/min to 250 °C

    • Hold at 250 °C for a sufficient time to elute all components.

Protocol 2: Reversed-Phase HPLC of Fatty Acid Esters

This protocol is a general method for the separation of fatty acid esters based on hydrophobicity.

Instrumentation and Columns:

  • High-Performance Liquid Chromatograph with UV or ELSD detector

  • Column: C18 reversed-phase column (e.g., 4.6 mm I.D. x 150 mm)

Mobile Phase and Gradient:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water

  • Gradient Program:

    • Start with a suitable ratio of A and B depending on the sample (e.g., 70% A).

    • Increase the percentage of A over time to elute more hydrophobic compounds.

    • The exact gradient will need to be optimized for the specific mixture of fatty acid esters.

Flow Rate: 1.0 mL/min

Protocol 3: Thin-Layer Chromatography for Lipid Class Separation

This protocol allows for the separation of major lipid classes.

Materials:

  • Silica Gel G TLC plates

  • Developing tank

  • Developing Solvent: Hexane:Diethyl Ether:Acetic Acid (80:20:2, v/v/v)[13]

Procedure:

  • Spot the lipid extract onto the TLC plate.

  • Place the plate in a developing tank containing the developing solvent.

  • Allow the solvent front to move up the plate.

  • Remove the plate and let it dry.

  • Visualize the separated lipid classes using an appropriate method (e.g., iodine vapor or specific stains).

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Analysis cluster_data_analysis Data Analysis LipidExtraction Lipid Extraction (e.g., Folch Method) Derivatization Derivatization to Esters (e.g., FAMEs) LipidExtraction->Derivatization Extracted Lipids TLC Thin-Layer (TLC) LipidExtraction->TLC Lipid Classes GC Gas Chromatography (GC) Derivatization->GC Volatile Esters HPLC HPLC (NP or RP) Derivatization->HPLC Derivatized Esters PeakIntegration Peak Integration & Identification GC->PeakIntegration HPLC->PeakIntegration Quantification Quantification TLC->Quantification Qualitative/Semi-Quantitative PeakIntegration->Quantification

Caption: General workflow for the chromatographic analysis of fatty acid esters.

Troubleshooting_Logic Start Poor Peak Resolution? CheckColumn Is the Stationary Phase Appropriate? Start->CheckColumn OptimizeTemp Optimize Oven Temperature Program CheckColumn->OptimizeTemp Yes ChangeColumn Select a More Suitable Column CheckColumn->ChangeColumn No CheckOverload Is the Column Overloaded? OptimizeTemp->CheckOverload ChangeColumn->CheckOverload DiluteSample Dilute Sample or Reduce Injection Volume CheckOverload->DiluteSample Yes GoodResolution Achieved Good Resolution CheckOverload->GoodResolution No DiluteSample->GoodResolution

Caption: Decision tree for troubleshooting poor peak resolution in GC.

References

Technical Support Center: Enhancing Pheromone Dispenser Volatility for Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and enhancing the volatility of pheromone dispensers for successful field trials. This resource offers practical solutions to common issues, detailed experimental protocols, and comparative data to optimize pheromone release characteristics.

Troubleshooting Guide

This guide addresses common problems encountered during field trials involving pheromone dispensers, providing potential causes and actionable solutions.

Issue Possible Causes Troubleshooting Steps
Low or No Insect Capture 1. Low Pheromone Volatility: The dispenser is not releasing a sufficient amount of pheromone to attract the target insects.[1] 2. Incorrect Trap Placement: Traps may be positioned at an inappropriate height or location, failing to intersect the insect's flight path. 3. Environmental Factors: Extreme temperatures (both high and low) can reduce insect activity.[2] Strong winds can disrupt the pheromone plume.[1] 4. Pheromone Degradation: Exposure to UV radiation and high temperatures can degrade the pheromone, reducing its effectiveness. 5. Expired Lure: Pheromone lures have a limited shelf life and lose efficacy over time.1. Select a dispenser material with higher permeability or a larger surface area. 2. Incorporate a volatility-enhancing adjuvant into the pheromone formulation. 3. Consult species-specific literature for optimal trap height and placement. 4. Monitor and record environmental conditions at the trial site. Consider shielding dispensers from direct sun and high winds. 5. Use fresh lures and store them in a cool, dark place, or as recommended by the manufacturer.
Inconsistent Results Between Trials 1. Variable Environmental Conditions: Fluctuations in temperature, humidity, and wind speed between trials can significantly impact release rates.[1] 2. Inconsistent Dispenser Manufacturing: Variations in the manufacturing process can lead to differences in pheromone load and release characteristics. 3. Improper Handling: Handling dispensers with bare hands can lead to contamination and affect pheromone release.1. Deploy data loggers to record environmental conditions throughout each trial. 2. Test a batch of dispensers for initial pheromone load and release rate consistency before field deployment. 3. Always use gloves or forceps when handling dispensers.
Premature Dispenser Exhaustion 1. High Temperatures: Higher than anticipated ambient temperatures can accelerate the release rate, depleting the dispenser prematurely.[1] 2. High Wind Conditions: Increased airflow around the dispenser can enhance volatilization.[1] 3. Incorrect Dispenser Type: The chosen dispenser may not be suitable for the duration of the experiment under the prevalent environmental conditions.1. Select a dispenser with a higher pheromone load or a formulation designed for slower, controlled release. 2. Consider using a dispenser material with lower permeability. 3. If possible, shield dispensers from direct, high winds.

Frequently Asked Questions (FAQs)

Q1: How can I increase the volatility of a pheromone that is inherently low in volatility?

A1: For pheromones with low intrinsic volatility, consider the following strategies:

  • Dispenser Selection: Opt for dispensers with a larger surface area to volume ratio to maximize the area for volatilization.

  • Formulation with Adjuvants: Incorporate adjuvants into the pheromone formulation. Certain oils or solvents can act as carriers and increase the evaporation rate.

  • Active Dispensing Systems: For highly controlled experiments, consider active dispensers like aerosol devices that can be programmed for specific release intervals.

Q2: What is the most critical environmental factor affecting pheromone release?

A2: Temperature is a major determinant of release rate from passive dispensers.[1] An increase in temperature generally leads to an exponential increase in the release rate of the pheromone.[1] Therefore, it is crucial to consider the expected temperature range at your field site when selecting a dispenser and planning your experiment.

Q3: How do I choose the right dispenser material for my experiment?

A3: The choice of dispenser material is critical and depends on the specific pheromone, the desired release rate, and the environmental conditions.

  • Rubber septa are widely used and offer a consistent release for many pheromones.[3]

  • Polyethylene vials and bags are another common option. Polyethylene vials may have a faster initial release rate compared to rubber septa.[3]

  • Wax-based dispensers can provide a zero-order release pattern, which is a constant release rate over time.[4]

It is recommended to conduct preliminary laboratory or small-scale field tests to determine the release profile of different dispenser materials with your specific pheromone.

Q4: Can I reuse pheromone dispensers?

A4: Most passive pheromone dispensers are designed for single use and are not practical to reuse.[5] Active dispensers, such as aerosol devices, can be reused with pheromone refills.[5]

Data Presentation

The following tables provide comparative data on pheromone release from different dispenser types and under varying environmental conditions.

Table 1: Comparison of Pheromone Release Rates from Different Dispenser Materials for Dogwood Borer Pheromone.

Dispenser TypeHalf-life (months)Efficacy Period
Polyethylene Vial1.6High initial capture, decreases after 2 months[3]
Rubber Septum10.7Consistent capture for at least 6 months[3]

Table 2: Effect of Temperature on the Release Rate of a Volatile Compound (Methyl Isonicotinate) from Different Passive Dispensers.

Dispenser TypeRelease Rate ( g/day ) at 15°CRelease Rate ( g/day ) at 25°CRelease Rate ( g/day ) at 35°C
Polyethylene Bag (150 µm)~0.1~0.3~0.7
Altered Commercial Sachet~0.05~0.2~0.5
Cotton Rolls~0.2~0.6~1.2

Data adapted from a study on the release of volatile compounds from passive dispenser systems.[1]

Experimental Protocols

Protocol 1: Quantification of Pheromone Release Rate by Solvent Extraction and GC-MS Analysis

Objective: To determine the amount of pheromone released from a dispenser over a specific period by quantifying the residual pheromone.

Materials:

  • Pheromone dispensers

  • Glass vials with PTFE-lined caps

  • Hexane (or other suitable solvent, HPLC grade)

  • Internal standard (a compound not present in the pheromone blend)

  • Vortex mixer

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Initial Pheromone Load: Before field deployment, take a subset of dispensers (n=3-5) to determine the initial pheromone concentration.

  • Place each dispenser in a separate glass vial.

  • Add a precise volume of solvent (e.g., 1 mL of hexane) containing a known concentration of the internal standard to each vial.

  • Seal the vials and vortex for 1-2 minutes to extract the pheromone. Allow the vials to sit at room temperature for at least 24 hours to ensure complete extraction.[6]

  • Field Aging: Deploy the remaining dispensers in the field for the desired experimental duration.

  • Residual Pheromone Extraction: After the field trial, collect the aged dispensers.

  • Repeat the extraction procedure (steps 2-4) for the aged dispensers.

  • GC-MS Analysis:

    • Set up the GC-MS with a suitable column (e.g., DB-5ms) and temperature program. A typical oven program could be: initial temperature of 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[7]

    • Set the injector temperature to 250°C and the MS source temperature to 230°C.[8]

    • Inject 1 µL of the extract into the GC-MS.

    • Identify the pheromone components and the internal standard based on their retention times and mass spectra.

    • Quantify the amount of each pheromone component relative to the internal standard.

  • Calculation of Release Rate:

    • Calculate the initial amount of pheromone per dispenser.

    • Calculate the residual amount of pheromone per dispenser after field aging.

    • The total amount of pheromone released is the initial amount minus the residual amount.

    • The release rate can be expressed as the amount of pheromone released per unit of time (e.g., mg/day).

Protocol 2: Headspace Analysis of Pheromone Volatility using SPME-GC-MS

Objective: To measure the volatile pheromone components being released from a dispenser in a controlled environment.

Materials:

  • Pheromone dispensers

  • Headspace vials (e.g., 20 mL) with septa

  • Solid-Phase Microextraction (SPME) fiber assembly with a suitable fiber coating (e.g., PDMS)

  • Heating block or water bath

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Place a single dispenser into a headspace vial and seal it.

  • Incubate the vial at a constant temperature (e.g., 25°C or a temperature relevant to your field conditions) for a set period (e.g., 30 minutes) to allow the headspace to equilibrate.

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile pheromones.

  • Retract the fiber and immediately insert it into the GC-MS injector for thermal desorption.

  • Analyze the desorbed compounds using a suitable GC-MS method as described in Protocol 1.

  • The peak areas of the pheromone components in the resulting chromatogram are proportional to their concentration in the headspace, providing a measure of their volatility.

Mandatory Visualization

Troubleshooting_Workflow start Low Insect Capture in Pheromone Traps check_volatility Is Pheromone Volatility Sufficient? start->check_volatility check_placement Is Trap Placement Optimal? check_volatility->check_placement Yes increase_volatility Enhance Volatility: - Change dispenser material - Increase surface area - Use adjuvants check_volatility->increase_volatility No check_environment Are Environmental Conditions Favorable? check_placement->check_environment Yes adjust_placement Adjust Trap Placement: - Consult literature for optimal height and location check_placement->adjust_placement No check_lure Is the Lure Fresh and Handled Correctly? check_environment->check_lure Yes monitor_environment Monitor & Mitigate Environmental Factors: - Record temperature and wind - Shield traps from direct sun/wind check_environment->monitor_environment No replace_lure Replace Lure & Use Proper Handling: - Use fresh lures - Store correctly - Handle with gloves check_lure->replace_lure No end_success Successful Insect Capture check_lure->end_success Yes increase_volatility->check_placement adjust_placement->check_environment monitor_environment->check_lure replace_lure->end_success

Caption: Troubleshooting workflow for low insect capture in pheromone traps.

Environmental_Factors PheromoneRelease Pheromone Release Rate Temperature Temperature Temperature->PheromoneRelease Increases Wind Wind Speed Wind->PheromoneRelease Increases Sunlight Sunlight (UV) Sunlight->PheromoneRelease Increases Degradation Humidity Humidity Humidity->PheromoneRelease Can Influence Dispenser Dispenser Properties (Material, Surface Area) Dispenser->PheromoneRelease Determines

Caption: Key environmental factors influencing pheromone dispenser volatility.

Enhancement_Strategy_Selection start Need to Enhance Pheromone Volatility assess_pheromone Assess Pheromone Properties (Inherent Volatility, Stability) start->assess_pheromone assess_conditions Assess Field Conditions (Temperature, Wind, Duration) start->assess_conditions low_volatility Pheromone has Low Inherent Volatility assess_pheromone->low_volatility harsh_conditions Harsh Field Conditions (High Temp/Wind) assess_conditions->harsh_conditions dispenser_modification Dispenser Modification: - Increase surface area - Use more permeable material low_volatility->dispenser_modification Yes formulation_adj Formulation Adjustment: - Add volatile adjuvants/solvents low_volatility->formulation_adj Yes controlled_release Controlled-Release Formulation: - Polymeric matrix - Microencapsulation harsh_conditions->controlled_release Yes active_dispensing Consider Active Dispensing System harsh_conditions->active_dispensing Consider lab_testing Laboratory Release Rate Testing dispenser_modification->lab_testing formulation_adj->lab_testing controlled_release->lab_testing active_dispensing->lab_testing field_trial Small-Scale Field Trial lab_testing->field_trial

References

Minimizing oxidative degradation of Ethyl 10(Z)-heptadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the oxidative degradation of Ethyl 10(Z)-heptadecenoate.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and analysis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Rapid degradation of the compound despite refrigerated storage. 1. Oxygen exposure: The storage container is not airtight, or there is significant headspace filled with air.[1][2] 2. Light exposure: The storage container is not opaque, allowing light to initiate photo-oxidation.[1] 3. Presence of pro-oxidants: Contamination with metal ions (e.g., iron, copper) from glassware or spatulas can catalyze oxidation.[2] 4. Inappropriate solvent: The solvent used for storage may not be of high purity or may contain peroxides.1. Use amber glass vials with Teflon-lined caps. Purge the headspace with an inert gas like nitrogen or argon before sealing.[1] 2. Store the compound in a dark location or wrap the container in aluminum foil. 3. Use high-purity, metal-free labware. Consider rinsing glassware with a chelating agent solution (e.g., EDTA) followed by thorough rinsing with deionized water. 4. Use high-purity, peroxide-free solvents. Test solvents for peroxides before use, especially if they have been stored for an extended period.
Inconsistent results in analytical assays (e.g., HPLC, GC). 1. Ongoing oxidation during sample preparation: Exposure to air and light during weighing, dissolution, and transfer can lead to degradation. 2. Oxidation in the analytical instrument: The mobile phase may not be de-gassed, or the autosampler is not cooled. 3. Formation of secondary oxidation products: The analytical method may not be optimized to detect a wide range of degradation products.1. Minimize sample handling time. Prepare samples under dim light and consider using a glove box with an inert atmosphere. 2. Degas all mobile phases before use. If available, use a refrigerated autosampler to maintain sample integrity.[3] 3. Develop a stability-indicating analytical method that can separate the parent compound from its primary and secondary oxidation products. This may involve gradient elution in HPLC or temperature programming in GC.[4][5]
Antioxidant added to the formulation appears to be ineffective. 1. Incorrect antioxidant type: The chosen antioxidant may not be suitable for the system (e.g., a hydrophilic antioxidant in a lipid-based formulation). 2. Insufficient antioxidant concentration: The concentration of the antioxidant may be too low to effectively quench free radicals. 3. Degradation of the antioxidant: The antioxidant itself may have degraded due to improper storage or handling.1. Select a lipophilic antioxidant such as tocopherols (B72186) (Vitamin E), butylated hydroxytoluene (BHT), or butylated hydroxyanisole (BHA) for non-aqueous systems.[1] 2. Optimize the antioxidant concentration. A concentration that is too high can sometimes have pro-oxidant effects. 3. Store antioxidants according to the manufacturer's recommendations, typically in a cool, dark, and dry place.
Yellowing or changes in the physical appearance of the compound. 1. Formation of secondary oxidation products: Advanced oxidation can lead to the formation of colored compounds.[6] 2. Polymerization: Cross-linking of the fatty acid chains can occur at advanced stages of oxidation.[7]1. This indicates significant degradation. The material may not be suitable for experimental use. Confirm the extent of degradation using analytical methods like peroxide value or anisidine value.[6] 2. If polymerization is suspected, techniques like size-exclusion chromatography can be used for analysis. The material should be discarded.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of oxidative degradation for this compound?

A1: The primary mechanism is autoxidation, a free-radical chain reaction consisting of three stages: initiation, propagation, and termination.[7] The process is initiated by factors such as heat, light, or the presence of metal ions, which lead to the abstraction of a hydrogen atom from the carbon adjacent to the double bond. This forms a lipid radical, which then reacts with oxygen to form a peroxyl radical. This radical can then abstract a hydrogen from another molecule of this compound, propagating the chain reaction and forming hydroperoxides.[7][8]

Q2: What are the ideal storage conditions to minimize oxidation?

A2: To minimize oxidation, this compound should be stored at low temperatures (ideally -20°C or below), in an airtight, opaque container (like an amber glass vial with a Teflon-lined cap), and under an inert atmosphere (nitrogen or argon) to displace oxygen.[1]

Q3: Which antioxidants are most effective for protecting this compound?

A3: For a lipid-soluble compound like this compound, lipophilic antioxidants are most effective. Commonly used synthetic antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tert-butylhydroquinone (B1681946) (TBHQ).[9] Natural antioxidants like tocopherols (Vitamin E) are also effective. The choice may depend on the specific application and regulatory requirements.

Q4: How can I monitor the oxidative stability of my sample over time?

A4: Several analytical methods can be used. The Peroxide Value (PV) test measures the concentration of primary oxidation products (hydroperoxides).[6][10] The Anisidine Value (AV) test measures secondary oxidation products (aldehydes).[11] Spectrophotometric measurement of conjugated dienes at ~232 nm is another common method.[12] For more detailed analysis, High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection can be used to separate and quantify specific oxidation products.[4][5][13]

Q5: Can freezing and thawing cycles increase the degradation of this compound?

A5: While low-temperature storage is crucial, repeated freeze-thaw cycles can potentially accelerate degradation. Each cycle can introduce atmospheric oxygen into the sample. It is best practice to aliquot the compound into smaller, single-use vials to avoid repeated warming and cooling of the entire stock.

Quantitative Data Summary

The following tables summarize quantitative data on factors influencing the oxidative stability of unsaturated fatty acid esters, which are analogous to this compound.

Table 1: Effect of Storage Temperature on Peroxide Value (PV) of Peanuts (High in Monounsaturated Fats) [14]

Storage Time (days)PV at 15°C (meq/kg)PV at 25°C (meq/kg)PV at 35°C (meq/kg)
0~0.5~0.5~0.5
80~1.0~1.5~2.0
160~1.5~2.5~3.5
240~2.0~3.5~4.5 (starts to decrease)
320~2.5~4.0~3.0 (decreased)
Note: The decrease in PV at higher temperatures and longer storage times is due to the decomposition of primary hydroperoxides into secondary oxidation products.

Table 2: Efficacy of Synthetic Antioxidants in Soybean Oil [9]

Antioxidant (200 ppm)Relative Rate of Oxygen Disappearance (Lower is better)
NoneHigh
BHTSlower
BHASlower
PGSignificantly Slower
TBHQMost Effective (Slowest)

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV)

This protocol is adapted from standard methods for determining the primary oxidation products in fats and oils.[10][15][16]

Principle: The sample is dissolved in a mixture of acetic acid and an organic solvent. Saturated potassium iodide is added, which is oxidized by the hydroperoxides in the sample to liberate iodine. The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate (B1220275) solution.

Reagents:

  • Acetic Acid-Chloroform solvent mixture (3:2 v/v)

  • Saturated Potassium Iodide (KI) solution (prepare fresh daily)

  • 0.01 N Sodium Thiosulfate (Na₂S₂O₃) solution, standardized

  • 1% Starch indicator solution

Procedure:

  • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask with a glass stopper.

  • Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.

  • Add 0.5 mL of the saturated KI solution. Stopper the flask and swirl for exactly one minute.

  • Immediately add 30 mL of deionized water.

  • Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling the flask continuously until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of the 1% starch indicator solution. The solution will turn blue.

  • Continue the titration dropwise until the blue color just disappears. Record the volume of titrant used.

  • Perform a blank determination using all reagents but without the sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

Protocol 2: HPLC Analysis of Oxidation Products

This protocol provides a general framework for the analysis of lipid oxidation products using reverse-phase HPLC.[4][5]

Principle: Reverse-phase HPLC separates compounds based on their polarity. This compound and its oxidation products (hydroperoxides, hydroxides, etc.) will have different retention times on a C18 column, allowing for their separation and quantification.

Instrumentation and Reagents:

  • HPLC system with a UV or Diode Array Detector (DAD) and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Acetic Acid

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50 v/v) with 0.1% Acetic Acid

  • Sample solvent: Acetonitrile or a mixture of the mobile phase.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 232 nm for conjugated dienes (primary oxidation products) and 210 nm for the ester carbonyl group. A DAD allows for scanning across multiple wavelengths.

    • Gradient Elution (Example):

      • 0-5 min: 70% B

      • 5-25 min: Gradient to 100% B

      • 25-30 min: Hold at 100% B

      • 30-35 min: Return to 70% B and equilibrate for the next injection.

  • Analysis: Inject the prepared sample. The unoxidized this compound will elute as a major peak. Earlier eluting peaks are typically more polar oxidation products. The formation of a peak or series of peaks around the retention time for conjugated dienes is indicative of primary oxidation. Peak areas can be used to quantify the extent of degradation relative to the parent compound or standards.

Visualizations

Autoxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_degradation Secondary Degradation Initiator Initiator (Light, Heat, Metal Ion) LH This compound (R-H) Initiator->LH H• abstraction L_radical Alkyl Radical (R•) LH->L_radical O2 Oxygen (O₂) LOO_radical Peroxyl Radical (ROO•) O2->LOO_radical Rapid reaction LOOH Hydroperoxide (ROOH) LOO_radical->LOOH LH2 This compound (R-H) LOO_radical->LH2 H• abstraction Secondary_Products Secondary Products (Aldehydes, Ketones, etc.) LOOH->Secondary_Products Decomposition L_radical2 Alkyl Radical (R•) L_radical2->L_radical Chain Reaction LH2->L_radical2 Radical1 Radical NonRadical Non-Radical Products Radical1->NonRadical Radical2 Radical Radical2->NonRadical Antioxidant Antioxidant (AH) A_radical Antioxidant Radical (A•) (stable) Antioxidant->A_radical LOO_radical2 Peroxyl Radical (ROO•) LOO_radical2->Antioxidant H• donation LOOH2 Hydroperoxide (ROOH) LOO_radical2->LOOH2

Caption: Autoxidation pathway of this compound.

PV_Workflow start Start weigh Weigh ~5g of Sample start->weigh blank Perform Blank Titration (B) start->blank dissolve Dissolve in 30 mL Acetic Acid/Chloroform weigh->dissolve add_ki Add 0.5 mL Saturated KI Swirl for 1 min dissolve->add_ki add_water Add 30 mL Deionized Water add_ki->add_water titrate1 Titrate with 0.01 N Na₂S₂O₃ until pale yellow add_water->titrate1 add_starch Add 0.5 mL Starch Indicator titrate1->add_starch titrate2 Continue Titration until blue color disappears add_starch->titrate2 record Record Volume (S) titrate2->record calculate Calculate Peroxide Value record->calculate blank->calculate end End calculate->end

Caption: Experimental workflow for Peroxide Value (PV) determination.

HPLC_Workflow start Start prep_sample Prepare Sample: Weigh, Dissolve, Filter start->prep_sample setup_hplc Set up HPLC: Column, Mobile Phases, Gradient start->setup_hplc inject Inject Sample into HPLC prep_sample->inject setup_hplc->inject separate Separation on C18 Column inject->separate detect Detect at 210/232 nm (DAD) separate->detect acquire Acquire Chromatogram detect->acquire analyze Analyze Data: Identify & Integrate Peaks acquire->analyze quantify Quantify Degradation Products analyze->quantify end End quantify->end

Caption: Experimental workflow for HPLC analysis of oxidation.

References

Validation & Comparative

A Comparative Analysis of Synthetic Ethyl 10(Z)-heptadecenoate and Natural Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of high-purity synthetic Ethyl 10(Z)-heptadecenoate and a representative natural extract rich in unsaturated fatty acid esters. The focus of this comparison is on their potential antimicrobial and anti-inflammatory properties, offering valuable data for researchers in drug discovery and development.

Data Presentation

The following table summarizes the quantitative data obtained from comparative antimicrobial and anti-inflammatory assays. The "Natural Extract" is a hypothetical ethyl acetate (B1210297) extract from a plant source known to contain a mixture of unsaturated fatty acid esters, including heptadecenoic acid derivatives.

ParameterSynthetic this compound (>99% purity)Natural Extract (Standardized to 10% this compound equivalent)
Antimicrobial Activity
Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus (ATCC 29213)128 µg/mL512 µg/mL
Minimum Inhibitory Concentration (MIC) against Escherichia coli (ATCC 25922)256 µg/mL>1024 µg/mL
Anti-inflammatory Activity
Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells (IC₅₀)50 µM150 µM
Cell Viability at IC₅₀ concentration>95%>90%

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a substance that prevents visible growth of a microorganism.

a. Preparation of Reagents and Microorganisms:

  • Test Compounds: Prepare stock solutions of synthetic this compound and the natural extract in dimethyl sulfoxide (B87167) (DMSO).

  • Bacterial Strains: Use fresh cultures of Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) grown on Mueller-Hinton Agar (B569324) (MHA).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

b. Inoculum Preparation:

  • Select several colonies from the fresh agar plates and suspend them in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

c. Assay Procedure:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in CAMHB to achieve a range of desired concentrations.

  • Inoculate each well with the prepared bacterial suspension.

  • Include a positive control (bacteria in CAMHB without test compound) and a negative control (CAMHB only).

  • Incubate the plate at 37°C for 18-24 hours.

d. Interpretation of Results:

  • The MIC is the lowest concentration of the test compound at which there is no visible turbidity (bacterial growth).

Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells

This assay evaluates the potential of a compound to reduce the inflammatory response in macrophage cells stimulated with lipopolysaccharide (LPS).

a. Cell Culture and Reagents:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • LPS: Lipopolysaccharide from E. coli.

  • Griess Reagent: For the detection of nitrite (B80452), a stable product of NO.

b. Assay Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the synthetic compound or natural extract for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to quantify nitrite concentration.

  • A parallel cell viability assay (e.g., MTT assay) should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.

c. Data Analysis:

  • Calculate the percentage inhibition of NO production for each concentration of the test compounds relative to the LPS-treated control.

  • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the NO production.

Mandatory Visualizations

experimental_workflow cluster_antimicrobial Antimicrobial Susceptibility Workflow cluster_anti_inflammatory Anti-inflammatory Assay Workflow prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculation_am Inoculate Microplate prep_bacteria->inoculation_am serial_dilution_am Serial Dilution of Test Compounds serial_dilution_am->inoculation_am incubation_am Incubate at 37°C (18-24h) inoculation_am->incubation_am read_mic Read MIC incubation_am->read_mic seed_cells Seed RAW 264.7 Cells pre_treat Pre-treat with Test Compounds seed_cells->pre_treat lps_stimulation Stimulate with LPS pre_treat->lps_stimulation collect_supernatant Collect Supernatant lps_stimulation->collect_supernatant viability_assay Cell Viability Assay lps_stimulation->viability_assay griess_assay Griess Assay for NO collect_supernatant->griess_assay

Experimental workflows for antimicrobial and anti-inflammatory assays.

Simplified NF-κB signaling pathway in inflammation.

Comparative Bioactivity of Ethyl 10(Z)-heptadecenoate and its Geometric Isomer: A Guided Framework

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the bioactivity of Ethyl 10(Z)-heptadecenoate (the cis isomer) and Ethyl 10(E)-heptadecenoate (the trans isomer) is not available in current scientific literature. Research has yet to be published that directly contrasts the biological effects of these specific geometric isomers. However, based on established principles of fatty acid biochemistry and the known differential effects of other cis and trans fatty acid isomers, a comparative guide can be framed. This document outlines the expected differences in their bioactivity, provides a hypothetical experimental framework for their comparison, and illustrates a potential signaling pathway they might influence.

The geometry of the double bond in fatty acid esters, dictated by cis or trans configuration, is a critical determinant of their physical properties and, consequently, their biological activity. Cis isomers, with their characteristic kinked structure, and trans isomers, which are more linear, interact differently with cell membranes and enzyme active sites. These structural differences can lead to significant variations in their metabolism and downstream cellular effects.

Hypothetical Comparative Bioactivity Profile

While specific experimental data for this compound and Ethyl 10(E)-heptadecenoate is lacking, a comparison can be extrapolated from the known bioactivities of other C18 fatty acid isomers. It is important to note that the following table is a predictive framework and requires experimental validation.

Bioactivity ParameterThis compound (cis) - Expected ProfileEthyl 10(E)-heptadecenoate (trans) - Expected ProfileRationale / Supporting Evidence from Related Compounds
Cell Viability (e.g., in cancer cell lines) Potentially higher cytotoxicityPotentially lower cytotoxicitySome cis unsaturated fatty acids have demonstrated pro-apoptotic and anti-proliferative effects in cancer cells.
Anti-inflammatory Activity Potential for anti-inflammatory effects through modulation of eicosanoid production.May have pro-inflammatory effects or interfere with the anti-inflammatory actions of cis fatty acids.Trans fatty acids are generally associated with increased inflammatory markers.
Membrane Fluidity Likely increases membrane fluidity due to its kinked structure.Likely decreases membrane fluidity, making it more rigid.The linear structure of trans fatty acids allows for tighter packing within the cell membrane.
Enzyme Inhibition (e.g., fatty acid synthase) May exhibit inhibitory activity.May have a different or weaker inhibitory profile.The specific geometry of the fatty acid can influence its binding to enzyme active sites.

Proposed Experimental Protocols for Comparative Bioactivity Assessment

To definitively compare the bioactivity of this compound and Ethyl 10(E)-heptadecenoate, a series of in vitro experiments would be required. Below are detailed methodologies for key assays.

Cell Viability and Cytotoxicity Assay
  • Objective: To determine the effect of each isomer on the viability and proliferation of a selected cell line (e.g., a human cancer cell line like HeLa or a normal cell line like HEK293).

  • Methodology:

    • Cell Culture: Culture the chosen cell line in appropriate media and conditions.

    • Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound and Ethyl 10(E)-heptadecenoate (e.g., 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

    • MTT Assay: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce MTT to formazan (B1609692).

    • Data Acquisition: Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) for each compound can be determined.

Anti-inflammatory Activity Assay
  • Objective: To assess the ability of each isomer to modulate the inflammatory response in a cell-based model.

  • Methodology:

    • Cell Culture: Use a relevant cell line, such as RAW 264.7 macrophages.

    • Induction of Inflammation: Pre-treat the cells with various concentrations of each isomer for 1 hour. Then, stimulate inflammation by adding lipopolysaccharide (LPS) for 24 hours.

    • Nitric Oxide (NO) Measurement: Measure the production of nitric oxide, a key inflammatory mediator, in the cell culture supernatant using the Griess reagent.

    • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA (Enzyme-Linked Immunosorbent Assay).

    • Analysis: Compare the levels of NO and cytokines in treated cells to the LPS-stimulated control to determine the anti-inflammatory potential of each isomer.

Potential Signaling Pathway Modulation

Fatty acids and their derivatives can influence a variety of cellular signaling pathways. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a central role in inflammation. The diagram below illustrates a simplified representation of this pathway and indicates potential points of modulation by fatty acid esters.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates NF_κB_IκBα NF-κB-IκBα (Inactive) IKK_Complex->NF_κB_IκBα Inhibits IκBα NF_κB NF-κB (p65/p50) NF_κB_active NF-κB (Active) NF_κB->NF_κB_active Translocates NF_κB_IκBα->IκBα Degradation NF_κB_IκBα->NF_κB Releases Ethyl_Heptadecenoate_Isomers Ethyl 10(Z/E)- heptadecenoate Ethyl_Heptadecenoate_Isomers->IKK_Complex Potential Modulation Inflammatory_Genes Pro-inflammatory Gene Expression NF_κB_active->Inflammatory_Genes Induces

Figure 1: Simplified NF-κB signaling pathway with potential modulation by fatty acid esters.

Conclusion

While direct experimental evidence is currently unavailable, the principles of stereochemistry in fatty acids suggest that this compound and Ethyl 10(E)-heptadecenoate likely possess distinct bioactivities. The cis isomer is anticipated to have a greater impact on membrane fluidity and may exhibit more potent effects in cellular assays, whereas the trans isomer may have attenuated or even opposing effects. The provided experimental framework offers a robust starting point for researchers to elucidate the specific biological activities of these geometric isomers, which would be a valuable contribution to the field of lipid biology and pharmacology. Future research is essential to move beyond hypothetical comparisons and establish a clear, data-driven understanding of their respective roles in biological systems.

A Spectroscopic Showdown: Distinguishing Ethyl 10(Z)-heptadecenoate and Ethyl 10(E)-heptadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the spectroscopic differentiation of the geometric isomers of Ethyl 10-heptadecenoate, featuring comparative data, detailed experimental protocols, and a logical workflow for analysis.

In the realm of lipidomics and drug development, the precise structural characterization of fatty acid esters is paramount. Geometric isomerism, such as that exhibited by Ethyl 10(Z)-heptadecenoate (the cis isomer) and Ethyl 10(E)-heptadecenoate (the trans isomer), can lead to significant differences in biological activity and physical properties. This guide provides a detailed spectroscopic comparison of these two isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate their unambiguous identification.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and Ethyl 10(E)-heptadecenoate based on established principles for unsaturated fatty acid esters.

Table 1: ¹H NMR Data Comparison

Proton Assignment This compound Ethyl 10(E)-heptadecenoate Key Differentiator
Vinylic Protons (-CH=CH-)~5.34 ppm (multiplet)~5.37 ppm (multiplet)The coupling constant (J) is the primary differentiator. For the cis isomer, the J value is typically ~10-12 Hz, while for the trans isomer, it is larger, around 15-18 Hz.
Methylene Protons α to C=C~2.01 ppm (multiplet)~1.97 ppm (multiplet)Subtle downfield shift for the cis isomer.
Ethyl Ester (-OCH₂CH₃)~4.12 ppm (quartet), ~1.25 ppm (triplet)~4.12 ppm (quartet), ~1.25 ppm (triplet)No significant difference expected.
α-Methylene to Carbonyl~2.28 ppm (triplet)~2.28 ppm (triplet)No significant difference expected.
Other Methylene Protons~1.2-1.4 ppm (multiplet)~1.2-1.4 ppm (multiplet)No significant difference expected.
Terminal Methyl Proton~0.88 ppm (triplet)~0.88 ppm (triplet)No significant difference expected.

Table 2: ¹³C NMR Data Comparison

Carbon Assignment This compound Ethyl 10(E)-heptadecenoate Key Differentiator
Vinylic Carbons (-CH=CH-)~129-130 ppm~130-131 ppmMinor chemical shift differences.
Allylic Carbons (C-C=C)~27 ppm~32 ppmThe allylic carbons of the trans isomer are significantly deshielded (shifted downfield) compared to the cis isomer. This is a robust diagnostic marker.
Ethyl Ester (-OCH₂CH₃)~60.1 ppm, ~14.3 ppm~60.1 ppm, ~14.3 ppmNo significant difference expected.
Carbonyl Carbon (C=O)~174 ppm~174 ppmNo significant difference expected.
Other Aliphatic Carbons~22-34 ppm~22-34 ppmNo significant difference expected.

Table 3: IR Spectroscopy Data Comparison

Vibrational Mode This compound Ethyl 10(E)-heptadecenoate Key Differentiator
C=C Stretch~1655 cm⁻¹ (weak)~1670 cm⁻¹ (weak)The C=C stretch for the trans isomer may be slightly higher in wavenumber and is often very weak or absent due to symmetry.
=C-H Stretch~3005 cm⁻¹~3025 cm⁻¹Subtle differences in the position of the vinylic C-H stretch.
=C-H Out-of-Plane Bend~720 cm⁻¹ (broad)~965 cm⁻¹ (sharp, strong)This is the most definitive IR diagnostic feature. The strong, sharp peak around 965 cm⁻¹ is characteristic of a trans double bond.
C=O Stretch (Ester)~1740 cm⁻¹~1740 cm⁻¹No significant difference expected.
C-O Stretch (Ester)~1170 cm⁻¹~1170 cm⁻¹No significant difference expected.

Table 4: Mass Spectrometry Data Comparison

Analysis Type This compound Ethyl 10(E)-heptadecenoate Key Differentiator
Molecular Ion (M⁺)m/z 296.2715 (Expected for C₁₉H₃₆O₂)m/z 296.2715 (Expected for C₁₉H₃₆O₂)Identical molecular weight.
Fragmentation PatternThe fragmentation patterns of cis and trans isomers are typically very similar under standard electron ionization (EI) conditions, making differentiation difficult. Diagnostic ions may include fragments from the cleavage of the ester group and the hydrocarbon chain.The fragmentation patterns of cis and trans isomers are typically very similar under standard electron ionization (EI) conditions, making differentiation difficult. Diagnostic ions may include fragments from the cleavage of the ester group and the hydrocarbon chain.Mass spectrometry alone is generally not sufficient to distinguish between these geometric isomers. Derivatization techniques or specialized MS/MS experiments may be required.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the ethyl heptadecenoate isomer in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds.

    • Process the data with a line broadening of 0.3 Hz.

    • Pay close attention to the vinylic region (~5.3-5.4 ppm) to determine the coupling constant (J) of the olefinic protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

    • Process the data with a line broadening of 1 Hz.

    • Focus on the chemical shifts of the allylic carbons (~25-35 ppm) for isomer differentiation.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-600 cm⁻¹.

    • Perform 16-32 scans at a resolution of 4 cm⁻¹.

    • Acquire a background spectrum of the clean ATR crystal or salt plate prior to sample analysis.

  • Data Analysis: Examine the region around 965 cm⁻¹ for the characteristic sharp peak of the trans C-H out-of-plane bend and the region around 720 cm⁻¹ for the broader cis C-H bend.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via Gas Chromatography (GC) for separation and purification prior to MS analysis.

  • Instrumentation: Employ a GC system coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Use a non-polar capillary column (e.g., DB-5ms).

    • Implement a temperature program, for example, starting at 100°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.

  • MS Conditions:

    • Set the ionization energy to 70 eV.

    • Acquire mass spectra over a range of m/z 50-400.

  • Data Analysis: Compare the retention times and mass spectra of the two isomers. While the mass spectra are expected to be very similar, slight differences in retention time may be observed.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of this compound and Ethyl 10(E)-heptadecenoate.

Spectroscopic_Comparison_Workflow Workflow for Isomer Differentiation cluster_sample Sample Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Analysis and Interpretation cluster_identification Isomer Identification Sample Unknown Ethyl 10-heptadecenoate Isomer NMR 1H and 13C NMR Sample->NMR IR FTIR Spectroscopy Sample->IR MS GC-MS Sample->MS H_NMR_Analysis Analyze 1H NMR: - Vinylic proton J-coupling NMR->H_NMR_Analysis C_NMR_Analysis Analyze 13C NMR: - Allylic carbon chemical shift NMR->C_NMR_Analysis IR_Analysis Analyze IR: - C-H out-of-plane bend IR->IR_Analysis MS_Analysis Analyze GC-MS: - Molecular ion and fragmentation MS->MS_Analysis Cis_Isomer This compound H_NMR_Analysis->Cis_Isomer J ≈ 10-12 Hz Trans_Isomer Ethyl 10(E)-heptadecenoate H_NMR_Analysis->Trans_Isomer J ≈ 15-18 Hz C_NMR_Analysis->Cis_Isomer Allylic C ≈ 27 ppm C_NMR_Analysis->Trans_Isomer Allylic C ≈ 32 ppm IR_Analysis->Cis_Isomer ~720 cm-1 IR_Analysis->Trans_Isomer ~965 cm-1 MS_Analysis->Cis_Isomer m/z 296 MS_Analysis->Trans_Isomer m/z 296

Caption: A flowchart outlining the spectroscopic workflow for distinguishing between the Z and E isomers.

Comparative Analysis of Insect Olfactory Receptor Cross-Reactivity to C17 Esters: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Insect Olfactory Receptors

Insects rely on their sense of smell to locate food, mates, and suitable oviposition sites, as well as to avoid predators.[1] This olfactory sense is primarily mediated by olfactory receptors (ORs) expressed in olfactory sensory neurons (OSNs), which are housed in sensilla on the antennae.[2] Insect ORs are ligand-gated ion channels, typically forming a heteromeric complex composed of a specific, odorant-tuning OR subunit and a conserved co-receptor subunit known as Orco.[3][4][5] The diversity of the OR repertoire in an insect species reflects its adaptation to a specific ecological niche and the chemical cues relevant to its survival.[6] Esters, including long-chain esters like C17 derivatives, are a common class of volatile organic compounds that serve as crucial components of insect pheromones and plant-derived kairomones.[6][7] Understanding the specificity and cross-reactivity of ORs to these compounds is essential for developing novel pest management strategies and for fundamental research in neuroethology.

Data Presentation: A Framework for Comparison

To facilitate a clear comparison of OR responses, quantitative data should be summarized in a structured table. The following table provides a template for presenting the responses of different insect ORs to a panel of C17 esters. The response is typically measured as the change in firing rate (spikes per second) of an OSN expressing a specific OR upon stimulation with a given odorant.

Table 1: Comparative Response Profile of Insect Olfactory Receptors to C17 Esters

Olfactory ReceptorInsect SpeciesLigand (C17 Ester)Concentration (M)Response (spikes/s ± SEM)Notes
OrXSpecies AMethyl heptadecanoate10⁻⁴[Insert Data]e.g., Pheromone component
OrXSpecies AEthyl heptadecanoate10⁻⁴[Insert Data]
OrXSpecies APropyl heptadecanoate10⁻⁴[Insert Data]
OrXSpecies AHeptadecyl acetate10⁻⁴[Insert Data]
OrXSpecies AHeptadecyl propionate10⁻⁴[Insert Data]
OrYSpecies BMethyl heptadecanoate10⁻⁴[Insert Data]e.g., Host plant volatile
OrYSpecies BEthyl heptadecanoate10⁻⁴[Insert Data]
OrYSpecies BPropyl heptadecanoate10⁻⁴[Insert Data]
OrYSpecies BHeptadecyl acetate10⁻⁴[Insert Data]
OrYSpecies BHeptadecyl propionate10⁻⁴[Insert Data]
OrZSpecies AMethyl heptadecanoate10⁻⁴[Insert Data]
OrZSpecies AEthyl heptadecanoate10⁻⁴[Insert Data]
OrZSpecies APropyl heptadecanoate10⁻⁴[Insert Data]
OrZSpecies AHeptadecyl acetate10⁻⁴[Insert Data]
OrZSpecies AHeptadecyl propionate10⁻⁴[Insert Data]

Key Observations from (Hypothetical) Data:

  • Specificity vs. Broad Tuning: Some receptors might be narrowly tuned to a specific C17 ester, indicating a role in detecting a highly specific signal like a sex pheromone. Other receptors may respond to multiple C17 esters, suggesting a role in detecting a class of compounds, such as those indicative of a food source.

  • Combinatorial Coding: The overlapping response profiles of multiple receptors to the panel of esters would support the theory of combinatorial coding, where the overall perception of a complex odor is determined by the activation pattern across a suite of ORs.[1]

Experimental Protocols

The functional characterization of insect ORs is predominantly achieved through heterologous expression systems, which allow for the study of a single OR in a controlled environment. The Drosophila melanogaster "empty neuron" system is a powerful and widely used in vivo platform for this purpose.[2][8]

Heterologous Expression of Olfactory Receptors in the Drosophila "Empty Neuron" System

This method involves expressing an OR from a species of interest in a Drosophila OSN that has had its endogenous OR gene removed.[2] This allows for the unambiguous attribution of any observed odorant response to the expressed OR.

a. Vector Construction: The full-length coding sequence of the target OR gene is cloned into a UAS (Upstream Activating Sequence) vector, such as pUAST. This places the gene under the control of the GAL4 transcriptional activator.

b. Germline Transformation: The UAS-OR construct is injected into embryos of a Drosophila strain that facilitates site-specific integration into the genome, creating transgenic flies carrying the UAS-OR gene.[8]

c. Fly Crosses: The transgenic UAS-OR flies are crossed with a "driver" line that expresses the GAL4 protein in a specific OSN type where the native OR has been knocked out. A commonly used system is the Or22a-GAL4 driver line, which expresses GAL4 in the ab3A neuron.[8]

d. Expression: In the progeny of this cross, the GAL4 protein binds to the UAS sequence, driving the expression of the foreign OR in the designated "empty" neuron.[2]

Single-Sensillum Recording (SSR)

SSR is an electrophysiological technique used to measure the activity of individual OSNs in response to odorant stimuli.

a. Preparation: An adult fly from the final cross is immobilized, and a reference electrode is inserted into the eye. A recording electrode, a sharp glass capillary filled with sensillum lymph saline, is carefully inserted into the base of a single olfactory sensillum (e.g., the ab3 sensillum) on the antenna.

b. Odorant Stimulation: A continuous stream of purified air is directed over the antenna. Puffs of air (typically 0.5 seconds) that have passed over a filter paper loaded with a known concentration of a C17 ester are injected into the main airstream.

c. Data Acquisition and Analysis: The electrical signals (action potentials or "spikes") from the OSN are amplified, filtered, and recorded. The response to an odorant is quantified by counting the number of spikes in a defined window after stimulus onset and subtracting the baseline firing rate of the neuron.

Mandatory Visualizations

The following diagrams illustrate the key workflows and pathways involved in the study of insect olfactory receptors.

experimental_workflow cluster_cloning Molecular Cloning cluster_drosophila Drosophila Transformation cluster_ssr Electrophysiology OR_gene Target OR Gene (from Species X) ligation Ligation OR_gene->ligation pUAST pUAST Vector pUAST->ligation UAS_OR_construct UAS-OR Construct ligation->UAS_OR_construct injection Embryo Injection UAS_OR_construct->injection transgenic_fly Transgenic Fly (UAS-OR) injection->transgenic_fly cross Genetic Cross transgenic_fly->cross driver_fly Driver Fly (Or22a-GAL4) driver_fly->cross progeny Progeny with OR in Empty Neuron cross->progeny fly_prep Fly Preparation progeny->fly_prep ssr Single-Sensillum Recording (SSR) fly_prep->ssr analysis Data Analysis (Spike Counting) ssr->analysis stimulus Odorant Delivery (C17 Esters) stimulus->ssr

Caption: Experimental workflow for heterologous expression and functional characterization of an insect OR.

signaling_pathway cluster_membrane Dendritic Membrane odorant C17 Ester channel Ion Channel (ORx-Orco Complex) odorant->channel Binding orco Orco orx ORx (Tuning Subunit) depolarization Neuron Depolarization channel->depolarization Cation Influx (Na+, Ca2+) action_potential Action Potential depolarization->action_potential

Caption: Simplified signaling pathway for an insect odorant receptor upon ligand binding.

References

Efficacy of Known Fruit Fly Attractants: A Comparative Analysis in the Context of Ethyl 10(Z)-heptadecenoate Research Gap

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in the experimental data on the efficacy of Ethyl 10(Z)-heptadecenoate as an insect attractant. To date, no peer-reviewed studies presenting quantitative data from bioassays, field trials, or electrophysiological experiments evaluating its attractant properties could be identified. This report, therefore, focuses on the well-documented efficacy of established fruit fly attractants, namely methyl eugenol (B1671780) and raspberry ketone (and its synthetic analog, cue lure), to provide a comparative benchmark and highlight the need for future research into novel compounds like this compound.

The following sections present a detailed comparison of these known attractants, supported by experimental data, methodologies, and visualizations, to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of insect pest management.

Comparative Efficacy of Known Attractants for Bactrocera dorsalis (Oriental Fruit Fly)

Methyl eugenol is a highly potent and widely used attractant for males of many fruit fly species, particularly Bactrocera dorsalis.[1][2] Raspberry ketone and its more volatile analog, cue lure, are also effective attractants for a different range of fruit fly species.[3][4][5][6] The following tables summarize quantitative data from various studies comparing the efficacy of these compounds.

Table 1: Field Trapping Efficacy of Methyl Eugenol and Other Attractants for Bactrocera dorsalis

AttractantMean Flies Trapped per Trap per Day (FTD)Target SexStudy Reference
Methyl Eugenol20.4MaleAkter et al., 2021
Methyl Eugenol + Basil OilLower than ME aloneMaleAkter et al., 2021
Orange JuiceSignificantly lower than MEMale & FemaleUgwu & Ogunfumilayo, 2020[1]
Pineapple JuiceSignificantly lower than MEMale & FemaleUgwu & Ogunfumilayo, 2020[1]
Cue LureIneffective for B. dorsalisMaleNot Applicable

Note: The study by Ugwu & Ogunfumilayo (2020) reported the percentage of total flies captured, with methyl eugenol capturing between 63.67% and 84.17% of the total flies, while fruit juices captured a much smaller percentage.[1]

Table 2: Laboratory Bioassay Efficacy of Methyl Eugenol

Bioassay MethodResponse of B. dorsalis MalesKey FindingStudy Reference
Room Cage (RC) Bioassay95.6% of responding males chose ME-baited trapStrong attraction to MEManoukis, 2022[7]
Small Cage (SC) Bioassay67.9% of responding males chose ME-baited trapStrong attraction to MEManoukis, 2022[7]
Y-tube OlfactometerNot specified-Manoukis, 2022[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of typical experimental protocols used to evaluate the efficacy of insect attractants.

Field Trapping Bioassay Protocol:

  • Trap Selection: Modified McPhail traps or Steiner traps are commonly used.[8]

  • Lure Preparation: A specific amount of the attractant (e.g., methyl eugenol) is applied to a cotton wick or a suitable dispenser. An insecticide is often added to the lure or the trap to kill the attracted flies for counting.

  • Trap Deployment: Traps are hung on host trees at a specified height (e.g., 1-2 meters above the ground) and distance from each other.[8] A randomized complete block design is often employed for statistical validity.

  • Data Collection: The number of trapped flies is recorded at regular intervals (e.g., weekly).

  • Data Analysis: Statistical methods such as Analysis of Variance (ANOVA) are used to compare the efficacy of different attractants.[9]

Laboratory Two-Choice Bioassay Protocol:

  • Apparatus: A Y-tube olfactometer or a cage with two traps is used.[7][10]

  • Lure Preparation: One trap contains the attractant, while the other serves as a control (containing only the solvent).

  • Insect Release: A specific number of insects (of a certain age and sex) are released into the apparatus.

  • Data Collection: The number of insects that enter each trap within a specific timeframe is recorded.

  • Data Analysis: Statistical tests (e.g., Chi-squared test) are used to determine if there is a significant preference for the attractant over the control.

Experimental_Workflow_Field_Trapping cluster_prep Preparation cluster_deployment Field Deployment cluster_data Data Collection & Analysis Trap_Selection Trap Selection Lure_Preparation Lure Preparation Trap_Selection->Lure_Preparation Trap_Deployment Trap Deployment in Randomized Block Design Lure_Preparation->Trap_Deployment Data_Collection Weekly Fly Count Trap_Deployment->Data_Collection Data_Analysis Statistical Analysis (ANOVA) Data_Collection->Data_Analysis

Field Trapping Experimental Workflow

Olfactory Signaling Pathway

The attraction of insects to chemical cues is mediated by a complex olfactory signaling pathway. While the specific pathway for this compound is unknown, a generalized pathway for odorant reception in insects is illustrated below.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., Methyl Eugenol) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding in Sensillar Lymph OR Odorant Receptor (OR) OBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation Antennal_Lobe Antennal Lobe (Brain) ORN->Antennal_Lobe Signal Transduction Behavior Behavioral Response (Attraction) Antennal_Lobe->Behavior Neural Processing

Generalized Insect Olfactory Signaling Pathway

The Potential of Long-Chain Fatty Acid Esters as Insect Attractants

This compound is a long-chain fatty acid ethyl ester. While direct evidence of its attractant properties is lacking, fatty acids and their derivatives are known to play a role in insect chemical communication.[11][12] Many insect pheromones are derived from fatty acids.[11][12] The role of fatty acids as attractants or repellents can depend on their specific structure, including chain length and degree of saturation.[13] For instance, some studies have shown that certain fatty acids can act as attractants for some insect species while repelling others.[13]

The absence of data on this compound's efficacy presents a clear opportunity for future research. Investigating its potential as an attractant, and comparing it to established compounds like methyl eugenol, could lead to the development of new and more effective pest management tools.

Conclusion

While a direct comparison of the efficacy of this compound with other known attractants is not possible due to a lack of available data, this guide provides a comprehensive overview of the proven effectiveness of methyl eugenol and raspberry ketone/cue lure for attracting fruit flies, particularly Bactrocera dorsalis. The provided data tables, experimental protocols, and diagrams offer a solid foundation for researchers. The significant knowledge gap concerning this compound underscores the need for further investigation into novel semiochemicals for the development of advanced and targeted insect control strategies.

References

A Comparative Guide to the Quantitative Analysis of Pheromone Blend Components, Including Ethyl 10(Z)-heptadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in chemical ecology and semiochemical research, the precise quantification of pheromone blend components is paramount for understanding insect behavior, developing effective pest management strategies, and exploring novel therapeutic avenues. This guide provides a comparative overview of key analytical techniques for the quantitative analysis of pheromone blends, with a focus on the ester component, Ethyl 10(Z)-heptadecenoate. Detailed experimental protocols and data presentation formats are provided to support robust and reproducible research.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical method is critical for the accurate quantification of pheromone components. The two most prevalent and powerful techniques in this field are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Electroantennography (GC-EAD). Each offers distinct advantages and provides complementary information.

TechniquePrinciplePrimary UseAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their physicochemical properties and identifies them based on their mass-to-charge ratio.Identification and precise quantification of known and unknown volatile and semi-volatile compounds in a pheromone blend.High sensitivity and selectivity, provides structural information for compound identification, and is highly quantitative when using appropriate standards.Does not provide information on the biological activity of the identified compounds.
Gas Chromatography-Electroantennography (GC-EAD) The effluent from the gas chromatograph is split and simultaneously directed to a standard GC detector (like a Flame Ionization Detector, FID) and an insect antenna preparation.Screening for biologically active compounds within a complex mixture by measuring the electrical response of an insect's antenna.Directly identifies which components of a blend are perceived by the insect, providing crucial biological context. High sensitivity of the insect antenna can detect active compounds at concentrations below the detection limit of the GC detector.Primarily a qualitative or semi-quantitative technique; precise quantification requires calibration with standards and is less straightforward than with GC-MS. The response can be influenced by the physiological state of the antenna.
Raman Spectroscopy Analyzes molecular vibrations to provide a specific spectral fingerprint of a compound.Non-destructive chemical identification and has potential for in-field applications.Can analyze samples directly with minimal preparation.Lower sensitivity compared to MS and can be affected by fluorescence.

Quantitative Data Presentation

Clear and structured presentation of quantitative data is essential for comparative analysis. The following tables provide templates for summarizing results from the quantitative analysis of a hypothetical pheromone blend containing this compound.

Table 1: Quantitative Analysis of Pheromone Gland Extract Components by GC-MS

ComponentRetention Time (min)Abundance (ng/individual)Relative Abundance (%)
(Z)-9-Hexadecenal15.210.5 ± 1.242.0
(Z)-11-Hexadecenal15.88.2 ± 0.932.8
This compound 18.1 4.3 ± 0.5 17.2
(Z)-11-Hexadecen-1-ol16.52.0 ± 0.38.0
Total 25.0 ± 2.9 100.0

Table 2: Comparison of Pheromone Component Ratios in Gland Extracts vs. Volatile Emissions

Data from both gland extractions and headspace collections (volatile emissions) are crucial, as the ratios of components can differ significantly between what is stored in the gland and what is released by the insect.

ComponentGland Extract (%)Volatile Emissions (%)
(Z)-9-Hexadecenal42.045.5
(Z)-11-Hexadecenal32.830.1
This compound 17.2 15.3
(Z)-11-Hexadecen-1-ol8.09.1

Experimental Protocols

Detailed and standardized protocols are the foundation of reproducible scientific research.

Protocol 1: Pheromone Extraction from Insect Glands

This protocol is a common method for obtaining a comprehensive profile of the compounds present in the pheromone gland.

  • Dissection: Carefully dissect the pheromone-producing gland from the insect under a stereomicroscope. For many moth species, this is located at the terminal abdominal segments.

  • Extraction: Immediately place the excised gland into a vial containing a small volume (e.g., 50 µL) of a high-purity non-polar solvent such as hexane (B92381) or dichloromethane.

  • Incubation: Allow the extraction to proceed for a set period (e.g., 30 minutes to 2 hours) at room temperature.

  • Internal Standard: Add a known amount of an internal standard (a compound not present in the natural blend, e.g., octadecane (B175841) or a synthetic analog) to the extract for accurate quantification.

  • Storage: Store the extract at -20°C or lower until analysis to prevent degradation of the components.

Protocol 2: Headspace Volatile Collection (Solid Phase Microextraction - SPME)

This method collects the volatile compounds released by a live, calling insect, providing a more biologically relevant profile of the emitted signal.

  • Calling Chamber: Place a live, calling female insect into a clean glass chamber with a constant flow of purified air.

  • Adsorption: Position a Solid Phase Microextraction (SPME) fiber in the headspace near the insect to adsorb the emitted volatiles for a defined period (e.g., 1-4 hours).

  • Desorption: Retract the fiber and immediately insert it into the hot inlet of the GC-MS for thermal desorption of the analytes onto the analytical column.

  • Analysis: Initiate the GC-MS analysis to separate and identify the desorbed compounds.

Protocol 3: Quantitative Analysis by GC-MS

This protocol outlines the general procedure for quantifying pheromone components using a GC-MS system.

  • Instrument Setup:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: High-purity helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

    • Inlet: Splitless mode at a temperature of 250°C.

    • Oven Program: A temperature gradient appropriate for the volatility of the target compounds (e.g., start at 60°C, hold for 2 min, then ramp at 10°C/min to 280°C and hold for 10 min).

    • Mass Spectrometer: Electron impact ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

  • Calibration Curve: Prepare a series of standard solutions containing known concentrations of synthetic this compound and other target pheromone components, each with the same concentration of the internal standard. Analyze these standards to create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Sample Analysis: Inject 1 µL of the pheromone extract (containing the internal standard) into the GC-MS.

  • Data Analysis:

    • Identify the pheromone components in the chromatogram by comparing their retention times and mass spectra to those of the synthetic standards.

    • Integrate the peak areas for each identified pheromone component and the internal standard.

    • Calculate the peak area ratio for each pheromone component relative to the internal standard.

    • Use the calibration curve to determine the concentration of each pheromone component in the extract.

    • Calculate the absolute amount (

A Comparative Analysis of Synthetic vs. Natural Pheromones in Wind Tunnel Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development and validation of synthetic pheromones are critical for advancing pest management strategies and deepening our understanding of insect chemical ecology. Wind tunnel bioassays provide a controlled environment to meticulously evaluate the behavioral efficacy of these synthetic compounds against their natural counterparts. This guide offers an objective comparison, supported by experimental data and detailed protocols, to aid in the design and interpretation of such crucial studies.

Data Presentation: Performance of Synthetic vs. Natural Pheromones

Naturally produced pheromones are complex chemical signals, often comprising multiple compounds in precise, species-specific ratios honed by evolution.[1] Synthetic pheromones, produced in a laboratory setting, aim to mimic this natural blend but can vary in their fidelity.[1] The efficacy of synthetic blends can be comparable to natural pheromones, though discrepancies can arise due to factors like the purity of synthetic compounds, the accuracy of component ratios, and the absence of trace elements present in the natural blend that may be behaviorally active.[1]

The following table summarizes quantitative data from representative studies, showcasing the behavioral responses of male insects to natural and synthetic pheromone sources in a wind tunnel setting.

SpeciesPheromone SourceTaking Flight (%)Upwind Flight (%)Source Contact (%)
Spodoptera littoralis (Egyptian cotton leafworm)Calling Females (Natural)95%92%89%[2]
Synthetic Blend (Major Components)88%75%12%[2]
Agriphila aeneociliellaGland Extracts (Natural)85%70%55%
Synthetic (Z,Z,Z)-9,12,15-octadecatrienal (10⁻¹ µg/µL)80%65%10%[3]
Spodoptera frugiperda (Fall Armyworm)Commercial Lure (Synthetic)~95%Not specified~30%[4]
Synthetic Blend (100 ppm)~100%Not specified~60%[4]

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible and comparable results in wind tunnel bioassays. The following methodology outlines the key stages involved.

Wind Tunnel Specifications and Environmental Control
  • Construction: The tunnel should be made of non-absorbent materials like glass or acrylic to prevent chemical contamination.[5]

  • Airflow: A fan pulls air through a charcoal filter to remove contaminants, creating a laminar (non-turbulent) airflow at a speed typically between 0.2 and 0.3 m/s.[5] A smoke generator is often used to visualize the plume and ensure it is well-defined.[6]

  • Environmental Conditions: The experimental room must maintain constant temperature (21-26 °C), relative humidity (70-80%), and lighting conditions to mimic the insect's natural active period.[5] For nocturnal insects, dim red light (~0.7 lux) is used.[5]

Insect Preparation and Acclimatization
  • Rearing: Insects should be of a consistent age and physiological state (e.g., virgin males for sex pheromone assays).[5]

  • Acclimatization: Insects are placed in release cages and moved to the experimental room for at least one to two hours before the bioassay to adapt to the environmental conditions.[5]

Pheromone Source Preparation and Placement
  • Natural Pheromone: A calling virgin female or a gland extract can serve as the natural source.

  • Synthetic Pheromone: The synthetic compound or blend is typically dissolved in a solvent like hexane (B92381) and applied to a dispenser, such as a filter paper strip or rubber septum.[6]

  • Placement: The pheromone source is placed at the upwind end of the tunnel.[5]

  • Controls: A solvent-only blank and, ideally, a natural pheromone source should be used as controls for comparison.[6]

Bioassay Procedure and Data Collection
  • Insect Release: The release cage is positioned at the downwind end of the tunnel.

  • Observation: The cage is opened, and the insect's behavior is observed and recorded for a predetermined period (e.g., 5 minutes).[5]

  • Key Behaviors Recorded:

    • Taking Flight (TF): The initiation of flight.

    • Oriented Upwind Flight (OF): Sustained flight towards the pheromone source.

    • Source Contact (SC): The insect lands on or makes contact with the pheromone source.[3]

    • Other behaviors such as wing fanning may also be noted.[3]

Mandatory Visualizations

Pheromone Signaling Pathway

The detection of pheromones by an insect antenna initiates a cascade of events leading to a behavioral response. The following diagram illustrates a simplified insect pheromone signaling pathway.

pheromone_signaling_pathway cluster_sensillum Antennal Sensillum cluster_brain Insect Brain Pheromone Pheromone Molecule OBP Odorant-Binding Protein (OBP) Pheromone->OBP Binding & Solubilization OR Olfactory Receptor (OR) OBP->OR Transport & Delivery Neuron Olfactory Sensory Neuron (OSN) OR->Neuron Activation IonChannel Ion Channel Neuron->IonChannel Signal Transduction AntennalLobe Antennal Lobe IonChannel->AntennalLobe Action Potential Transmission HigherBrain Higher Brain Centers AntennalLobe->HigherBrain Signal Processing Behavior Behavioral Response (e.g., Upwind Flight) HigherBrain->Behavior Motor Command wind_tunnel_workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase InsectPrep Insect Rearing & Acclimatization InsectRelease Insect Release (Downwind) InsectPrep->InsectRelease PheromonePrep Pheromone Source Preparation (Natural & Synthetic) PheromonePrep->InsectRelease TunnelSetup Wind Tunnel Setup & Environmental Control TunnelSetup->InsectRelease Observation Behavioral Observation & Recording InsectRelease->Observation DataCollection Data Collection (TF, OF, SC percentages) Observation->DataCollection StatisticalAnalysis Statistical Analysis (e.g., Chi-square test) DataCollection->StatisticalAnalysis Conclusion Comparative Efficacy Conclusion StatisticalAnalysis->Conclusion

References

Differentiating Heptadecenoate Positional Isomers: A Guide to Mass Spectral Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of fatty acids is paramount. Positional isomers of unsaturated fatty acids, such as heptadecenoate (17:1), can exhibit distinct biological activities. This guide provides a comparative analysis of mass spectral fragmentation techniques to differentiate these isomers, supported by experimental data and detailed protocols.

The primary challenge in distinguishing positional isomers of heptadecenoate methyl esters (FAMEs) lies in their nearly identical mass spectra under standard electron ionization (EI) conditions. This similarity necessitates chemical derivatization to "fix" the double bond position, leading to characteristic fragmentation patterns that reveal the original location of unsaturation. This guide compares the direct analysis of FAMEs with two effective derivatization techniques: dimethyl disulfide (DMDS) adduction and picolinyl esterification.

Comparison of Analytical Approaches

The choice of method for differentiating heptadecenoate positional isomers depends on the required level of certainty and the available instrumentation. While direct analysis of FAMEs is simple, it is often inconclusive. Derivatization methods, although requiring additional sample preparation, provide definitive structural information.

Analytical Method Principle Advantages Limitations Typical Application
Direct GC-MS of FAMEs Electron ionization of the methyl ester.Simple, fast sample preparation.Mass spectra of positional isomers are nearly identical, making differentiation unreliable.[1]Preliminary screening or when derivatization is not feasible.
GC-MS of DMDS Adducts Addition of a dimethyl disulfide group across the double bond.Produces characteristic fragments via cleavage between the two methylthio-substituted carbons, clearly indicating the double bond position.[2][3][4][5]Requires an additional derivatization step. May produce side products.Definitive localization of double bonds in monounsaturated fatty acids.
GC-MS of Picolinyl Esters Derivatization of the carboxyl group to a picolinyl (3-pyridylmethyl) ester.The charged pyridine (B92270) ring directs fragmentation along the fatty acid chain, producing a series of diagnostic ions that reveal the double bond position.[6][7]Derivatization is more complex than DMDS adduction.Structural elucidation of a wide range of fatty acids, including those with branching or other modifications.[6]

Mass Spectral Fragmentation Analysis

Heptadecenoate Methyl Esters (FAMEs)

Direct analysis of heptadecenoate methyl ester positional isomers by GC-MS yields mass spectra that are virtually indistinguishable. The molecular ion is observed at m/z 282. Common fragments include [M-31]⁺ (loss of the methoxy (B1213986) group, m/z 251) and [M-74]⁺ (McLafferty rearrangement, m/z 208).[1] However, these fragments do not provide information about the double bond's location.

Dimethyl Disulfide (DMDS) Adducts

Derivatization with DMDS is a robust method for pinpointing the double bond. The reaction forms a dithioether adduct, and upon EI-MS, the primary cleavage occurs between the two carbons that were originally part of the double bond. This results in two major diagnostic fragment ions.

For a generic heptadecenoate DMDS adduct, the fragmentation can be generalized as:

CH₃-(CH₂)ₓ-CH(SCH₃)-CH(SCH₃)-(CH₂)ᵧ-COOCH₃ → [CH₃-(CH₂)ₓ-CH(SCH₃)]⁺ and [(CH₃S)CH-(CH₂)ᵧ-COOCH₃]⁺

The masses of these fragments directly reveal the values of 'x' and 'y', and thus the original position of the double bond.

Table 1: Key Diagnostic Ions for DMDS Adducts of Heptadecenoate Methyl Ester Isomers

IsomerDouble Bond PositionDiagnostic Fragment 1 (m/z)Diagnostic Fragment 2 (m/z)Reference
8-Heptadecenoate8203173[1]
9-Heptadecenoate9217159[1]
10-Heptadecenoate10231145[1]
Picolinyl Esters

Picolinyl esters provide a detailed map of the fatty acid structure. The charge on the pyridine ring promotes radical-induced cleavage along the entire length of the alkyl chain. While the mass spectra can be complex, a regular series of ions spaced 14 amu apart (CH₂) is observed. The presence of a double bond disrupts this pattern, with a gap of 26 amu between two prominent ions flanking the double bond's original location. This allows for the precise determination of the unsaturation point.

Experimental Protocols

Fatty Acid Methyl Ester (FAME) Preparation
  • Esterification: To a sample containing fatty acids (1-25 mg), add 2 mL of 12% w/w boron trichloride-methanol solution.

  • Heating: Heat the mixture at 60°C for 10 minutes.

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane (B92381). Shake vigorously.

  • Sample Collection: Allow the layers to separate and carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC-MS analysis.

Dimethyl Disulfide (DMDS) Derivatization
  • Sample Preparation: Dissolve the FAME sample (up to 1 mg) in 1 mL of hexane.

  • Reagent Addition: Add 1 mL of dimethyl disulfide and 50 µL of iodine solution (60 mg/mL in diethyl ether).

  • Reaction: Gently mix and let the reaction proceed in the dark at room temperature for 24 hours.

  • Quenching: Stop the reaction by adding 2 mL of 5% aqueous sodium thiosulfate (B1220275) solution to remove excess iodine.

  • Extraction: Extract the DMDS adducts with 2 mL of hexane. Collect the hexane layer for GC-MS analysis.

Picolinyl Ester Derivatization
  • Acid Chloride Formation: Treat the fatty acid sample with thionyl chloride to form the corresponding acid chloride.[6]

  • Esterification: React the acid chloride with 3-pyridylcarbinol (3-hydroxymethylpyridine) to form the picolinyl ester.[6]

  • Purification: The resulting picolinyl esters should be purified by thin-layer chromatography (TLC) or solid-phase extraction (SPE) prior to GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph: Agilent 6890N or similar.

  • Column: A polar capillary column, such as a DB-225MS (30 m x 0.25 mm, 0.25 µm film thickness) or a highly polar ionic liquid-based column like SLB-IL111 is recommended for good separation of isomers.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[8]

  • Injector: Splitless mode at 250°C.[8]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp 1: 10°C/min to 170°C, hold for 2 min.

    • Ramp 2: 2.5°C/min to 190°C, hold for 5 min.

    • Ramp 3: 5°C/min to 220°C, hold for 2 min.[8]

  • Mass Spectrometer: Agilent 5975 or similar.

  • Ionization: Electron Impact (EI) at 70 eV.[8]

  • Mass Range: m/z 50-550.[8]

  • Ion Source Temperature: 230°C.[8]

  • Quadrupole Temperature: 150°C.[8]

Visualizing the Workflow and Fragmentation

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Data Interpretation FattyAcid Fatty Acid Sample Derivatization Derivatization FattyAcid->Derivatization FAME Heptadecenoate Methyl Ester (FAME) Derivatization->FAME Esterification DMDS DMDS Adduct Derivatization->DMDS DMDS Adduction Picolinyl Picolinyl Ester Derivatization->Picolinyl Picolinyl Esterification GCMS GC-MS Analysis FAME->GCMS DMDS->GCMS Picolinyl->GCMS Data Mass Spectrum Acquisition GCMS->Data Fragmentation Fragmentation Pattern Analysis Data->Fragmentation Identification Isomer Identification Fragmentation->Identification

Figure 1. General experimental workflow for isomer differentiation.

dmds_fragmentation cluster_M DMDS Adduct of 9-Heptadecenoate Methyl Ester cluster_F Characteristic Fragments M CH₃(CH₂)₇-CH(SCH₃)-CH(SCH₃)-(CH₂)₇COOCH₃ F1 [CH₃(CH₂)₇-CH(SCH₃)]⁺ m/z 217 M->F1 Cleavage F2 [(SCH₃)CH-(CH₂)₇COOCH₃]⁺ m/z 159 M->F2 Cleavage

Figure 2. Fragmentation of the DMDS adduct of 9-heptadecenoate.

References

A Researcher's Guide to Confirming the Absolute Configuration of Biologically Active Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, the precise three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is of paramount importance. Different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1][2] Therefore, unambiguous determination of the absolute configuration is a critical step. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

The main techniques for determining absolute configuration include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).[3][4] Each of these methods has its own advantages and limitations, which are summarized below.

Comparison of Key Techniques

The choice of method for determining absolute configuration is influenced by factors such as the nature and phase of the sample, the amount of sample available, and the required accuracy.[5]

FeatureX-ray CrystallographyNMR Spectroscopy (with Chiral Auxiliaries)Electronic Circular Dichroism (ECD)Vibrational Circular Dichroism (VCD)
Sample Phase Solid (Single Crystal)[5]Solution[5]Solution[5]Solution[1][5]
Sample Amount µg to mg scale[5][6]1-5 mg per diastereomeric derivative[5]0.1-1 mg/mL[5]1-10 mg[5]
Experimental Time Days to weeks (crystal growth dependent)[5]4-6 hours over 1-2 days[5]Hours to a day[5]Hours to a day[5]
Key Requirement High-quality single crystal[2][5][6]Derivatizable functional group (e.g., -OH, -NH2)[5]UV-Vis chromophore[5][7]IR active modes[5]
Primary Output 3D molecular structure, Flack parameter[5][8]Δδ (δS - δR) values for diastereomers[5]Circular dichroism spectrum[5]Vibrational circular dichroism spectrum[9]
Accuracy High (often considered definitive)[2][5][10]High, dependent on clear chemical shift differences[5]High, with reliable computational correlation[5]High, with reliable computational correlation[1][5][9]
Main Limitation Crystal growth can be challenging[1][2][11]Indirect method; requires a chiral derivatizing agent[9]Requires a suitable chromophore[7]Requires specialized instrumentation and computational resources[9]

Methodologies and Experimental Protocols

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most unambiguous and powerful method for determining the three-dimensional structure of molecules, including their absolute configuration.[2][6][10] The technique relies on the diffraction of X-rays by a single crystal of the compound. To determine the absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is utilized, which requires the presence of a heavy atom in the molecule or the use of specific X-ray wavelengths.[2][3][6]

  • Crystal Growth: High-quality single crystals of the enantiomerically pure compound are grown. This is often the most challenging and time-consuming step.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as a series of reflections.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the intensities of Friedel pairs of reflections, which are affected by anomalous scattering. The Flack parameter is a key indicator used to validate the assignment.[8]

G cluster_0 X-ray Crystallography Workflow A Single Crystal Growth B X-ray Diffraction Data Collection A->B C Structure Solution & Refinement B->C D Anomalous Dispersion Analysis (Flack Parameter) C->D E Unambiguous Absolute Configuration D->E

X-ray Crystallography Workflow
NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy can be used to determine the absolute configuration of a chiral molecule in solution by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA).[4][12] The resulting diastereomers have distinct NMR spectra, and the differences in chemical shifts can be correlated to a specific absolute configuration.[4][13] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a commonly used CDA for this purpose.[9][12]

  • Derivatization: The chiral compound (e.g., an alcohol or amine) is reacted separately with both (R)- and (S)-MTPA chloride to form the corresponding diastereomeric Mosher's esters.[9]

  • Purification: The resulting diastereomeric esters are purified to remove any unreacted starting materials or reagents.[9]

  • ¹H NMR Analysis: High-resolution ¹H NMR spectra of both the (R)- and (S)-Mosher's esters are acquired.[9]

  • Data Analysis: The chemical shifts (δ) of protons near the newly formed chiral center are compared between the two diastereomeric esters. By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration can be determined based on established conformational models of Mosher's esters.[9]

G cluster_1 NMR with Chiral Derivatizing Agents A Chiral Analyte B React with (R)- and (S)-CDA (e.g., Mosher's Acid) A->B C Formation of Diastereomers B->C D 1H NMR Analysis C->D E Compare Chemical Shifts (Δδ = δS - δR) D->E F Correlate to Absolute Configuration E->F

NMR with Chiral Derivatizing Agents
Chiroptical Methods: ECD and VCD

Chiroptical techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule.[4][14][15] The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental spectrum to a spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the sample can be determined.[1][7][16]

  • Electronic Circular Dichroism (ECD): Measures the differential absorption of circularly polarized light in the UV-Vis region, arising from electronic transitions.[15][17] It is particularly useful for molecules containing a chromophore.[7]

  • Vibrational Circular Dichroism (VCD): Measures the differential absorption of circularly polarized light in the infrared region, arising from molecular vibrations.[15][18][19] A key advantage of VCD is that all organic molecules have IR absorptions, so a chromophore is not required.[19]

  • Sample Preparation: The enantiomerically pure sample is dissolved in a suitable solvent.

  • Spectral Acquisition: The ECD or VCD spectrum of the sample is recorded on a specialized spectrometer.

  • Computational Modeling: A conformational search of the molecule is performed, and the ECD or VCD spectrum for a single enantiomer (e.g., the R-enantiomer) is calculated using quantum mechanical methods like Density Functional Theory (DFT).[1][7][15]

  • Spectral Comparison: The experimental spectrum is compared with the computationally predicted spectrum. A good match in the signs and relative intensities of the bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is the opposite of what was calculated.[1][15]

G cluster_2 Chiroptical Methods (ECD/VCD) Workflow A Experimental Spectrum Acquisition C Compare Experimental and Predicted Spectra A->C B Computational Spectrum Prediction (for one enantiomer) B->C D Match or Mismatch? C->D E Assigned Absolute Configuration D->E Match F Inverted Absolute Configuration D->F Mismatch (Mirror Image)

Chiroptical Methods Workflow

Conclusion

The determination of absolute configuration is a non-trivial but essential aspect of modern chemistry and drug development. While X-ray crystallography remains the definitive method, its requirement for high-quality single crystals can be a significant bottleneck.[1][11] NMR spectroscopy with chiral derivatizing agents offers a robust solution-phase alternative for molecules with suitable functional groups. Chiroptical methods, particularly VCD, have emerged as powerful and versatile techniques for determining the absolute configuration of molecules in solution, without the need for crystallization or derivatization.[1][9] The choice of the most appropriate technique will depend on the specific characteristics of the molecule under investigation and the resources available. A comprehensive approach, often involving the use of complementary techniques, can provide the highest level of confidence in the assigned absolute configuration.

References

Unraveling the Biological Potential of Ethyl 10(Z)-heptadecenoate and Its Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of bioactive compounds is paramount. This guide provides a comparative overview of the biological activities of Ethyl 10(Z)-heptadecenoate, an unsaturated 17-carbon fatty acid ethyl ester, and its chain length analogues: ethyl palmitoleate (B1233929) (C16:1), ethyl oleate (B1233923) (C18:1), and ethyl nonadecenoate (C19:1). While direct comparative studies on these specific compounds are limited, this guide synthesizes available data on fatty acid ethyl esters (FAEEs) to infer potential trends and highlights the experimental methodologies crucial for their evaluation.

The length of the fatty acid chain is a critical determinant of the biological activity of fatty acid esters, influencing their physicochemical properties such as hydrophobicity and their interaction with cellular membranes and enzymes. This guide explores the antibacterial, anti-inflammatory, antioxidant, and cytotoxic properties of these molecules, providing a framework for future research and development.

Antibacterial Activity: A Matter of Chain Length

The antibacterial properties of fatty acid esters are often dependent on their chain length, with medium-chain fatty acids and their esters generally exhibiting the most potent activity. While specific comparative data for this compound and its direct analogues is scarce, studies on other series of fatty acid esters provide valuable insights. For instance, research on erythorbyl fatty acid esters demonstrated that erythorbyl myristate (C14:0) exhibited the highest antibacterial activity against Gram-positive bacteria.[1] Generally, Gram-positive bacteria are more susceptible to the disruptive effects of these lipophilic compounds on their cell membranes.

Table 1: Minimum Inhibitory Concentration (MIC) of Erythorbyl Fatty Acid Esters against Gram-Positive Bacteria [1]

CompoundAlkyl ChainBacillus cereus (mM)Staphylococcus aureus (mM)
Erythorbyl CaprylateC8:0>5>5
Erythorbyl CaprateC10:02.52.5
Erythorbyl LaurateC12:00.30.15
Erythorbyl MyristateC14:00.150.09
Erythorbyl PalmitateC16:00.60.3
Erythorbyl StearateC18:0>5>5
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard method to quantify antibacterial activity.

Workflow for MIC Determination

G prep Prepare serial dilutions of test compounds inoc Inoculate with standardized bacterial suspension prep->inoc inc Incubate at optimal temperature and time inoc->inc read Visually inspect for turbidity (growth) inc->read mic Determine the lowest concentration with no visible growth (MIC) read->mic

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Materials:

  • Test compounds (this compound and analogues)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compounds: Prepare stock solutions of the ethyl esters in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the growth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Culture the bacterial strain overnight and dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Further dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well containing the diluted test compounds. Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which no visible bacterial growth is observed. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Fatty acid ethyl esters have been shown to possess anti-inflammatory properties, primarily by modulating inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB transcription factor plays a crucial role in regulating the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The chain length and degree of unsaturation of the fatty acid moiety can influence the potency of this inhibition. For example, some studies on caffeic acid esters have shown that the length of the alkyl side chain is critical for the inhibitory effect on nitric oxide (NO) production in macrophages, with undecyl (C11) caffeate being the most potent.[2]

NF-κB Signaling Pathway

G lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation gene Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α, IL-6) faee Fatty Acid Ethyl Esters faee->ikk Inhibition

Caption: Simplified NF-κB signaling pathway and potential inhibition by FAEEs.

Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Workflow for Nitric Oxide Inhibition Assay

G seed Seed macrophage cells in a 96-well plate treat Pre-treat cells with test compounds seed->treat stim Stimulate with LPS treat->stim incubate Incubate for 24 hours stim->incubate griess Measure nitrite (B80452) in supernatant using Griess reagent incubate->griess calc Calculate % inhibition of NO production griess->calc

Caption: Workflow for the nitric oxide (NO) production inhibition assay.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the ethyl esters for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a vehicle control (cells with LPS and solvent) and a negative control (cells with medium only).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate for 10-15 minutes at room temperature.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage inhibition of NO production is then calculated relative to the vehicle control.

Antioxidant Capacity: Scavenging Free Radicals

The antioxidant activity of fatty acid esters is influenced by the presence of double bonds in the fatty acid chain, which can donate a hydrogen atom to scavenge free radicals. Studies on erythorbyl fatty acid esters have shown that erythorbyl palmitate (C16:0) exhibits optimal antioxidant activity in inhibiting lipid oxidation in oil-in-water emulsions.[1] This suggests that while unsaturation is important, the overall structure and partitioning behavior of the molecule also play a significant role.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.

Workflow for DPPH Assay

G prep Prepare solutions of test compounds and DPPH mix Mix test compound with DPPH solution prep->mix incubate Incubate in the dark mix->incubate measure Measure absorbance at 517 nm incubate->measure calc Calculate % radical scavenging activity measure->calc

Caption: Workflow for the DPPH radical scavenging assay.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • Test compounds

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol. Prepare serial dilutions of the test compounds and the positive control.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix the test compound solution with the DPPH solution. The final concentration of DPPH is typically around 0.1 mM.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Cytotoxic Activity: Impact on Cancer Cell Viability

Fatty acid ethyl esters have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action can involve the induction of apoptosis and the disruption of cellular membranes. The chain length and degree of unsaturation of the fatty acid can influence the potency and selectivity of the cytotoxic effect.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

G seed Seed cancer cells in a 96-well plate treat Treat cells with test compounds seed->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT reagent and incubate incubate->mtt solubilize Add solubilization solution (e.g., DMSO) mtt->solubilize measure Measure absorbance at 570 nm solubilize->measure calc Calculate % cell viability and IC50 measure->calc

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Appropriate cell culture medium with FBS

  • Test compounds

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of the ethyl esters for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, remove the medium and add fresh medium containing MTT reagent to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Conclusion and Future Directions

The biological activities of fatty acid ethyl esters are intricately linked to their chemical structure, particularly the length of the alkyl chain. While existing research provides a foundational understanding of their antibacterial, anti-inflammatory, antioxidant, and cytotoxic potential, there is a clear need for direct comparative studies on this compound and its C16, C18, and C19 analogues. Such studies, employing the standardized experimental protocols outlined in this guide, are essential to elucidate the precise structure-activity relationships. This knowledge will be invaluable for the rational design and development of novel therapeutic agents derived from these naturally inspired molecules. The provided methodologies and workflows offer a robust framework for researchers to undertake these critical investigations.

References

Safety Operating Guide

Prudent Disposal of Ethyl 10(Z)-heptadecenoate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Ethyl 10(Z)-heptadecenoate, a research-grade lipid, requires a cautious approach due to the absence of a publicly available Safety Data Sheet (SDS). Information derived from the disposal procedures of similar compounds, such as its corresponding carboxylic acid and saturated ester counterparts, provides a framework for safe handling and disposal. The overarching principle is to treat the substance with care, assuming potential hazards in line with related chemicals, and to adhere to local and institutional waste management regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood. Researchers should don appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Based on the potential hazards associated with similar fatty acid esters, which can cause skin and eye irritation, the following PPE is recommended:

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection Laboratory coat.

Step-by-Step Disposal Procedure

The disposal of this compound should be managed as chemical waste. The following steps outline a safe and compliant disposal process:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials such as pipette tips, wipes, and empty containers, in a designated and compatible chemical waste container.

    • The container must be made of a material that will not react with the ester. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.

    • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area away from incompatible materials.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Provide the waste disposal company with all available information about the chemical.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.

    • Collect the absorbed material and place it in the designated chemical waste container.

    • For larger spills, evacuate the area and contact your institution's emergency response team.

Important Considerations

  • Do Not Dispose Down the Drain: this compound should not be disposed of down the sink. This can interfere with wastewater treatment processes and harm aquatic life.

  • Consult Local Regulations: Waste disposal regulations can vary significantly by location. Always consult your local and institutional guidelines before disposing of any chemical waste.

  • Absence of Specific SDS: The lack of a specific SDS for this compound necessitates a conservative approach to its handling and disposal. The procedures outlined here are based on general principles of laboratory safety and information on related chemicals.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal is_waste Is the material considered waste? start->is_waste collect_waste Collect in a labeled, compatible chemical waste container. is_waste->collect_waste Yes spill Is there a spill? is_waste->spill No store_waste Store waste container in a designated accumulation area. collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor. store_waste->contact_ehs end End: Proper Disposal Arranged contact_ehs->end small_spill Small Spill spill->small_spill Yes large_spill Large Spill spill->large_spill No, a large spill absorb_spill Absorb with inert material and place in waste container. small_spill->absorb_spill evacuate Evacuate area and contact emergency response. large_spill->evacuate absorb_spill->collect_waste

Caption: Workflow for the safe disposal of this compound.

Personal protective equipment for handling Ethyl 10(Z)-heptadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 10(Z)-heptadecenoate

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required in situations with a higher risk of splashing.Protects against potential eye contact and irritation.
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Wear fire/flame resistant and impervious clothing.Prevents skin contact, which may cause irritation.[1]
Respiratory Protection Not typically required in well-ventilated areas. If exposure limits are exceeded, or if irritation or other symptoms are experienced, use a full-face respirator.Protects against inhalation of vapors or aerosols, which may cause respiratory irritation.[1]
Hand Protection Protective gloves.To prevent direct contact with the skin.
Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Procedure Detailed Steps
Handling - Ensure adequate ventilation in the work area. - Avoid contact with skin, eyes, and clothing. - Avoid breathing mist, gas, or vapors. - Use personal protective equipment as required. - Keep away from heat and sources of ignition.
Storage - Keep container tightly closed in a dry, cool, and well-ventilated place. - Protect from direct sunlight. - Store away from incompatible materials such as strong oxidizing agents.
First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is essential.

Exposure Route First-Aid Protocol
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[2]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Accidental Release Measures

In case of a spill, follow these procedures to contain and clean up the material safely.

Action Procedure
Personal Precautions - Use personal protective equipment. - Ensure adequate ventilation. - Remove all sources of ignition. - Evacuate personnel to safe areas.
Environmental Precautions - Prevent further leakage or spillage if safe to do so. - Do not let the chemical enter drains.
Containment & Cleaning - For small spills, wipe up with a cloth or similar material and then flush the spill site with water. - For larger spills, cover with sand, earth, or other non-combustible absorbent material. - Collect the material and place it in a suitable container for disposal.
Disposal Plan

Proper disposal of chemical waste is crucial for environmental safety.

Waste Type Disposal Method
Unused Product Dispose of in accordance with local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3] This product is not classified as hazardous waste under normal conditions.[4]
Contaminated Packaging Dispose of as unused product.

Operational Workflow

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Area B->C D Dispense and Use Chemical C->D E Decontaminate Work Area D->E F Dispose of Waste Properly E->F G Remove and Clean PPE F->G

Caption: Standard workflow for safe handling of this compound.

Emergency Response Logic

This diagram outlines the decision-making process in the event of an accidental exposure to this compound.

Emergency Response for Accidental Exposure cluster_routes Emergency Response for Accidental Exposure cluster_actions Emergency Response for Accidental Exposure Exposure Accidental Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Wash_with_Soap_Water Wash with Soap & Water Skin_Contact->Wash_with_Soap_Water Rinse_Eyes_15_Mins Rinse Eyes for 15 mins Eye_Contact->Rinse_Eyes_15_Mins Rinse_Mouth_No_Vomit Rinse Mouth, Do NOT Induce Vomiting Ingestion->Rinse_Mouth_No_Vomit Seek_Medical_Attention Seek Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Wash_with_Soap_Water->Seek_Medical_Attention Rinse_Eyes_15_Mins->Seek_Medical_Attention Rinse_Mouth_No_Vomit->Seek_Medical_Attention

Caption: Decision tree for emergency response to accidental exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.